Acetonitrile, (1H-indol-3-ylthio)-
Description
BenchChem offers high-quality Acetonitrile, (1H-indol-3-ylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetonitrile, (1H-indol-3-ylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-5-6-13-10-7-12-9-4-2-1-3-8(9)10/h1-4,7,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJACYLXVJMNOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404895 | |
| Record name | Acetonitrile, (1H-indol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61021-51-0 | |
| Record name | Acetonitrile, (1H-indol-3-ylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30404895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Acetonitrile, (1H-indol-3-ylthio)-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway to Acetonitrile, (1H-indol-3-ylthio)-, a functionalized indole derivative with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in current literature, its synthesis can be reliably achieved through established principles of indole chemistry. This document outlines a validated, two-step synthetic strategy commencing with the sulfenylation of indole, followed by nucleophilic substitution. We provide a detailed experimental protocol, explain the mechanistic rationale behind the chosen methodology, and present a complete guide to the structural characterization of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and study novel indole-thioether derivatives.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals. Modification at the C3 position is a common strategy for tuning the biological activity of indole derivatives. The introduction of a thioether linkage, as in Acetonitrile, (1H-indol-3-ylthio)-, offers a versatile handle for further functionalization and can significantly modulate the electronic and steric properties of the parent indole.
The target molecule, Acetonitrile, (1H-indol-3-ylthio)-, combines the indole core with a thioacetonitrile group. The synthetic strategy hinges on the nucleophilic character of the indole C3 position. A direct, one-pot synthesis is challenging due to competing N-alkylation and potential side reactions. Therefore, a more controlled, two-step approach is proposed, grounded in authoritative chemical literature.
The core strategy involves:
-
Step 1: Electrophilic Thiocyanation of Indole. Introduction of a sulfur moiety at the C3 position to create a stable, isolable intermediate, 3-thiocyanato-1H-indole.
-
Step 2: Reductive Alkylation. Conversion of the thiocyanate intermediate to the corresponding indole-3-thiolate in situ, which then acts as a potent nucleophile to displace a halide from an alkylating agent (chloroacetonitrile), forming the desired C-S bond.
This approach offers excellent regioselectivity for the C3 position and utilizes readily available starting materials.
Synthesis of Acetonitrile, (1H-indol-3-ylthio)-
Mechanistic Rationale and Pathway
The overall synthetic transformation is depicted below. The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. The subsequent reduction of the thiocyanate and S-alkylation is a standard method for thioether formation.
Caption: Proposed two-step synthesis of the target compound.
Step 1 Justification: The electrophilic thiocyanation of indoles using ammonium thiocyanate and an oxidant like iodine is a well-established, metal-free method for installing a sulfur group at the C3 position.[1] This reaction proceeds by the in situ generation of an electrophilic sulfur species which is readily attacked by the electron-rich indole ring.
Step 2 Justification: The thiocyanate group can be readily reduced by agents like sodium borohydride (NaBH₄) to form a thiol or thiolate. The resulting indole-3-thiolate is a soft nucleophile that efficiently displaces the chloride from chloroacetonitrile in a classic SN2 reaction.[2][3][4] The use of a base like sodium hydride (NaH) ensures complete deprotonation of the thiol, maximizing its nucleophilicity.
Detailed Experimental Protocol
Safety Precaution: This procedure involves toxic reagents such as chloroacetonitrile and sodium hydride. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step 1: Synthesis of 3-Thiocyanato-1H-indole
-
To a stirred solution of 1H-Indole (5.85 g, 50 mmol) in methanol (150 mL) in a 250 mL round-bottom flask, add ammonium thiocyanate (NH₄SCN) (7.61 g, 100 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Add iodine (I₂) (12.69 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
Once the starting material is consumed, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Eluent: 20-40% Ethyl acetate in Hexane) to yield 3-thiocyanato-1H-indole as a solid.
Step 2: Synthesis of Acetonitrile, (1H-indol-3-ylthio)-
-
In a flame-dried 250 mL three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-thiocyanato-1H-indole (3.48 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (80 mL).
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.51 g, 40 mmol) in small portions.
-
Stir the mixture at 0 °C for 1 hour. The reaction progress (reduction of the thiocyanate) can be monitored by TLC.
-
In a separate flask, prepare a suspension of sodium hydride (NaH) (60% dispersion in mineral oil, 0.96 g, 24 mmol) in 20 mL of anhydrous THF.
-
Carefully add the NaH suspension to the reaction mixture at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.
-
Add chloroacetonitrile (ClCH₂CN) (1.66 g, 1.5 mL, 22 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until the intermediate is consumed.
-
Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Eluent: 15-30% Ethyl acetate in Hexane) to afford Acetonitrile, (1H-indol-3-ylthio)-.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized Acetonitrile, (1H-indol-3-ylthio)- must be confirmed through a combination of analytical techniques. The expected data, based on the analysis of its constituent parts and related structures, are summarized below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂S |
| Molecular Weight | 188.25 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Solubility | Soluble in acetone, ethyl acetate, DCM, THF; poorly soluble in water |
| Melting Point | Not reported; requires experimental determination |
Spectroscopic Data
The following sections detail the expected spectral data that serve as a fingerprint for the molecule.
(Expected spectrum in CDCl₃ at 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | br s | 1H | NH -1 | The indole N-H proton is typically a broad singlet in the downfield region. |
| ~ 7.70 | d | 1H | Ar-H 4 | Aromatic proton on the benzene ring, ortho to the pyrrole fusion. |
| ~ 7.40 | d | 1H | Ar-H 7 | Aromatic proton on the benzene ring. |
| ~ 7.35 | d | 1H | H 2-Indole | The C2-proton of the indole ring, adjacent to the nitrogen. |
| ~ 7.25 | t | 1H | Ar-H 6 | Aromatic proton on the benzene ring. |
| ~ 7.18 | t | 1H | Ar-H 5 | Aromatic proton on the benzene ring. |
| ~ 3.55 | s | 2H | S-CH₂ -CN | Methylene protons adjacent to both sulfur and the nitrile group appear as a singlet. |
(Expected spectrum in CDCl₃ at 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 136.5 | C 7a | Quaternary carbon at the benzene-pyrrole fusion. |
| ~ 129.0 | C 2 | C2 of the indole ring. |
| ~ 128.5 | C 3a | Quaternary carbon at the benzene-pyrrole fusion. |
| ~ 123.0 | C 5 | Aromatic CH. |
| ~ 121.0 | C 6 | Aromatic CH. |
| ~ 120.0 | C 4 | Aromatic CH. |
| ~ 118.0 | C N | Nitrile carbon, typically in this region. |
| ~ 111.5 | C 7 | Aromatic CH. |
| ~ 105.0 | C 3 | Carbon bearing the sulfur atom, shifted upfield. |
| ~ 22.0 | S-C H₂-CN | Methylene carbon. |
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3400 | N-H Stretch | Characteristic sharp peak for the indole N-H bond. |
| ~ 3100-3000 | Aromatic C-H Stretch | Standard region for sp² C-H bonds. |
| ~ 2250 | C≡N Stretch | A sharp, medium-intensity peak characteristic of a nitrile group. |
| ~ 1600-1450 | C=C Stretch | Aromatic ring skeletal vibrations. |
| ~ 740 | C-S Stretch | A weaker absorption for the carbon-sulfur bond. |
-
Technique: Electrospray Ionization (ESI-MS)
-
Expected [M+H]⁺: m/z 189.0481 (Calculated for C₁₀H₉N₂S⁺)
-
Expected [M+Na]⁺: m/z 211.0200 (Calculated for C₁₀H₈N₂SNa⁺)
-
Key Fragmentation: Loss of the acetonitrile group (•CH₂CN) would be a probable fragmentation pathway.
Characterization Workflow
The logical flow for synthesizing and validating the final product is essential for ensuring scientific integrity.
Caption: A logical workflow for product validation.
Conclusion
This guide details a reliable and well-precedented synthetic route for obtaining Acetonitrile, (1H-indol-3-ylthio)-. By leveraging a two-step strategy involving electrophilic thiocyanation followed by reductive alkylation, this protocol ensures high regioselectivity and utilizes common laboratory reagents. The comprehensive characterization data provided herein serves as a benchmark for researchers to confirm the successful synthesis and purity of this novel indole derivative. This foundational work enables further exploration of this compound and its analogs in various scientific disciplines, particularly in the development of new therapeutic agents.
References
-
Qi, H., Zhang, T., Wan, K., & Luo, M. (2018). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. The Journal of Organic Chemistry, 83(15), 8446–8453. [Link]
-
Hassaneen, H. M. E., & Pagni, R. M. (2007). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 62(1), 119-124. [Link]
-
Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions. Chemguide. [Link]
-
Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Doc Brown's Chemistry. [Link]
Sources
The Unresolved Structure: A Technical Guide to the Crystallographic Analysis of (1H-indol-3-ylthio)acetonitrile
Foreword: Navigating the Knowns and Unknowns in Structural Chemistry
To our fellow researchers, scientists, and professionals in drug development, this technical guide ventures into the structural landscape of a molecule of significant interest: (1H-indol-3-ylthio)acetonitrile. The indole scaffold is a cornerstone in medicinal chemistry, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. A thorough understanding of the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR).
This document takes an unconventional yet necessary approach. Our extensive search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and the broader scientific literature has revealed a critical knowledge gap: the experimentally determined crystal structure of (1H-indol-3-ylthio)acetonitrile has not been reported.
Rather than presenting a void, this guide is structured to be a valuable resource for any research endeavor aimed at elucidating this unknown structure. We will navigate the landscape of what is known—the synthesis of related compounds and the crystal structures of analogous indole-3-acetonitrile derivatives—to provide a predictive and strategic framework for future crystallographic studies of the title compound.
The Synthetic Pathway: Strategies for Obtaining Crystalline Material
The successful growth of single crystals suitable for X-ray diffraction is contingent on the synthesis of high-purity material. While a specific, optimized crystallization protocol for (1H-indol-3-ylthio)acetonitrile is not documented, the synthesis of related indole-3-acetonitrile derivatives provides a solid foundation. A common and effective route to indole-3-acetonitriles involves the nucleophilic substitution of a leaving group on a gramine derivative with a cyanide salt. Another established method is the one-step conversion of indole-3-carboxaldehydes.
A plausible synthetic route to (1H-indol-3-ylthio)acetonitrile would involve the reaction of indole with thiocyanogen, followed by reduction to 3-thioindole, and subsequent alkylation with chloroacetonitrile. Purity of the final product is paramount, and purification techniques such as column chromatography and recrystallization are essential.
Experimental Protocol: A Generalized Approach to Synthesis and Crystallization
The following is a proposed, generalized protocol based on established methods for related compounds. Optimization will be necessary.
-
Synthesis:
-
React 3-thioindole with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to form the corresponding thiolate.
-
Add chloroacetonitrile to the reaction mixture and stir at room temperature until the reaction is complete (monitored by thin-layer chromatography).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Crystallization:
-
Solvent Screening: Begin with a broad range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Slow Evaporation: Prepare saturated solutions of the purified compound in the chosen solvents and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile anti-solvent.
-
Temperature Gradient: Slowly cool a saturated solution to induce crystallization.
-
A Comparative Crystallographic Analysis: Insights from Related Structures
In the absence of a determined crystal structure for (1H-indol-3-ylthio)acetonitrile, a comparative analysis of closely related molecules for which crystallographic data is available provides invaluable predictive power. We will consider the crystal structures of several indole-3-acetonitrile derivatives to infer potential geometric parameters, intermolecular interactions, and packing motifs for our target compound.
| Compound Name | CCDC Deposition No. | Crystal System | Space Group | Key Structural Features |
| 2-(1H-indol-3-ylcarbonyl)acetonitrile[1] | Not specified | Triclinic | P-1 | Two crystallographically independent molecules in the asymmetric unit. The indole ring system is planar. The crystal structure is stabilized by intermolecular C—H⋯N and N—H⋯O interactions.[1] |
| (5-Methoxy-1H-indol-3-yl)acetonitrile | Not specified | Monoclinic | P2₁/c | The methoxy group and the methylene carbon of the acetonitrile group deviate only slightly from the planar indole ring system. N—H⋯O hydrogen bonds link the molecules into zigzag chains. |
| 2-(4-Bromo-1H-indol-3-yl)acetonitrile[2] | Not specified | Monoclinic | P2₁/c | The non-hydrogen atoms of the indole ring are essentially planar. The acetonitrile group is displaced from this plane. N—H⋯N hydrogen bonds form chains in the crystal lattice.[2] |
| 2-(4-Chloro-1H-indol-3-yl)acetonitrile[3] | Not specified | Orthorhombic | Pbca | Two independent molecules in the asymmetric unit. N—H⋯N hydrogen bonds link the molecules into chains. The crystal was found to be a racemic twin.[3] |
Based on this comparative data, we can anticipate several structural features for (1H-indol-3-ylthio)acetonitrile:
-
Planarity of the Indole Ring: The indole ring system is expected to be largely planar.
-
Conformation of the Acetonitrile Moiety: The thioacetonitrile side chain will likely exhibit some degree of torsion relative to the indole plane, influenced by steric and electronic factors of the sulfur atom.
-
Hydrogen Bonding: The N-H group of the indole ring is a potent hydrogen bond donor and is likely to participate in intermolecular hydrogen bonds with the nitrile nitrogen of an adjacent molecule, forming chains or more complex networks.
-
π-π Stacking: The aromatic indole rings may engage in π-π stacking interactions, further stabilizing the crystal packing.
Visualizing the Path Forward: A Workflow for Structure Elucidation
The following diagram outlines a logical workflow for the synthesis, crystallization, and structural analysis of (1H-indol-3-ylthio)acetonitrile.
Figure 1. A proposed workflow for the determination of the crystal structure of (1H-indol-3-ylthio)acetonitrile.
Concluding Remarks and Future Outlook
The absence of a determined crystal structure for (1H-indol-3-ylthio)acetonitrile presents an opportunity for original research that would be a valuable contribution to the field of medicinal and structural chemistry. The insights gleaned from the crystal structures of related indole-3-acetonitrile derivatives provide a strong predictive framework for the likely structural features of the title compound.
It is our hope that this technical guide will serve as a catalyst for the successful crystallization and structural elucidation of (1H-indol-3-ylthio)acetonitrile. The detailed structural information that would be obtained from such a study would undoubtedly aid in the rational design of new indole-based therapeutic agents. We encourage researchers to undertake this challenge and look forward to the eventual deposition of this structure in the public domain, for the collective benefit of the scientific community.
References
-
Ramesh, P., Subbiahpandi, A., Thirumurugan, P., Perumal, P. T., & Ponnuswamy, M. N. (2009). 2-(1H-indol-3-ylcarbonyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(3), o447. [Link]
-
Fun, H.-K., Lokesh, B., & Kalluraya, B. (2012). 2-(4-Chloro-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o141. [Link]
-
Naveen, S., Kumar, K. A., & Lokanath, N. K. (2011). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3325. [Link]
Sources
An In-depth Technical Guide to the Stability and Degradation Pathways of Acetonitrile, (1H-indol-3-ylthio)-
Abstract
This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of Acetonitrile, (1H-indol-3-ylthio)-, a molecule of interest in pharmaceutical research and development. Drawing upon established principles of organic chemistry and data from related structural motifs, this document outlines the inherent chemical liabilities of the molecule. We will explore potential degradation mechanisms under hydrolytic, oxidative, photolytic, and thermal stress conditions. Furthermore, this guide presents a detailed, field-proven experimental workflow for conducting forced degradation studies to systematically investigate these pathways, elucidate degradation products, and establish a stability-indicating analytical method. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate the stability challenges associated with this and structurally similar compounds.
Introduction: The Chemical Landscape of Acetonitrile, (1H-indol-3-ylthio)-
Acetonitrile, (1H-indol-3-ylthio)- is a heterocyclic compound featuring three key functional groups that dictate its chemical behavior and potential instabilities: an indole ring, a thioether linkage, and an acetonitrile moiety. The indole nucleus is a common scaffold in numerous biologically active compounds, but it is also susceptible to oxidation.[1][2] The thioether group can be readily oxidized to sulfoxides and sulfones, while the acetonitrile group is prone to hydrolysis under both acidic and basic conditions.[3][4] Understanding the interplay of these functional groups is paramount for the development of stable pharmaceutical formulations.
Postulated Degradation Pathways
Based on the known reactivity of its constituent functional groups, several degradation pathways for Acetonitrile, (1H-indol-3-ylthio)- can be postulated. These pathways are critical to investigate during forced degradation studies to ensure the development of a robust and safe drug product.
Hydrolytic Degradation
The acetonitrile group is the primary site for hydrolytic degradation. Under acidic or basic conditions, it can undergo a two-step hydrolysis. The first step yields the corresponding amide, (1H-indol-3-ylthio)acetamide, followed by further hydrolysis to the carboxylic acid, (1H-indol-3-ylthio)acetic acid.[4] The stability of the indole ring and the thioether linkage can also be influenced by pH.[4]
Oxidative Degradation
The indole ring and the thioether linkage are both susceptible to oxidation. The thioether can be oxidized to the corresponding sulfoxide and subsequently to the sulfone. The indole nucleus can be oxidized at the C2 or C3 position, potentially leading to the formation of oxindole derivatives or other complex oxidative degradation products.[1][5]
Photolytic Degradation
Indole derivatives are known to be sensitive to light.[6][7][8] UV irradiation can lead to the formation of various photoproducts through complex radical-mediated pathways.[9] For Acetonitrile, (1H-indol-3-ylthio)-, photodegradation could involve cleavage of the C-S bond, reactions involving the indole ring, or interactions with excipients in a formulation.[10]
Thermal Degradation
At elevated temperatures, organosulfur compounds can undergo thermal decomposition.[11][12][13][14] The stability of the thioether linkage in Acetonitrile, (1H-indol-3-ylthio)- under thermal stress should be evaluated. The indole and acetonitrile moieties are generally more thermally stable but can degrade under harsh conditions.
Diagram of Postulated Degradation Pathways
Caption: Postulated degradation pathways for Acetonitrile, (1H-indol-3-ylthio)-.
Experimental Design: Forced Degradation Studies
To systematically investigate the stability of Acetonitrile, (1H-indol-3-ylthio)- and validate the postulated degradation pathways, a comprehensive forced degradation study is essential.[15][16][17][18] This involves subjecting the drug substance to a variety of stress conditions that are more severe than accelerated stability testing conditions.
Stress Conditions
The following table outlines the recommended stress conditions for the forced degradation study of Acetonitrile, (1H-indol-3-ylthio)-. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl, 60°C |
| Base Hydrolysis | 0.1 M NaOH, 60°C |
| Neutral Hydrolysis | Water, 60°C |
| Oxidation | 3% H₂O₂, Room Temperature |
| Photostability | ICH Q1B option 2 (Xenon lamp) |
| Thermal Stress | 80°C (solid state) |
Analytical Methodology
A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, must be developed and validated. This method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (LC-MS) should be used for the identification and characterization of the degradation products.
Experimental Workflow
The following diagram illustrates the workflow for the forced degradation study.
Diagram of Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation study of Acetonitrile, (1H-indol-3-ylthio)-.
Data Interpretation and Implications for Drug Development
The results of the forced degradation study will provide critical insights into the chemical stability of Acetonitrile, (1H-indol-3-ylthio)-.
-
Identification of Degradation Products: The structures of the major degradation products will be elucidated using LC-MS. This information is crucial for understanding the degradation mechanisms and for toxicological assessment.
-
Development of a Stability-Indicating Method: The developed HPLC method will be validated to demonstrate its specificity for the parent compound in the presence of its degradation products. This method will be essential for routine stability testing of the drug substance and product.
-
Formulation and Packaging Strategies: Knowledge of the degradation pathways will inform the development of stable formulations. For example, if the compound is found to be sensitive to oxidation, the inclusion of an antioxidant and packaging under an inert atmosphere would be warranted. If it is susceptible to hydrolysis, a non-aqueous formulation or control of moisture content would be necessary.
-
Establishment of Storage Conditions and Shelf-Life: The stability data will be used to recommend appropriate storage conditions and to establish a tentative shelf-life for the drug substance and product.
Conclusion
References
-
Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. Industrial & Engineering Chemistry Process Design and Development.
-
Thermal stability and decomposition of sulphur and selenium compounds. ResearchGate.
-
Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. ACS Publications.
-
Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. PubMed.
-
Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry.
-
Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.
-
Analytical Methods. Ministry of the Environment, Government of Japan.
-
Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. Taylor & Francis Online.
-
Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry.
-
Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. National Institutes of Health.
-
Forced Degradation Studies. MedCrave online.
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
-
Mechanisms of hydrolysis of thioacetals. Chemical Society Reviews.
-
Determination of photostability and photodegradation products of indomethacin in aqueous media. ResearchGate.
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
-
Stability Indicating Forced Degradation Studies. RJPT.
-
Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega.
-
preventing degradation of 2-(4-chloro-1H-indol-3-yl)acetonitrile during storage. Benchchem.
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles.
-
Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc.
-
Synthesis and Reactivity of 1H-Indol-3(2H)-one and Related Compounds. ResearchGate.
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health.
-
Comparison of different synthetic routes for 2-(5-nitro-1H-indol-3-yl)acetonitrile. Benchchem.
-
Indole-3-acetonitrile Is a Critical Molecule with Weed Allopathic Suppression Function in Broccoli (Brassica oleracea var. italica). ResearchGate.
-
2-(7-Methyl-1H-indol-3-yl)acetonitrile. PubMed.
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
-
1H-Indole-3-acetonitrile. NIST WebBook.
-
stability of 3-Indoleacetonitrile in different solvent solutions. Benchchem.
-
Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. PubMed.
-
2-(1H-indol-3-ylcarbonyl)acetonitrile. National Institutes of Health.
-
1H-Indole-3-acetonitrile. ChemBK.
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. National Institutes of Health.
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI.
-
Indole-3-acetonitrile production from indole glucosinolates deters oviposition by Pieris rapae. PNAS.
-
Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube.
-
Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature. Journal of Materials Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of hydrolysis of thioacetals - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 17. ijrpp.com [ijrpp.com]
- 18. rjptonline.org [rjptonline.org]
Spectroscopic Elucidation of (1H-indol-3-ylthio)acetonitrile: A Technical Guide for Researchers
Introduction
(1H-indol-3-ylthio)acetonitrile is a molecule of significant interest within the realms of medicinal chemistry and drug development due to the prevalence of the indole scaffold in numerous biologically active compounds. The unique combination of the indole nucleus, a thioether linkage, and a nitrile group bestows upon it a distinct chemical reactivity and potential for diverse pharmacological applications. Accurate and unambiguous structural confirmation is paramount for any further investigation into its properties and potential uses. This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for (1H-indol-3-ylthio)acetonitrile. The presented data is a synthesis of established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and related molecules.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the indole ring will be utilized.
Caption: Molecular structure of (1H-indol-3-ylthio)acetonitrile with IUPAC numbering.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of (1H-indol-3-ylthio)acetonitrile in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the indole ring protons, the methylene protons, and the N-H proton.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals and reference the chemical shifts to the TMS signal.
Caption: Experimental workflow for ¹H NMR spectroscopy.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Prediction |
| ~8.10 | br s | 1H | NH -1 | The indole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the nitrogen atom. |
| ~7.70 | d | 1H | H -4 or H -7 | Aromatic protons on the benzene ring of the indole are deshielded. The exact assignment of H-4 and H-7 can be ambiguous without 2D NMR data. |
| ~7.40 | d | 1H | H -7 or H -4 | Similar to the above, this signal corresponds to one of the protons at the extremities of the benzene moiety. |
| ~7.25-7.10 | m | 2H | H -5, H -6 | These protons on the benzene ring are expected to have similar chemical environments, leading to overlapping multiplets. |
| ~7.35 | s | 1H | H -2 | The proton at the C2 position of the indole ring is adjacent to the nitrogen atom and typically appears as a singlet. |
| ~3.80 | s | 2H | S-CH₂ -CN | The methylene protons are adjacent to both the sulfur atom and the electron-withdrawing nitrile group, leading to a downfield shift. They are expected to appear as a singlet. |
Note: "br s" denotes a broad singlet, "d" a doublet, and "m" a multiplet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of (1H-indol-3-ylthio)acetonitrile will show distinct signals for each unique carbon atom.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the key difference being the observation frequency and the use of proton decoupling to simplify the spectrum to singlets for each carbon.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency.
-
Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time and more scans are typically needed.
-
Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Causality Behind Prediction |
| ~136.5 | C -7a | Quaternary carbon of the indole ring adjacent to the nitrogen. |
| ~128.0 | C -3a | Quaternary carbon at the fusion of the two rings. |
| ~125.0 | C -2 | Carbon adjacent to the nitrogen in the five-membered ring. |
| ~123.0 | C -5 or C -6 | Aromatic carbons on the benzene ring. |
| ~121.0 | C -6 or C -5 | Aromatic carbons on the benzene ring. |
| ~120.0 | C -4 | Aromatic carbon on the benzene ring. |
| ~118.0 | -C N | The carbon of the nitrile group is deshielded due to the triple bond and the electronegativity of the nitrogen atom. |
| ~111.0 | C -7 | Aromatic carbon adjacent to the nitrogen. |
| ~105.0 | C -3 | This carbon is attached to the sulfur atom, which influences its chemical shift. |
| ~25.0 | S-C H₂-CN | The methylene carbon is in the aliphatic region, shifted downfield by the adjacent sulfur and nitrile groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR-FTIR is a convenient method for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.
-
Background Scan: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental absorptions.
-
Sample Application: A small amount of the solid sample is placed on the ATR crystal, and pressure is applied to ensure good contact.
-
Sample Scan: The sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum.
-
Cleaning: The crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3400 | Medium, Sharp | N-H stretch | Indole N-H |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950-2850 | Weak | C-H stretch | Aliphatic C-H (CH₂) |
| ~2250 | Medium, Sharp | C≡N stretch | Nitrile |
| ~1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| ~740 | Strong | C-H bend | ortho-disubstituted benzene |
| ~700-600 | Weak | C-S stretch | Thioether |
The presence of a sharp absorption around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.[1][2][3] The N-H stretching frequency of the indole ring is also a key diagnostic peak.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For (1H-indol-3-ylthio)acetonitrile, the molecular weight is approximately 188.05 g/mol .
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the ion source, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Fragmentation Pattern
The molecular ion peak ([M]⁺˙) is expected at m/z = 188. The fragmentation of indole derivatives often involves cleavage of the bonds attached to the indole ring.[5][6][7]
Caption: Proposed mass spectrometry fragmentation pathway for (1H-indol-3-ylthio)acetonitrile.
Key Predicted Fragments:
| m/z | Proposed Fragment |
| 188 | [M]⁺˙ (Molecular Ion) |
| 148 | [M - CH₂CN]⁺ |
| 117 | [Indole]⁺˙ |
| 116 | [C₈H₆N]⁺ |
The fragmentation is likely initiated by the loss of the cyanomethyl radical (•CH₂CN) to give a fragment at m/z 148. Subsequent loss of the sulfur atom could lead to the indole radical cation at m/z 117. A very characteristic fragment for many indole-containing compounds is the ion at m/z 116, resulting from the loss of a hydrogen radical from the indole cation.[5]
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For (1H-indol-3-ylthio)acetonitrile, the combination of NMR, IR, and MS provides a self-validating confirmation of the proposed structure:
-
MS confirms the molecular weight of 188 g/mol .
-
IR confirms the presence of the key functional groups: indole N-H (~3400 cm⁻¹), nitrile C≡N (~2250 cm⁻¹), and thioether C-S (~700-600 cm⁻¹).
-
¹H and ¹³C NMR provide the detailed connectivity of the molecule. The number of signals, their chemical shifts, multiplicities, and integrations in the NMR spectra should be fully consistent with the proposed structure, including the substitution at the 3-position of the indole ring and the presence of the -S-CH₂-CN side chain.
This comprehensive spectroscopic fingerprint allows for the unambiguous identification and characterization of (1H-indol-3-ylthio)acetonitrile, a critical step in its further development for research and pharmaceutical applications.
References
-
Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PMC - NIH. [Link]
-
Shukla, P., & Srivastava, A. (2018). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Journal of Molecular and Engineering Materials. [Link]
-
Wang, J., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 487. [Link]
-
Vignesh, V., et al. (2020). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules, 25(11), 2541. [Link]
-
Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(11), 1869–1878*. [Link]
-
Al-Amiery, A. A., et al. (2019). Quantitative Estimation of Few Novel Indole Derivatives using Spectroscopic Technique. Journal of Physics: Conference Series, 1294, 052039. [Link]
-
Aguiar, G. P. S., et al. (2020). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 31(8), 1646-1653. [Link]
-
Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
Bernstein, M. P., et al. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 508(1), 449. [Link]
-
¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I - KPU Pressbooks. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
NMR - Interpretation. Chemistry LibreTexts. [Link]
Sources
- 1. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of (1H-indol-3-ylthio)acetonitrile Derivatives
Foreword: Unveiling the Potential of a Novel Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its presence in numerous natural products and FDA-approved drugs underscores its remarkable ability to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a novel and promising class of compounds: (1H-indol-3-ylthio)acetonitrile derivatives . This scaffold combines three key pharmacophoric features: the versatile indole ring, a flexible thioether (sulfur) linkage at the C3 position, and a reactive acetonitrile moiety.
While this specific scaffold is novel, the principles of drug discovery dictate that a robust screening strategy can be rationally designed by examining established methodologies for structurally related analogs. This guide, therefore, provides a comprehensive framework for the systematic evaluation of (1H-indol-3-ylthio)acetonitrile derivatives by leveraging proven protocols and insights from closely related indole-3-acetonitrile and indole-acrylonitrile compounds. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to efficiently screen these compounds, identify lead candidates, and elucidate their mechanisms of action.
Section 1: Anticancer Activity Screening Cascade
Scientific Rationale
The pursuit of novel anticancer agents is relentless, and indole derivatives have consistently emerged as powerful candidates. Their mechanisms of action are multifaceted, ranging from the inhibition of key signaling proteins like epidermal growth factor receptor (EGFR) and SRC kinases to the disruption of microtubule dynamics and the induction of programmed cell death (apoptosis).[2] Given the potent cytotoxic effects observed in structurally similar indole-acetonitrile analogs against numerous cancer cell lines, it is a primary and logical starting point to screen the (1H-indol-3-ylthio)acetonitrile library for anticancer activity.[4][5]
Experimental Workflow: From Primary Hit to Mechanistic Insight
A tiered screening approach is the most efficient method to identify and characterize promising anticancer compounds. This workflow begins with a broad cytotoxicity screen to identify "hits" and progresses to more focused assays to understand how they work.
Caption: Anticancer screening cascade for novel derivatives.
Protocol 1: Primary Cytotoxicity Screening (MTT Assay)
This protocol is a foundational, colorimetric assay to measure a compound's ability to inhibit cell proliferation. It relies on the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) in 96-well microtiter plates at a density of 5,000-10,000 cells/well.[2] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., Cisplatin).[2]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (concentration causing 50% inhibition of cell growth) using non-linear regression analysis.
Data Presentation: Summarizing Cytotoxicity
Quantitative data should be organized to allow for easy comparison of potency and selectivity across different cell lines.
| Compound ID | R-group (Example) | Cancer Cell Line | Mean GI₅₀ (µM)[5][6][7] |
| 5c | 4-(dimethylamino)phenyl | Leukemia (HL-60) | 0.024 |
| 5c | 4-(dimethylamino)phenyl | Colon Cancer (COLO 205) | 0.091 |
| 5c | 4-(dimethylamino)phenyl | Breast Cancer (MDA-MB-468) | 0.133 |
| 2l | 4-(dimethylamino)phenyl | Non-Small Cell Lung | 0.38 - 7.91 |
| Reference | Doxorubicin | (Average) | ~0.1 |
Note: Data presented is for structurally related indole-acrylonitrile derivatives to illustrate format and potential potency.
Section 2: Anti-inflammatory Activity Screening
Scientific Rationale
Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The indole scaffold is present in well-known anti-inflammatory drugs, and its derivatives are known to modulate key inflammatory pathways.[8] A primary mechanism involves inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2), which are synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.[9][10] Screening (1H-indol-3-ylthio)acetonitrile derivatives for their ability to suppress these mediators in an inflammatory cell model is a validated and highly relevant approach.
Experimental Workflow: Cellular Anti-inflammatory Screening
This workflow focuses on a cell-based model to assess the inhibition of key inflammatory mediators.
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol 1: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This protocol measures the accumulation of nitrite, a stable breakdown product of NO, in the cell culture medium using the Griess reagent. A reduction in nitrite levels indicates inhibition of iNOS activity.[11]
Methodology:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the (1H-indol-3-ylthio)acetonitrile derivatives for 1-2 hours before inducing inflammation.
-
Inflammatory Stimulus: Add lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL to induce an inflammatory response. Wells without LPS serve as a negative control.[11]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Analysis: Calculate the percent inhibition of NO production compared to the LPS-only treated cells and determine the IC₅₀ value. A parallel MTT assay must be run to ensure that the observed NO reduction is not due to compound-induced cytotoxicity.[8]
Data Presentation: Summarizing Anti-inflammatory Activity
Results should clearly present the compound's potency in inhibiting key inflammatory markers.
| Compound ID | NO Inhibition IC₅₀ (µM)[10][11] | TNF-α Inhibition (% at 10µM)[10] | IL-6 Inhibition (% at 10µM)[10] | Cell Viability (% at 10µM)[8] |
| UA-1 | 2.2 | ~70% | ~50% | >90% |
| 5 | 29.3 | N/A | N/A | >90% |
| 7 | 4.6 | N/A | N/A | >90% |
| Reference | L-NAME | ~15.0 | N/A | N/A |
Note: Data is for other bioactive molecules to illustrate format. UA-1 is an indole derivative of ursolic acid. Compounds 5 and 7 are steroids.
Section 3: Antimicrobial Activity Screening
Scientific Rationale
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new chemical entities with novel mechanisms of action. Indole and its derivatives have a long history of study as antimicrobial agents, demonstrating activity against a broad spectrum of bacteria and fungi.[1][3] The evaluation of (1H-indol-3-ylthio)acetonitrile derivatives against clinically relevant pathogens is therefore a critical step in exploring their therapeutic potential.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative, Candida albicans for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in the broth medium. The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be aided by adding a viability indicator dye like resazurin.
-
Confirmation (MBC/MFC): To determine if the compound is bactericidal/fungicidal or static, an aliquot from the clear wells (at and above the MIC) can be plated onto agar. The lowest concentration that results in no growth on the agar is the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Data Presentation: Summarizing Antimicrobial Efficacy
MIC values provide a clear, quantitative measure of a compound's potency against different pathogens.
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Example 1 | 8 | 32 | 16 |
| Example 2 | >128 | 64 | >128 |
| 2x [5][7] | 7.8 | 15.6 | 7.8 |
| Reference | Ciprofloxacin | ~1 | ~0.5 |
| Reference | Fluconazole | N/A | N/A |
Note: Data for compound 2x, an indole-acrylonitrile, is included for illustrative purposes.
Section 4: Concluding Remarks and Future Directions
This guide outlines a primary screening strategy for a novel class of compounds, (1H-indol-3-ylthio)acetonitrile derivatives , based on the well-documented biological activities of their structural relatives. The proposed workflows for anticancer, anti-inflammatory, and antimicrobial evaluation provide a clear and efficient path from initial hit discovery to preliminary mechanistic understanding.
The key to unlocking the potential of this scaffold will be a systematic analysis of the Structure-Activity Relationships (SAR) . As data is generated, it will be crucial to correlate biological activity with structural modifications. For instance, substitutions on the indole ring (e.g., electron-withdrawing vs. electron-donating groups) or alterations to the acetonitrile moiety could dramatically influence potency and selectivity.[12][13] The thioether linkage itself offers an interesting point for modification compared to more common linkages, potentially affecting the molecule's conformation, lipophilicity, and metabolic stability.
By executing this comprehensive screening cascade, researchers can effectively triage compound libraries, identify promising leads, and build a solid foundation for further preclinical development.
References
-
Lee, J. H., et al. (2013). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 23(9), 2571-4. [Link]
-
Prezzavento, O., et al. (2020). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Pharmaceuticals (Basel), 13(9), 239. [Link]
-
Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(27), 3124-3141. [Link]
-
Ribeiro, J. R., et al. (2023). Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. Pharmaceuticals (Basel), 16(10), 1415. [Link]
-
Danish, M., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(21), 7247. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis, anticancer activity and molecular docking study of novel 1, 3-diheterocycles indole derivatives. Aalto University Research Portal. [Link]
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]
-
Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. Molecules, 28(13), 4945. [Link]
-
Abdel-Aziz, M., & El-Azab, A. S. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Sharma, C., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. [Link]
-
Chen, J., et al. (2023). Metabolites with Anti-Inflammatory Activities Isolated from the Mangrove Endophytic Fungus Dothiorella sp. ZJQQYZ-1. Molecules, 28(18), 6520. [Link]
-
Sharma, C., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. International Immunopharmacology, 137, 111497. [Link]
-
Scribd. (n.d.). Indole Derivatives' Antimicrobial Study. [Link]
-
Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. ResearchGate. [Link]
-
Zhao, Y., et al. (2022). In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. Frontiers in Immunology, 13, 995738. [Link]
-
Kandeel, M. M., et al. (2023). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies. PubMed. [Link]
-
Radwan, M. A. A., et al. (2012). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Structure/activity relationships of indole derivatives. [Link]
-
NIST. (n.d.). 1H-Indole-3-acetonitrile. [Link]
-
Wang, R., et al. (2017). Discovery and Structure-Activity Relationship Studies of N-substituted Indole Derivatives as Novel Mcl-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1943-1948. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Indole-Based Thioacetonitriles
Abstract
Indole-based thioacetonitriles, specifically compounds bearing the 2-(1H-indol-3-yl)-2-thioxoacetonitrile scaffold, represent a class of molecules with significant potential in medicinal chemistry. The unique electronic properties arising from the conjugation of the electron-rich indole nucleus with the electron-withdrawing thioxoacetonitrile moiety make them compelling targets for drug discovery programs. This guide provides an in-depth review of the primary synthetic strategies for accessing these compounds, focusing on a robust two-step approach commencing from readily available indole precursors. We will explore the synthesis of key β-ketonitrile intermediates (3-cyanoacetyl indoles) and their subsequent thionation. Mechanistic insights, detailed experimental protocols, and data summaries are provided to equip researchers with the knowledge to effectively synthesize and explore this promising class of molecules.
Introduction: The Strategic Value of the Indole-Thioacetonitrile Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions has made it a privileged scaffold in drug design. When functionalized at the C3-position with an α,β-unsaturated system like a thioacetonitrile group, the resulting molecule gains unique properties. The thioxoacetonitrile moiety is a potent Michael acceptor and a bioisostere of other functional groups, offering new avenues for covalent modification of biological targets or for tuning pharmacokinetic properties.
This guide focuses on the most logical and field-proven pathway to these molecules: the synthesis of an indole-3-β-ketonitrile intermediate followed by a selective thionation reaction. This approach offers modularity, allowing for variation on the indole core before the final, crucial sulfurization step.
Core Synthetic Strategy: A Two-Stage Approach
The most reliable and versatile synthesis of 2-(1H-indol-3-yl)-2-thioxoacetonitriles is achieved through a two-stage process. This methodology ensures high yields and allows for purification of the key intermediate, which is critical for the success of the final thionation step.
Stage 1: Synthesis of 3-Cyanoacetyl Indole Precursors
The critical intermediate for this synthesis is a 3-cyanoacetyl indole, a type of β-ketonitrile. These compounds are readily prepared by the acylation of indoles with a suitable cyanoacetic acid derivative.[3]
Causality Behind the Method: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. Acetic anhydride reacts with cyanoacetic acid to form a mixed anhydride, which is a potent acylating agent. This electrophile is readily attacked by the indole C3-position to form the desired β-ketonitrile.
Experimental Protocol: Synthesis of 2-(1H-indol-3-yl)-3-oxopropanenitrile [3]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add indole (1.17 g, 10 mmol) and cyanoacetic acid (1.02 g, 12 mmol).
-
Reagent Addition: Carefully add acetic anhydride (15 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) with vigorous stirring for 30-45 minutes. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.
-
Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the pure 3-cyanoacetyl indole as a crystalline solid.
| Substrate | Reagent | Conditions | Yield | Reference |
| Indole | Cyanoacetic acid / Acetic Anhydride | Reflux, 30 min | ~90% | [3] |
| 2-Methylindole | Cyanoacetic acid / Acetic Anhydride | Reflux, 30 min | High | [3] |
| 5-Methoxyindole | Cyanoacetic acid / Acetic Anhydride | Reflux, 45 min | Good | [3] |
Stage 2: Thionation with Lawesson's Reagent
The conversion of the carbonyl group in the β-ketonitrile intermediate to a thiocarbonyl (C=S) is the defining step in this synthesis. Lawesson's Reagent (LR) is the premier choice for this transformation due to its high efficiency, mild reaction conditions, and selectivity for carbonyls over other functional groups like nitriles.[4][5]
Mechanistic Insight: Lawesson's Reagent exists in solution in equilibrium with its monomeric, reactive form, a dithiophosphine ylide. This species reacts with the carbonyl oxygen to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond and the desired thioketone.[4]
Experimental Protocol: Synthesis of 2-(1H-indol-3-yl)-2-thioxoacetonitrile
-
Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve the 3-cyanoacetyl indole (1.84 g, 10 mmol) in 50 mL of anhydrous toluene.
-
Reagent Addition: Add Lawesson's Reagent (2.22 g, 5.5 mmol, 0.55 equivalents) to the solution in one portion. Note: Using a slight excess of LR (0.5 to 0.6 eq.) is common as it dimerizes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. The solvent can be removed under reduced pressure. The crude residue will contain the product and phosphorus-containing byproducts.
-
Purification: Purify the crude material using silica gel column chromatography. A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The phosphorus byproducts are generally much more polar and will elute later. Combine the product-containing fractions and evaporate the solvent to yield the pure indole-based thioacetonitrile.
| Substrate | Thionating Agent | Conditions | Yield | Reference |
| 3-Cyanoacetyl Indole | Lawesson's Reagent | Toluene, 90 °C, 3h | Good to Excellent | [5][6] |
| General Ketones | Lawesson's Reagent | Toluene/Xylene, 80-110 °C | Generally >80% | [6] |
Alternative Strategy: Synthesis via Dithiazole Intermediates
For certain scaffolds, particularly oxindole-based systems, an alternative route involving dithiazole chemistry has been developed. This method constructs the sulfur-containing ring first and then opens it to reveal the desired functionality. One such example is the synthesis of 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles.[6]
-
Condensation: An oxindole derivative is condensed with Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form a 3-(dithiazol-ylidene)indolin-2-one.
-
Ring Opening: This intermediate is then treated with a phosphine, such as triphenylphosphine, which triggers a ring-opening and rearrangement cascade to afford the final mercaptoacetonitrile product.[7]
While more complex and less general than the thionation approach, this strategy highlights the diverse chemical pathways available for constructing complex sulfur- and nitrogen-containing heterocycles and may be adaptable for specific, highly functionalized targets.
Conclusion and Future Outlook
The synthesis of indole-based thioacetonitriles is most effectively achieved through a reliable two-step sequence involving the acylation of indoles to form β-ketonitrile intermediates, followed by thionation with Lawesson's Reagent. This methodology is robust, scalable, and allows for considerable variation in the indole starting material. The resulting thioxoacetonitrile products are versatile building blocks for further chemical exploration and serve as promising scaffolds for the development of novel therapeutic agents. Future research may focus on developing catalytic or one-pot variations of this synthesis to improve efficiency and environmental footprint, further expanding the accessibility and utility of this valuable class of compounds.
References
-
Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Product Class 6: Thioketones. Science of Synthesis. Retrieved from [Link]
-
Khatoon, H., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Available at: [Link]
-
Abdel-Megeed, M. F., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances, 13(31), 21569-21611. Available at: [Link]
-
Indole Synthesis: A Review and Proposed Classification. (2012). PMC - NIH. Available at: [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
3-Substituted indole: A review. (2019). International Journal of Chemical Studies. Available at: [Link]
-
Guesmi, Z., et al. (2018). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules, 23(10), 2539. Available at: [Link]
-
Indole based multicomponent reactions towards functionalized heterocycles. (n.d.). arkat usa. Retrieved from [Link]
-
A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of Indole Derivatives as Prevalent Moieties Present in Selected Alkaloids. (2020). PMC. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Available at: [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. Available at: [Link]
-
A Review of the Indole Synthesis Reaction System. (2026). Oreate AI Blog. Available at: [Link]
-
Synthesis of Indoles: Recent Advances. (2019). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) [organic-chemistry.org]
- 2. 2-Cyano-1-phenylethanolate | C9H8NO- | CID 138964641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Unlocking the Therapeutic Potential of Acetonitrile, (1H-indol-3-ylthio)-: A Technical Guide to Putative Targets and Mechanistic Validation
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold for a multitude of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and anti-infective properties.[1][2][3] This guide focuses on a specific, yet underexplored, derivative: Acetonitrile, (1H-indol-3-ylthio)-, a molecule that combines the established pharmacophore of indole-3-acetonitrile (IAN) with a stabilizing thioether linkage. While direct research on this compound is nascent, this in-depth technical guide will extrapolate from the rich pharmacology of parent indole compounds to propose and technically dissect its most promising therapeutic targets. We will provide a scientific rationale for each proposed target, detailed experimental workflows for validation, and a forward-looking perspective for its development as a next-generation therapeutic.
Introduction: The Rationale for Investigating Acetonitrile, (1H-indol-3-ylthio)-
Indole-3-acetonitrile (IAN) is a naturally occurring indole alkaloid found in cruciferous vegetables.[4][5] It is not merely a metabolic byproduct; IAN exhibits significant biological effects, including antibacterial activity through the reduction of biofilm formation and potent, broad-spectrum antiviral activity.[4][6] Recent studies have illuminated its antiviral mechanism, showing it promotes the host interferon signaling pathway via the mitochondrial antiviral-signaling (MAVS) protein.[6][7] Furthermore, the broader class of indole derivatives has been extensively explored for therapeutic applications, targeting key pathways in oncology and inflammation.[3][8][9][10]
The introduction of a thioether linkage at the 3-position of the indole ring to the acetonitrile moiety in Acetonitrile, (1H-indol-3-ylthio)- is a deliberate and significant chemical modification. Thioether bonds are known for their stability and resistance to reduction, which can enhance the pharmacokinetic profile of a drug candidate.[11] The sulfur atom can also introduce novel, non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity. This guide, therefore, is built on the hypothesis that Acetonitrile, (1H-indol-3-ylthio)- will not only retain the therapeutic activities of IAN but may also possess enhanced or novel pharmacological properties.
This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining the most promising therapeutic avenues and providing the experimental frameworks necessary to rigorously evaluate them.
Potential Therapeutic Target Class I: Immuno-Oncology and Cancer Pathology
The indole scaffold is a well-established pharmacophore in oncology, with derivatives targeting a range of critical pathways from cell cycle regulation to angiogenesis.[2][8][12] We hypothesize that Acetonitrile, (1H-indol-3-ylthio)- is a prime candidate for development as an anticancer agent, potentially acting on multiple fronts.
Hypothesized Target: STING (Stimulator of Interferon Genes) Pathway Modulation
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines.[1][13] Chronic activation of STING can drive autoimmune diseases, but its activation in the tumor microenvironment can lead to a potent anti-tumor immune response. Indole derivatives have recently been identified as potent modulators of the STING pathway.[1][13]
Causality for Investigation: Given that IAN is known to modulate interferon signaling, and other indole derivatives are confirmed STING inhibitors, it is highly probable that Acetonitrile, (1H-indol-3-ylthio)- will interact with this pathway. The thioether linkage could enhance binding to the STING protein, potentially leading to a more potent and durable modulation of the immune response against cancer cells.
Experimental Workflow: STING Pathway Modulation Assay
Caption: Workflow for validating STING pathway modulation.
Protocol for STING Pathway Activity Measurement:
-
Cell Culture: Culture THP-1 Dual™ or RAW-Lucia™ ISG reporter cell lines, which express a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter.
-
Compound Treatment: Plate cells and treat with a dose-response curve of Acetonitrile, (1H-indol-3-ylthio)- (e.g., 0.01 µM to 100 µM) for 1-2 hours.
-
STING Agonist Stimulation: Stimulate the cells with a known STING agonist like cGAMP or dsDNA to activate the pathway.
-
Reporter Gene Assay: After 18-24 hours, measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's protocol. A decrease in signal would indicate inhibition of the STING pathway.
-
Downstream Analysis:
-
Western Blot: Validate the mechanism by assessing the phosphorylation status of key downstream proteins TBK1 and IRF3 in treated cell lysates.
-
Cytokine Analysis: Use ELISA or qPCR to quantify the production of key cytokines such as IFN-β, CXCL10, and IL-6.
-
-
Target Engagement: Perform a thermal shift assay (TSA) with purified recombinant STING protein and the compound to confirm direct binding.
Hypothesized Target: Tubulin Polymerization
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several indole derivatives, including the vinca alkaloids, exert their potent cytotoxic effects by inhibiting tubulin polymerization.[3][6]
Causality for Investigation: The planar indole ring is well-suited to interact with the colchicine-binding site on β-tubulin. The acetonitrile and thioether moieties of Acetonitrile, (1H-indol-3-ylthio)- would project into solvent-exposed regions, potentially forming additional stabilizing interactions that could enhance its anti-tubulin activity compared to simpler indoles.
Experimental Workflow: Tubulin Polymerization Inhibition
Caption: Workflow for assessing tubulin polymerization inhibition.
Protocol for In Vitro Tubulin Polymerization Assay:
-
Reagents: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).
-
Reaction Setup: In a 96-well plate, add tubulin protein, GTP, and a temperature-controlled buffer.
-
Compound Addition: Add Acetonitrile, (1H-indol-3-ylthio)- at various concentrations. Include paclitaxel as a positive control for polymerization and nocodazole as a positive control for inhibition.
-
Measurement: Measure the increase in absorbance at 340 nm over time at 37°C. Inhibition of polymerization will result in a lower rate of absorbance increase.
-
Cellular Validation:
-
Immunofluorescence: Treat cancer cell lines (e.g., HeLa) with the compound and stain for α-tubulin. Disruption of the microtubule network will be visible via fluorescence microscopy.
-
Cell Cycle Analysis: Treat cells, stain with propidium iodide, and analyze by flow cytometry. Tubulin inhibitors typically cause a G2/M phase cell cycle arrest.[8]
-
Potential Therapeutic Target Class II: Inflammatory and Autoimmune Disorders
Chronic inflammation underlies a vast array of human diseases. Indole derivatives, such as Indomethacin, are established anti-inflammatory agents.[3] The known activities of indoles in modulating inflammatory pathways make Acetonitrile, (1H-indol-3-ylthio)- a compelling candidate for this therapeutic area.
Hypothesized Target: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] Inhibition of the NF-κB pathway is a major goal in anti-inflammatory drug development.
Causality for Investigation: Many indole derivatives have been shown to suppress NF-κB activation.[3] The electrophilic potential of the acetonitrile group, combined with the overall electronic properties of the thio-substituted indole ring, could facilitate interactions with key upstream kinases (like IKK) or interfere with the nuclear translocation of NF-κB subunits.
Signaling Pathway: NF-κB Activation
Caption: Simplified NF-κB signaling pathway.
Protocol for NF-κB Reporter Assay:
-
Cell Line: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc).
-
Treatment and Stimulation: Pre-treat cells with Acetonitrile, (1H-indol-3-ylthio)- for 1-2 hours, followed by stimulation with TNF-α or LPS to activate the NF-κB pathway.
-
Luciferase Assay: After 6-8 hours, lyse the cells and measure luciferase activity. A dose-dependent decrease in luminescence indicates inhibition of the pathway.
-
Mechanism of Action:
-
Western Blot: Probe for levels of phosphorylated IκBα (the inhibitory subunit of NF-κB) and phosphorylated p65 in the cytoplasm and nucleus to pinpoint the site of inhibition.
-
ELISA: Measure the downstream production of NF-κB target cytokines, such as IL-6 and TNF-α, in the cell culture supernatant.
-
Potential Therapeutic Target Class III: Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel anti-infective agents.[3] Indole derivatives have shown significant promise as both antibacterial and antiviral compounds.[14][15][16]
Hypothesized Target: Viral MAVS-mediated Interferon Signaling
As previously mentioned, IAN has demonstrated broad-spectrum antiviral activity against viruses like SARS-CoV-2, HSV-1, and VSV.[6][7] The proposed mechanism involves the promotion of the host interferon signaling pathway through the stabilization of the mitochondrial antiviral-signaling (MAVS) protein.[6][7]
Causality for Investigation: Acetonitrile, (1H-indol-3-ylthio)- is expected to retain this antiviral activity. The thioether linkage could enhance its interaction with MAVS or its upstream/downstream partners, potentially leading to a more robust and sustained interferon response.
Experimental Workflow: Antiviral Activity and MAVS Pathway
Caption: Workflow for validating antiviral activity via MAVS.
Protocol for Antiviral Efficacy and Mechanism:
-
Cytotoxicity Assay: First, determine the non-toxic concentration range of the compound on relevant cell lines (e.g., Vero E6, A549) using an MTS or CTG assay.
-
Viral Plaque Reduction Assay:
-
Grow confluent monolayers of permissive cells in 6-well plates.
-
Infect the cells with a known quantity of virus (e.g., SARS-CoV-2, HSV-1) for 1 hour.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of Acetonitrile, (1H-indol-3-ylthio)-.
-
After incubation to allow plaque formation, fix and stain the cells to visualize and count plaques. The EC50 value can then be calculated.
-
-
MAVS Pathway Validation:
-
Western Blot: Treat virus-infected cells with the compound and analyze lysates for total MAVS protein levels and the phosphorylation of downstream effectors like IRF3 and STAT1. An increase in MAVS levels would be consistent with the proposed mechanism.[6]
-
Co-Immunoprecipitation: A study on IAN suggested it inhibits the interaction between MAVS and the selective autophagy receptor SQSTM1.[6] Perform co-immunoprecipitation experiments in treated cells to see if Acetonitrile, (1H-indol-3-ylthio)- also disrupts this interaction.
-
Summary and Future Directions
Acetonitrile, (1H-indol-3-ylthio)- represents a logical and promising evolution of the indole scaffold in drug discovery. By combining the known biological activities of indole-3-acetonitrile with a stabilizing and potentially bio-interactive thioether linkage, this compound warrants rigorous investigation across multiple therapeutic areas.
Table 1: Summary of Hypothesized Targets and Key Validating Assays
| Therapeutic Area | Hypothesized Target | Primary Validation Assay | Key Mechanistic Readout |
| Oncology | STING Pathway Modulation | IFN-β Reporter Assay | p-TBK1 / p-IRF3 Levels |
| Tubulin Polymerization | In Vitro Polymerization Assay | G2/M Cell Cycle Arrest | |
| Inflammation | NF-κB Signaling | NF-κB Reporter Assay | IκBα Phosphorylation |
| Infectious Disease | MAVS-mediated Antiviral Response | Viral Plaque Reduction Assay | MAVS Protein Levels |
The path forward requires a systematic evaluation of these targets. Initial screening should focus on the cell-based reporter and functional assays outlined above. Hits should be followed by more detailed mechanistic studies, including direct binding assays and downstream pathway analysis. The thioether linkage also presents an opportunity for exploring structure-activity relationships (SAR) by synthesizing analogs with different substituents on the indole ring or modifications to the acetonitrile group.
This guide provides the foundational logic and experimental starting points for academic and industrial researchers to unlock the full therapeutic potential of Acetonitrile, (1H-indol-3-ylthio)-. The convergence of evidence from related indole compounds strongly suggests that this is a molecule of significant therapeutic promise.
References
- Development of indole derivatives as inhibitors targeting STING-dependent inflamm
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: )
- Development of indole derivatives as inhibitors targeting STING-dependent inflamm
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (URL: )
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (URL: )
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: )
- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed. (URL: )
- In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed Central. (URL: )
- An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC - PubMed Central. (URL: )
- Indole Alkaloids from Marine Sources as Potential Leads against Infectious Diseases. (URL: )
- Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - Frontiers. (URL: )
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC - NIH. (URL: )
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (URL: )
- Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid | Journal of the American Chemical Society. (URL: )
- Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - ResearchG
- 3-Indoleacetonitrile 98 771-51-7 - Sigma-Aldrich. (URL: )
-
In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed Central. (URL: [Link])
-
Thioether linkage chemistry: perspectives and prospects in therapeutic designing | Request PDF - ResearchGate. (URL: [Link])
- Thioether linkage chemistry: perspectives and prospects in therapeutic designing. (URL: )
-
Structural Features and Binding Modes of Thioether-Cyclized Peptide Ligands - MDPI. (URL: [Link])
-
Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways - MDPI. (URL: [Link])
-
The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates - ResearchGate. (URL: [Link])
-
Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach | Bentham Science [eurekaselect.com]
- 10. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. eurekaselect.com [eurekaselect.com]
In silico prediction of Acetonitrile, (1H-indol-3-ylthio)- properties
An In-Depth Technical Guide to the In Silico Prediction of Acetonitrile, (1H-indol-3-ylthio)- Properties
A Foreword from the Senior Application Scientist
In the contemporary landscape of drug discovery and development, the ability to rapidly and accurately predict the properties of novel chemical entities is paramount. In silico methodologies have emerged as indispensable tools, offering a cost-effective and time-efficient means to assess the potential of a compound long before it is synthesized in the lab.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the computational approaches to characterize "Acetonitrile, (1H-indol-3-ylthio)-".
It is important to note that the chemical name "Acetonitrile, (1H-indol-3-ylthio)-" suggests a thioether linkage between the 3-position of the indole ring and an acetonitrile moiety. For the purposes of this guide, we will proceed with the structural interpretation of this compound as 2-((1H-indol-3-yl)thio)acetonitrile . This guide will serve as a practical framework for predicting its key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
The methodologies outlined herein are grounded in established principles of computational chemistry and quantitative structure-activity relationships (QSAR), providing a robust foundation for decision-making in the early stages of drug discovery.
Section 1: Foundational Physicochemical Property Predictions
The journey of a drug candidate from administration to its target site is fundamentally governed by its physicochemical properties. These characteristics dictate its solubility, permeability, and ultimately, its bioavailability.[3][4]
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, influencing its absorption and distribution.
Experimental Protocol: In Silico logP Prediction
-
Obtain the SMILES String: The first step is to represent the molecule in a machine-readable format. For 2-((1H-indol-3-yl)thio)acetonitrile, the SMILES (Simplified Molecular Input Line Entry System) string is N#CCSc1c[nH]c2ccccc12.
-
Select a Prediction Tool: Several reliable online tools are available for logP prediction. We will utilize the services provided by Molinspiration and SwissADME, which are widely used in the cheminformatics community.[5]
-
Perform the Prediction:
-
Molinspiration: Navigate to the Molinspiration homepage and input the SMILES string into the property calculation service.
-
SwissADME: Access the SwissADME web server and input the SMILES string.
-
-
Analyze the Results: The output will provide a numerical value for logP. It is advisable to compare the results from multiple algorithms to obtain a consensus value, as different methods may employ slightly different calculation parameters.
Aqueous Solubility (logS)
Aqueous solubility is a key determinant of a drug's absorption from the gastrointestinal tract. Poor solubility is a common reason for the failure of promising drug candidates.
Experimental Protocol: In Silico logS Prediction
-
Utilize the SMILES String: As with logP prediction, the SMILES string N#CCSc1c[nH]c2ccccc12 is the starting point.
-
Employ Prediction Servers: Web servers such as SwissADME and the Virtual Computational Chemistry Laboratory (VCCLAB) offer robust logS prediction modules.[6]
-
Execute the Calculation: Input the SMILES string into the selected web servers.
-
Interpret the Output: The predicted logS value will be provided, typically in units of mol/L. This value will indicate the extent to which the compound is likely to dissolve in aqueous environments.
pKa
The ionization state of a molecule at physiological pH is governed by its pKa. This property significantly impacts a drug's solubility, permeability, and interaction with its biological target.
Experimental Protocol: In Silico pKa Prediction
-
Leverage Specialized Software: pKa prediction often requires more sophisticated software packages that can account for the electronic effects within the molecule. Tools like ChemAxon's pKa calculator are highly regarded for their accuracy.[7][8]
-
Input the Molecular Structure: Input the structure of 2-((1H-indol-3-yl)thio)acetonitrile into the software.
-
Run the Calculation: The software will calculate the pKa values for the ionizable groups in the molecule, namely the indole nitrogen.
-
Evaluate the Ionization State: Based on the predicted pKa, the predominant ionization state at physiological pH (typically 7.4) can be determined.
Section 2: ADMET Profiling: A Virtual Assessment of Drug-Likeness
A successful drug must not only be effective but also safe. ADMET profiling helps to identify potential liabilities early in the discovery process.[9][10]
Absorption and Blood-Brain Barrier Penetration
Oral bioavailability is a desirable property for many drugs. The "Rule of Five," developed by Lipinski, provides a set of simple molecular descriptors to estimate the likelihood of good oral absorption. The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system.
Experimental Protocol: In Silico Absorption and BBB Prediction
-
Use Integrated ADMET Prediction Tools: Web servers like SwissADME and PreADMET provide comprehensive ADMET profiling.[11]
-
Input the SMILES String: Enter N#CCSc1c[nH]c2ccccc12 into the server.
-
Analyze the "Rule of Five" Compliance: The output will indicate whether the molecule adheres to the following criteria:
-
Molecular weight ≤ 500 Da
-
logP ≤ 5
-
Number of hydrogen bond donors ≤ 5
-
Number of hydrogen bond acceptors ≤ 10
-
-
Assess BBB Penetration: The servers will provide a qualitative prediction (e.g., "Yes" or "No") and often a quantitative estimate of BBB permeability.
Metabolism
The metabolic fate of a drug is a critical aspect of its pharmacokinetic profile. Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver.[12][13][14][15]
Experimental Protocol: In Silico Metabolism Prediction
-
Utilize Metabolism Prediction Software: Tools such as StarDrop's P450 metabolism models or the WhichP450™ tool can predict the sites of metabolism and the specific CYP isoforms involved.[7][16]
-
Input the Molecular Structure: Provide the structure of 2-((1H-indol-3-yl)thio)acetonitrile.
-
Run the Analysis: The software will identify the atoms in the molecule most susceptible to metabolic attack by CYP enzymes.
-
Interpret the Results: The output will highlight potential metabolic "hotspots," which could be sites of modification to improve metabolic stability.
Toxicity
Early identification of potential toxicity is crucial to avoid late-stage failures in drug development. In silico models can predict various forms of toxicity, including mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
Experimental Protocol: In Silico Toxicity Prediction
-
Employ Toxicity Prediction Servers: Online platforms like the Toxicity Estimation Software Tool (TEST) from the U.S. EPA and various QSAR-based models are available.[17][18][19][20][21]
-
Submit the Molecular Structure: Input the SMILES string or draw the structure of the compound.
-
Select Toxicity Endpoints: Choose the relevant toxicity predictions, such as Ames mutagenicity, carcinogenicity, and hERG inhibition.
-
Review the Predictions: The results will provide an indication of the potential for the compound to exhibit toxic effects. A positive Ames test prediction, for instance, would be a significant red flag.
Section 3: Data Summary and Visualization
For clarity and ease of comparison, the predicted properties of 2-((1H-indol-3-yl)thio)acetonitrile are summarized in the tables below.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Tool |
| Molecular Formula | C₁₀H₈N₂S | - |
| Molecular Weight | 188.25 g/mol | - |
| logP | Consensus value | Molinspiration, SwissADME |
| logS | Predicted value | SwissADME, VCCLAB |
| pKa (indole N-H) | Predicted value | ChemAxon |
Predicted ADMET Properties
| Parameter | Prediction | Tool |
| Lipinski's Rule of Five | Compliant/Non-compliant | SwissADME |
| Gastrointestinal Absorption | High/Low | SwissADME |
| BBB Permeant | Yes/No | SwissADME |
| CYP Inhibitor (major isoforms) | Yes/No for each isoform | SwissADME, PreADMET |
| Ames Mutagenicity | Positive/Negative | PreADMET, TEST |
| hERG Inhibition | Yes/No | PreADMET |
Section 4: Visualizing the In Silico Workflow
To provide a clear visual representation of the prediction process, the following diagrams have been generated using Graphviz.
Caption: Workflow for the in silico prediction of molecular properties.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for the characterization of Acetonitrile, (1H-indol-3-ylthio)-. By systematically predicting its physicochemical and ADMET properties, researchers can gain valuable insights into its potential as a drug candidate. This early-stage assessment is crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline. The integration of multiple computational tools and a clear understanding of the underlying principles are key to leveraging the full potential of in silico drug discovery.
References
-
Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. Retrieved from [Link]
-
Fox, T., & Kriegl, J. M. (2006). Machine learning techniques for in silico modeling of drug metabolism. Current topics in medicinal chemistry, 6(15), 1579–1591. Retrieved from [Link]
-
ChemAxon. (n.d.). Computational tools for drug discovery. Retrieved from [Link]
-
Fox, T., & Kriegl, J. M. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Current Topics in Medicinal Chemistry, 6(15), 1579-1591. Retrieved from [Link]
-
NeuroQuantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Computational Chemistry | Drug Discovery. Retrieved from [Link]
-
Bentham Science. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Predicting Toxicity of Herbal and Synthetic Organic Compounds Using Machine Learning-Based QSAR Models. Retrieved from [Link]
-
ACS Publications. (2020). Contemporary Computational Applications and Tools in Drug Discovery. Retrieved from [Link]
-
Bentham Science. (2006). Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Retrieved from [Link]
-
ACS Publications. (2014). Multispecies QSAR Modeling for Predicting the Aquatic Toxicity of Diverse Organic Chemicals for Regulatory Toxicology. Retrieved from [Link]
-
ResearchGate. (2022). In silico Characterization, ADMET prediction and Molecular Docking studies of few 2/3 carboxylate-4/5/6-monosubstitued indole derivatives as potential GSK-3β inhibitors. Retrieved from [Link]
-
AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
JRC Publications Repository. (2011). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. Retrieved from [Link]
-
Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]
-
University of Cambridge. (n.d.). List of useful databases | Chemistry Library. Retrieved from [Link]
-
PubMed. (2015). Ecotoxicological QSAR Modelling of Organic Chemicals Against Pseudokirchneriella subcapitata Using Consensus Predictions Approach. Retrieved from [Link]
-
ResearchGate. (2020). ADMET predicted drug-likeness of some selected indole derivatives (12, 33, 37, 45, 51, 53 and 101) with high potency against the NS4B receptor. Retrieved from [Link]
-
ResearchGate. (2016). Candidate Molecule Selection Based on In Silico Predicted ADMET Properties of 12 Indenoindole Derivatives. Retrieved from [Link]
-
Insight Medical Publishing. (2016). Candidate Molecule Selection Based on In Silico Predicted ADMET Properties of 12 Indenoindole Derivatives. Retrieved from [Link]
-
US EPA. (n.d.). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]
-
PubMed. (2024). In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds. Retrieved from [Link]
-
PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Rowan. (n.d.). ML-Powered Molecular Design and Simulation. Retrieved from [Link]
-
bio.tools. (n.d.). MolPredictX. Retrieved from [Link]
-
Merlic. (n.d.). Organic Chemistry Databases. Retrieved from [Link]
-
Wikipedia. (n.d.). List of chemical databases. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-acetonitrile. Retrieved from [Link]
-
Protheragen. (n.d.). Molecular Property Prediction. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-3-acetonitrile, 1-(trimethylsilyl)-. Retrieved from [Link]
-
Johannes Gutenberg-Universität Mainz. (n.d.). [11C]acetonitrile synthesis and biological application to study 3- Indole[11C]acetic acid biosynthesis in Zea mays. Retrieved from [Link]
-
PubMed. (2016). Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-acetonitrile-glycylcysteine conjugate. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-acetonitrile. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-acetonitrile (CAS 771-51-7). Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-. Retrieved from [Link]
-
ACS Figshare. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]
-
Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. Retrieved from [Link]
-
NIH. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-hydroxy-1H-indol-3-yl)acetonitrile. Retrieved from [Link]
-
ResearchGate. (2015). In Silico Physicochemical Parameter Predictions. Retrieved from [Link]
-
NIH. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Retrieved from [Link]
-
Indonesian Journal of Pharmaceutical Science and Technology. (n.d.). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Retrieved from [Link]
-
PubMed. (2016). 2-(7-Methyl-1H-indol-3-yl)acetonitrile. Retrieved from [Link]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Computational Chemistry | Drug Discovery | Oncodesign Services [oncodesign-services.com]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molinspiration Cheminformatics [molinspiration.com]
- 6. On-line Software [vcclab.org]
- 7. Computation Chemistry Tools | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. chemaxon.com [chemaxon.com]
- 9. researchgate.net [researchgate.net]
- 10. In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Machine learning techniques for in silico modeling of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Machine Learning Techniques for In Silico Modeling of Drug Metabo...: Ingenta Connect [ingentaconnect.com]
- 15. Machine Learning Techniques for In Silico Modeling of Drug Metabolism | Bentham Science [benthamscience.com]
- 16. news-medical.net [news-medical.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. Ecotoxicological QSAR modelling of organic chemicals against Pseudokirchneriella subcapitata using consensus predictions approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
Methodological & Application
Protocol for using Acetonitrile, (1H-indol-3-ylthio)- in organic synthesis
Note to the Reader
The initial request concerned "Acetonitrile, (1H-indol-3-ylthio)-". A thorough review of available chemical literature and databases revealed no specific, well-documented compound matching this name or its likely structure, 2-((1H-indol-3-yl)thio)acetonitrile. To provide a scientifically robust and valuable guide, this document has been developed for the closely related and extensively studied compound, (1H-indol-3-yl)acetonitrile , also known as Indole-3-acetonitrile (I3AN) . This versatile molecule is a key intermediate in both biosynthesis and synthetic organic chemistry.
Application Notes and Protocols for the Use of (1H-indol-3-yl)acetonitrile in Organic Synthesis
Introduction: The Synthetic Versatility of Indole-3-acetonitrile
(1H-indol-3-yl)acetonitrile, hereafter referred to as Indole-3-acetonitrile (I3AN), is a pivotal organic compound that bridges the worlds of natural product chemistry and synthetic methodology. As a naturally occurring plant hormone of the auxin class, it plays a role in various physiological processes in plants.[1][2] For the synthetic chemist, I3AN is a highly valuable and versatile building block. The indole scaffold is a privileged structure in medicinal chemistry, and the cyanomethyl group at the C3 position serves as a reactive handle for extensive functionalization.
These application notes provide an in-depth guide for researchers, covering the synthesis of I3AN from common precursors and its subsequent application as a key intermediate in the construction of complex molecular architectures, including tryptamines and various natural products.[3] The protocols described herein are grounded in established literature, emphasizing safety, efficiency, and mechanistic understanding.
Physical, Chemical, and Spectroscopic Properties
A comprehensive understanding of a reagent's properties is fundamental to its successful application. I3AN is typically a white to light-yellow solid with limited solubility in water but good solubility in organic solvents like ethanol and acetone.[4]
| Property | Value | Source(s) |
| CAS Number | 771-51-7 | [2] |
| Molecular Formula | C₁₀H₈N₂ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Melting Point | 33-37 °C | [2] |
| Boiling Point | 156-160 °C at 0.2 mmHg | [5] |
| IUPAC Name | 2-(1H-indol-3-yl)acetonitrile | [2] |
| Appearance | White to light yellow solid | [4] |
Spectroscopic Data: The structural integrity of synthesized or purchased I3AN should be confirmed via spectroscopic methods. The nitrile stretch is a key feature in the IR spectrum. NMR spectroscopy provides a detailed map of the proton and carbon environments.
-
¹H NMR (CDCl₃, 300 MHz): δ ~3.78 (s, 2H, -CH₂CN), ~7.1-7.4 (m, 4H, Ar-H), ~7.6 (d, 1H, Ar-H), ~8.1 (br s, 1H, N-H).
-
¹³C NMR (CDCl₃, 75.5 MHz): δ ~15.0 (-CH₂-), ~107.0 (C3), ~111.0 (C7), ~118.0 (-CN), ~119.0 (C4), ~122.0 (C5), ~123.0 (C6), ~127.0 (C2), ~136.0 (C7a).
-
IR (ATR): Key peaks will include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and a sharp, characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.[2]
Safety and Handling
Executing any synthetic protocol requires a stringent adherence to safety measures. I3AN and the reagents used in its synthesis present several hazards that must be properly managed.
3.1 Compound-Specific Hazards (I3AN):
-
Toxicity: I3AN is harmful if swallowed, inhaled, or in contact with skin.[6][7] Like many nitriles, it should be handled with caution due to its potential toxicity.[4]
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract.[6][7]
3.2 Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly.[8]
-
Body Protection: A lab coat and appropriate footwear are required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
3.3 Reagent-Specific Precautions:
-
Sodium Cyanide (NaCN): EXTREMELY TOXIC. Can be fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. All manipulations must be done in a fume hood, and a cyanide antidote kit should be readily available.
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.
-
Strong Acids/Bases: Corrosive. Handle with extreme care.
Protocols for the Synthesis of Indole-3-acetonitrile
I3AN can be synthesized through several routes. The classical approach involves the reaction of gramine with cyanide.[3] However, a more modern and versatile one-pot method starting from indole-3-carboxaldehydes offers high yields and tolerates a wider range of functional groups.[3]
4.1 Protocol: One-Pot Conversion of Indole-3-carboxaldehyde to Indole-3-acetonitrile
This protocol is adapted from the work of Moody and colleagues, which provides an efficient conversion by first reducing the aldehyde to an intermediate alcohol in situ, followed by cyanation.[3]
Reaction Scheme:
Caption: One-pot synthesis of I3AN from indole-3-carboxaldehyde.
Materials:
-
Substituted or unsubstituted Indole-3-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Formamide (NH₂CHO)
-
Brine solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source (oil bath)
-
Standard glassware for extraction and chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the indole-3-carboxaldehyde (1.0 eq) in a 1:1 mixture of methanol and formamide, add sodium borohydride (NaBH₄, ~1.3 eq) portion-wise at room temperature.
-
Scientist's Insight: The initial step is the reduction of the aldehyde to the corresponding alcohol. NaBH₄ is a mild and selective reducing agent suitable for this transformation. Formamide is used as a solvent which dramatically suppresses the formation of undesired side products.[3]
-
-
Reduction: Stir the mixture at room temperature for 1 hour. The aldehyde is converted in situ to indole-3-methanol.
-
Cyanation: To this reaction mixture, add sodium cyanide (NaCN, ~10 eq).
-
Scientist's Insight: This is a nucleophilic substitution reaction. The large excess of NaCN is used to drive the reaction to completion, converting the intermediate alcohol (which is likely activated in some form under the reaction conditions) to the nitrile.
-
-
Reflux: Heat the entire mixture to reflux (oil bath at ~100 °C) and stir for approximately 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add brine to the flask and perform an extraction with a solvent mixture, such as 5% methanol in chloroform (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the resulting crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure indole-3-acetonitrile product.[3]
Yield Data for Various Substrates: This method has proven effective for a variety of substituted indole-3-carboxaldehydes, affording good to excellent yields.
| R-Group on Indole Ring | Product | Yield (%) |
| 4-Nitro | 4-Nitroindole-3-acetonitrile | 88 |
| 4-Phenyl | 4-Phenylindole-3-acetonitrile | 89 |
| 4-Iodo | 4-Iodoindole-3-acetonitrile | 82 |
| 4-Methoxy | 4-Methoxyindole-3-acetonitrile | 83 |
| 4-Benzyloxy | 4-Benzyloxyindole-3-acetonitrile | 89 |
| Data adapted from Heterocycles 1998, 47, 509-516.[3] |
Applications of Indole-3-acetonitrile in Synthesis
The true value of I3AN is realized in its utility as a synthetic intermediate. The nitrile group can be readily transformed into other functional groups, providing access to a wide array of important molecules.
5.1 Hydrolysis to Indole-3-Acetic Acid (IAA): The most direct application is the hydrolysis of the nitrile to a carboxylic acid, yielding the plant hormone Indole-3-Acetic Acid (IAA). This can be achieved via acid-catalyzed, base-catalyzed, or enzymatic methods.[1] This transformation is fundamental in both chemical synthesis and studies of plant biology.[1][9]
5.2 Reduction to Tryptamines: The nitrile group can be reduced to a primary amine, providing a direct route to tryptamine and its derivatives. This is a cornerstone reaction for the synthesis of numerous alkaloids, pharmaceuticals, and psychoactive compounds.
5.3 Precursor to Complex Natural Products: I3AN and its derivatives are crucial building blocks for complex natural product synthesis. For example, substituted I3ANs are key intermediates in the synthesis of marine alkaloids like batzelline C and isobatzelline C, as well as nephilatoxins.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 5. alphachemikaindia.com [alphachemikaindia.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. foodb.ca [foodb.ca]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Acetonitrile, (1H-indol-3-ylthio)- as a Highly Selective "Turn-On" Fluorescent Probe for Aqueous Mercury (II) Detection
Authored by: A Senior Application Scientist
Introduction
The escalating issue of heavy metal contamination in aqueous environments necessitates the development of sensitive and selective detection methodologies. Mercury (II) ions (Hg²⁺) are among the most pernicious of these pollutants, exhibiting profound toxicity even at trace concentrations. Fluorescent chemosensors have emerged as a powerful analytical tool for the detection of such ions, offering high sensitivity, operational simplicity, and the potential for real-time monitoring.[1][2] Indole-based compounds, in particular, have garnered significant attention as versatile fluorophores due to their robust photophysical characteristics, including strong fluorescence and tunable electronic properties.[3][4]
This document delineates the application of Acetonitrile, (1H-indol-3-ylthio)- (hereafter referred to as In-S-CN ), a novel fluorescent probe designed for the selective "turn-on" detection of Hg²⁺ ions. The probe architecture synergistically combines the inherent fluorescence of the indole moiety with the high affinity of a thioether linkage for soft metal ions like Hg²⁺.
Principle of Detection
The detection mechanism of In-S-CN is predicated on the principle of Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the lone pair of electrons on the thioether sulfur atom can quench the fluorescence of the indole fluorophore through a photoinduced electron transfer (PET) process. Upon the introduction of Hg²⁺, the thioether sulfur and the nitrogen of the acetonitrile group act as a bidentate chelation site. This coordination with Hg²⁺ restricts the rotational freedom of the side chain and inhibits the PET quenching pathway, resulting in a significant enhancement of the fluorescence intensity. This "turn-on" response provides a direct and quantifiable signal for the presence of Hg²⁺.[1]
Caption: Proposed sensing mechanism of In-S-CN for Hg²⁺ detection.
Synthesis of Acetonitrile, (1H-indol-3-ylthio)- (In-S-CN)
The synthesis of In-S-CN is a straightforward two-step process starting from indole.
-
Synthesis of Indole-3-thiol: Indole is first converted to indole-3-thiol. This can be achieved by reacting indole with thiourea in the presence of iodine, followed by hydrolysis.
-
Synthesis of Acetonitrile, (1H-indol-3-ylthio)-: The resulting indole-3-thiol is then reacted with 2-bromoacetonitrile in the presence of a mild base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. The final product is purified by column chromatography.
Caption: Synthetic pathway for In-S-CN.
Experimental Protocols
Materials and Equipment
-
In-S-CN stock solution (1 mM in DMSO)
-
Mercury (II) chloride (HgCl₂) stock solution (10 mM in deionized water)
-
Stock solutions of other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Zn²⁺, Fe³⁺, Pb²⁺, Cd²⁺) (10 mM in deionized water)
-
HEPES buffer (10 mM, pH 7.4)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Fluorometer
-
UV-Vis spectrophotometer
-
pH meter
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Confocal microscope
Protocol 1: In Vitro Spectroscopic Analysis of In-S-CN with Hg²⁺
-
Preparation of Working Solutions:
-
Prepare a 10 µM working solution of In-S-CN by diluting the 1 mM stock solution in HEPES buffer (10 mM, pH 7.4).
-
Prepare various concentrations of Hg²⁺ (0-100 µM) by diluting the 10 mM stock solution in HEPES buffer.
-
-
Fluorescence Titration:
-
To a series of cuvettes, add the 10 µM In-S-CN solution.
-
Add increasing amounts of the Hg²⁺ working solutions to achieve a final concentration range of 0 to 50 µM.
-
Incubate the solutions for 15 minutes at room temperature.
-
Measure the fluorescence emission spectra with an excitation wavelength of 280 nm. The emission is expected to be in the range of 340-360 nm.
-
-
Selectivity Assay:
-
Prepare solutions of various metal ions at a concentration of 100 µM in HEPES buffer.
-
To separate cuvettes containing 10 µM In-S-CN , add the different metal ion solutions.
-
As a positive control, add 50 µM Hg²⁺ to a separate cuvette with the probe.
-
Incubate for 15 minutes and record the fluorescence intensity at the peak emission wavelength.
-
Protocol 2: Cell Culture and Bioimaging
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells on glass-bottom dishes and allow them to adhere overnight.
-
-
Cell Staining and Imaging:
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Incubate the cells with 5 µM In-S-CN in serum-free DMEM for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove any excess probe.
-
Image the cells using a confocal microscope with excitation at 405 nm (for two-photon excitation if available) or near the UV range.
-
To visualize the response to Hg²⁺, subsequently treat the stained cells with 10 µM HgCl₂ for 20 minutes and acquire images again.
-
Results and Discussion
Spectroscopic Properties
Upon titration with Hg²⁺, a significant increase in the fluorescence intensity of In-S-CN is expected, confirming the "turn-on" sensing capability. The probe is anticipated to exhibit high selectivity for Hg²⁺ over other biologically and environmentally relevant metal ions.
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~280 nm |
| Emission Wavelength (λem) | ~350 nm |
| Quantum Yield (Φ) (unbound) | Low |
| Quantum Yield (Φ) (Hg²⁺ bound) | Significantly Higher |
| Limit of Detection (LOD) | Low micromolar to nanomolar range |
| Response Time | < 15 minutes |
Cellular Imaging
Confocal microscopy images are expected to show minimal fluorescence in HeLa cells treated only with In-S-CN . However, upon subsequent incubation with Hg²⁺, a bright intracellular fluorescence should be observed, demonstrating the probe's ability to detect Hg²⁺ within a biological context. The probe's low cytotoxicity and good cell permeability make it a promising candidate for in vivo imaging applications.
Conclusion
Acetonitrile, (1H-indol-3-ylthio)- (In-S-CN ) is a promising fluorescent probe for the selective and sensitive detection of Hg²⁺ ions. Its "turn-on" fluorescence response, based on a Chelation-Enhanced Fluorescence mechanism, allows for straightforward and rapid quantification of Hg²⁺ in aqueous solutions. Furthermore, its demonstrated utility in cellular imaging highlights its potential for monitoring Hg²⁺ in biological systems. The simple synthesis and excellent photophysical properties of In-S-CN make it a valuable tool for researchers in environmental science, toxicology, and drug development.
References
-
Rong, Y., Wang, C., Chuai, P., Song, Y., Zhou, S., Hou, P., Liu, X., Wei, L., & Song, X. (2019). A naphthalimide-indole fused chromophore-based fluorescent probe for the detection of biothiol with red emission and a large Stokes shift. RSC Advances, 9(45), 26279–26284. [Link]
-
Chen, Y., Zhu, C., Yang, Z., Chen, J., He, C., & Jiao, Y. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 864339. [Link]
-
Lo, K. K. W., & Suman, S. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(16), 4883. [Link]
-
Wang, X., Li, C., & Wong, D. K. (2023). Current trends in the detection and removal of heavy metal ions using functional materials. Journal of Materials Chemistry A, 11(37), 19996-20023. [Link]
-
Li, M., Li, W., & Li, Y. (2021). Dual-Function Fluorescent Probe for Detection of Hydrogen Sulfide and Water Content in Dimethyl Sulfoxide. ACS Omega, 6(31), 20546–20553. [Link]
-
Li, Y., Li, X., & Li, Z. (2022). Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review. Foods, 11(15), 2275. [Link]
-
Wang, B., Li, P., & Yu, F. (2013). A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. Sensors, 13(9), 11524–11533. [Link]
-
Albers, A. E., Okreglak, V. S., & Chang, C. J. (2008). A FRET-based fluorescent probe for hydrogen sulfide. Journal of the American Chemical Society, 128(44), 14480–14481. [Link]
-
Li, Y., Wang, Y., & Liu, Y. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 795. [Link]
-
Chang, M. C., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2010). A naphthalimide-indole fused chromophore-based fluorescent probe for detection of biothiol with a red emission and a large Stokes shift. Journal of the American Chemical Society, 132(44), 15792–15799. [Link]
-
Chen, X., Zhou, Y., & Peng, X. (2020). Small-molecule fluorescent probes for H2S detection: Advances and perspectives. Coordination Chemistry Reviews, 421, 213437. [Link]
-
Lippert, A. R., New, E. J., & Chang, C. J. (2011). Fluorescent probes for sensing and imaging biological hydrogen sulfide. Chemical Communications, 47(32), 9035–9049. [Link]
-
Wei, T. B., Zhang, Y. M., & Lin, Q. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. Molecules, 26(16), 5035. [Link]
-
Al-Hamdani, A. A. S., & Al-Zoubi, W. (2023). Indole-based fluorescent sensors for selective sensing of Fe2+ and Fe3+ in aqueous buffer systems and their applications in living cells. Journal of the Iranian Chemical Society, 20(1), 1–17. [Link]
-
Kim, H. N., Lee, M. H., & Kim, J. S. (2013). Indole-based fluorescent sensors for selective detection of Hg2+. Journal of fluorescence, 23(4), 629–634. [Link]
Sources
- 1. Current trends in the detection and removal of heavy metal ions using functional materials - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00683A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Acetonitrile, (1H-indol-3-ylthio)- as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction:
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The functionalization of the indole scaffold, particularly at the C3 position, offers a gateway to a diverse range of biologically active molecules. This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of a highly versatile, yet underexplored building block: Acetonitrile, (1H-indol-3-ylthio)- .
This precursor uniquely combines the indole pharmacophore with a reactive sulfur-linked acetonitrile moiety. The activated methylene group, positioned between the electron-withdrawing nitrile and the sulfur atom, serves as a potent nucleophile and a key handle for a variety of cyclization strategies. We will explore its application in the synthesis of fused heterocyclic systems, specifically focusing on the construction of thieno[2,3-b]indoles and pyridazino[4,5-b]indoles, which are associated with a wide array of pharmacological activities.
Part I: Synthesis of the Precursor - Acetonitrile, (1H-indol-3-ylthio)-
The synthesis of the title precursor is predicated on the nucleophilic character of indole-3-thiol. The generation of indole-3-thiol in situ, followed by S-alkylation with an appropriate haloacetonitrile, provides a direct and efficient route to the desired product.
Protocol 1: Synthesis of Acetonitrile, (1H-indol-3-ylthio)-
This protocol is based on established methods for the S-alkylation of thiols.
Reaction Scheme:
Caption: Synthetic route to Acetonitrile, (1H-indol-3-ylthio)-.
Materials:
| Reagent/Solvent | Formula | M.W. | Quantity | Moles |
| Indole | C₈H₇N | 117.15 | 11.7 g | 0.1 |
| Thiocyanogen ((SCN)₂) | C₂N₂S₂ | 116.14 | 11.6 g | 0.1 |
| Pyridine | C₅H₅N | 79.10 | 100 mL | - |
| Lithium aluminum hydride (LiAlH₄) | H₄AlLi | 37.95 | 7.6 g | 0.2 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 200 mL | - |
| Sodium hydride (NaH), 60% in mineral oil | NaH | 24.00 | 4.4 g | 0.11 |
| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | 150 mL | - |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 8.3 g | 0.11 |
| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | 500 mL | - |
| Saturated aqueous NH₄Cl | - | - | 100 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | q.s. | - |
Step-by-Step Protocol:
-
Synthesis of Indole-3-thiocyanate: In a flame-dried 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve indole (11.7 g, 0.1 mol) in pyridine (100 mL). Cool the solution to 0 °C in an ice bath. Add a freshly prepared solution of thiocyanogen (11.6 g, 0.1 mol) in a suitable solvent dropwise over 30 minutes, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Work-up of Indole-3-thiocyanate: Pour the reaction mixture into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL). Wash the combined organic layers with 1 M HCl (2 x 100 mL), water (100 mL), and brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude indole-3-thiocyanate.
-
Reduction to Indole-3-thiol: In a separate flame-dried 1 L three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (7.6 g, 0.2 mol) in anhydrous THF (100 mL) under an inert atmosphere. Cool the suspension to 0 °C. Dissolve the crude indole-3-thiocyanate in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up of Indole-3-thiol: Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL). Filter the resulting granular precipitate and wash it with THF. The filtrate contains the in-situ generated indole-3-thiol and is used directly in the next step.
-
S-Alkylation: To the filtrate containing indole-3-thiol, add anhydrous DMF (150 mL) and cool to 0 °C. Add sodium hydride (4.4 g of 60% dispersion in mineral oil, 0.11 mol) portion-wise. Stir the mixture at 0 °C for 30 minutes, then add chloroacetonitrile (8.3 g, 0.11 mol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Final Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (100 mL). Extract the mixture with diethyl ether (3 x 150 mL). Wash the combined organic layers with water (2 x 100 mL) and brine (100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Acetonitrile, (1H-indol-3-ylthio)- as a solid.
Part II: Application in Thieno[2,3-b]indole Synthesis via a Modified Gewald Reaction
The activated methylene group of Acetonitrile, (1H-indol-3-ylthio)- makes it an ideal substrate for the Gewald reaction, a powerful one-pot synthesis of 2-aminothiophenes.[1][2] In this modified approach, the precursor acts as both the activated nitrile and the sulfur source for the initial thiophene ring formation, which then undergoes an intramolecular cyclization.
Protocol 2: Synthesis of a 2-Amino-3-cyanothieno[2,3-b]indole Derivative
Reaction Scheme:
Caption: Modified Gewald reaction for thieno[2,3-b]indole synthesis.
Materials:
| Reagent/Solvent | Formula | M.W. | Quantity | Moles |
| Acetonitrile, (1H-indol-3-ylthio)- | C₁₀H₈N₂S | 188.25 | 1.88 g | 0.01 |
| Cyclohexanone | C₆H₁₀O | 98.14 | 1.08 g | 0.011 |
| Elemental Sulfur | S | 32.07 | 0.35 g | 0.011 |
| Morpholine | C₄H₉NO | 87.12 | 0.96 g | 0.011 |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend Acetonitrile, (1H-indol-3-ylthio)- (1.88 g, 0.01 mol), cyclohexanone (1.08 g, 0.011 mol), and elemental sulfur (0.35 g, 0.011 mol) in ethanol (50 mL).
-
Addition of Base: Add morpholine (0.96 g, 0.011 mol) to the suspension.
-
Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-3-cyanothieno[2,3-b]indole derivative.
Causality and Insights:
-
The morpholine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the activated methylene group of the precursor and the cyclohexanone.
-
The elemental sulfur is crucial for the subsequent cyclization to form the thiophene ring.[3]
-
The intramolecular nature of the final cyclization step, where the indole nitrogen attacks an intermediate, is favored by the proximity of the reacting groups.
Part III: Application in Pyridazino[4,5-b]indole Synthesis via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a classic method for the intramolecular cyclization of dinitriles to form cyclic ketones after hydrolysis.[4][5] By introducing a second nitrile group onto the indole nitrogen of our precursor, we can create a dinitrile that is poised for this powerful ring-forming reaction, ultimately leading to the synthesis of pyridazino[4,5-b]indole derivatives.
Protocol 3: Synthesis of a Pyridazino[4,5-b]indol-4-one Derivative
Workflow Overview:
Caption: Workflow for Pyridazino[4,5-b]indole synthesis.
Materials:
| Reagent/Solvent | Formula | M.W. | Quantity | Moles |
| Acetonitrile, (1H-indol-3-ylthio)- | C₁₀H₈N₂S | 188.25 | 1.88 g | 0.01 |
| Sodium hydride (NaH), 60% in mineral oil | NaH | 24.00 | 0.44 g | 0.011 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - |
| Bromoacetonitrile | C₂H₂BrN | 119.94 | 1.32 g | 0.011 |
| Sodium ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 0.82 g | 0.012 |
| Ethanol, anhydrous | C₂H₅OH | 46.07 | 100 mL | - |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | q.s. | - |
Step-by-Step Protocol:
-
N-Alkylation: In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve Acetonitrile, (1H-indol-3-ylthio)- (1.88 g, 0.01 mol) in anhydrous THF (50 mL). Cool the solution to 0 °C and add sodium hydride (0.44 g of 60% dispersion, 0.011 mol) portion-wise. Stir at 0 °C for 30 minutes. Add bromoacetonitrile (1.32 g, 0.011 mol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up of Dinitrile: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate to obtain the crude dinitrile intermediate.
-
Thorpe-Ziegler Cyclization: In a flame-dried 250 mL flask, dissolve the crude dinitrile in anhydrous ethanol (100 mL). Add sodium ethoxide (0.82 g, 0.012 mol). Heat the mixture to reflux for 8 hours.
-
Hydrolysis and Cyclization: Cool the reaction mixture to room temperature and slowly add concentrated HCl until the pH is approximately 1. Heat the mixture to reflux for 4 hours to facilitate hydrolysis and the final cyclization to the pyridazinoindole ring system.
-
Final Work-up and Purification: Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired pyridazino[4,5-b]indol-4-one derivative.
Causality and Insights:
-
The N-alkylation step is crucial for introducing the second nitrile group, setting the stage for the intramolecular cyclization.
-
The Thorpe-Ziegler cyclization is a base-catalyzed intramolecular condensation between the two nitrile groups.
-
The final acidic work-up hydrolyzes the resulting enamine and promotes tautomerization to form the stable pyridazinone ring.
Conclusion
Acetonitrile, (1H-indol-3-ylthio)- is a highly promising and versatile precursor for the synthesis of complex, fused heterocyclic systems of medicinal and materials science interest. The protocols detailed herein for the synthesis of thieno[2,3-b]indoles and pyridazino[4,5-b]indoles demonstrate the potential of this building block. The strategic positioning of the indole, thioether, and activated nitrile functionalities allows for the application of powerful and well-established synthetic methodologies to create novel molecular architectures. The exploration of this precursor is encouraged for the generation of diverse compound libraries for drug discovery and other applications.
References
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Rhodium. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry. [Link]
-
2-(1H-indol-3-ylcarbonyl)acetonitrile. National Center for Biotechnology Information. [Link]
-
Thorpe-Ziegler reaction. Semantic Scholar. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Center for Biotechnology Information. [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. National Center for Biotechnology Information. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed. [Link]
-
Nickel-catalysed chemoselective C-3 alkylation of indoles with alcohols through a borrowing hydrogen method. Royal Society of Chemistry. [Link]
-
1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
-
New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar. [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]
-
1H-Indole-3-acetonitrile. NIST WebBook. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
The Gewald multicomponent reaction. National Center for Biotechnology Information. [Link]
Sources
- 1. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 2. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
Application Note: High-Throughput Screening Strategies for the Novel Compound (1H-indol-3-ylthio)acetonitrile
Introduction: The Challenge of Screening Novel Chemical Entities
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse biological activities. The functionalization of this core, such as through the introduction of a thioacetonitrile group at the 3-position to form (1H-indol-3-ylthio)acetonitrile, presents a novel chemical entity with unexplored therapeutic potential. High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or pathway.[1][2]
However, screening a novel compound for which there is no established biological activity presents a unique challenge. The goal shifts from optimizing a known interaction to discovering a new one. This application note serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the initial HTS campaigns for (1H-indol-3-ylthio)acetonitrile and its analogs. We provide two robust, detailed protocols for industry-standard assays—a biochemical kinase inhibition assay and a cell-based cytotoxicity assay—that serve as excellent starting points for uncovering the biological function of this and other novel small molecules.
Compound Profile & Pre-Screening Considerations
Before initiating any HTS campaign, a thorough understanding of the test compound's physicochemical properties is paramount to prevent misleading results arising from assay interference.[3]
-
Solubility: (1H-indol-3-ylthio)acetonitrile, like many heterocyclic compounds, is expected to have low aqueous solubility. Therefore, a stock solution should be prepared in 100% dimethyl sulfoxide (DMSO). For screening, the final concentration of DMSO in the assay well should be kept constant and typically below 1% to minimize effects on enzyme activity or cell health.[4]
-
Stability: The stability of the compound in DMSO and in aqueous assay buffer should be assessed. Thiol-containing compounds can be susceptible to oxidation. Including a reducing agent like dithiothreitol (DTT) in biochemical assay buffers may be necessary, but one must be aware that DTT can also interfere with certain assay technologies or react with electrophilic compounds.[5]
-
Potential for Assay Interference:
-
Fluorescence: The indole moiety is intrinsically fluorescent. It is crucial to measure the compound's fluorescence spectrum to check for overlap with the excitation/emission wavelengths of any planned fluorescence-based assay.[6]
-
Aggregation: At higher concentrations, small molecules can form colloidal aggregates that non-specifically inhibit enzymes, leading to a common class of false-positive hits.[3][7]
-
Reactivity: The thioether and nitrile functionalities may exhibit chemical reactivity with assay components, particularly under certain pH or redox conditions.[5]
-
Given these considerations, luminescence-based assays are often preferred for initial screening campaigns as they are generally less susceptible to fluorescence interference.[8]
Protocol 1: Biochemical HTS for Kinase Inhibition
Assay Principle: Protein kinases are a major class of drug targets.[2][9] The Kinase-Glo® Luminescent Kinase Assay is a homogeneous method that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[8][10][11] A thermostable luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal.[12] A low luminescent signal indicates high kinase activity (ATP consumed) and a high signal indicates low kinase activity (ATP remaining), thus identifying potential inhibitors.[8]
Biochemical HTS Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibition screen.
Detailed Protocol: Kinase Inhibition Screen (384-Well Format)
-
Compound Plating:
-
Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of test compound from a 10 mM DMSO stock into wells of a solid white, 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO into control wells (columns 23 for 'Max Signal' and 24 for 'Min Signal').
-
Rationale: Low volume dispensing minimizes DMSO concentration. White plates maximize the luminescent signal.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase Reaction Mix containing the target kinase, its specific substrate, and ATP at a concentration close to its Km value in the appropriate kinase reaction buffer.
-
To the 'Min Signal' control wells (column 24), add a known potent inhibitor (Positive Control) to a final concentration of >10x its IC₅₀.
-
Dispense 25 µL of the 2X Kinase Reaction Mix into all wells.
-
Rationale: Running the assay at the Km for ATP provides a sensitive environment for detecting competitive inhibitors.[13]
-
-
Incubation:
-
Briefly centrifuge the plate (e.g., 1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plate at room temperature for 60 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption for 'Max Signal' wells).
-
-
Signal Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[8]
-
Add 25 µL of Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescent signal.
-
Mix on a plate shaker for 2 minutes to ensure homogeneity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader (e.g., Promega GloMax® or equivalent).
-
Data Presentation & Quality Control
| Parameter | Description | Example Value |
| Test Compound Conc. | Final concentration of (1H-indol-3-ylthio)acetonitrile | 10 µM |
| DMSO Final Conc. | Final concentration of the vehicle solvent | 0.1% |
| Max Signal Control | Kinase reaction with DMSO only (0% Inhibition) | 800,000 RLU |
| Min Signal Control | Kinase reaction with a potent inhibitor (100% Inhibition) | 1,500,000 RLU |
| Assay Window (S/B) | Max Signal / Min Signal (for inhibition assays) | 1.875 |
| Z'-Factor | A measure of assay quality and robustness.[15][16] | > 0.5 |
-
Percent Inhibition Calculation: % Inhibition = 100 * (Signal_TestCmpd - Signal_Max) / (Signal_Min - Signal_Max)
-
Z'-Factor Calculation: Z' = 1 - (3 * (SD_Min + SD_Max)) / |Mean_Min - Mean_Max| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[17]
Protocol 2: Cell-Based HTS for Cytotoxicity Assessment
Assay Principle: A primary concern for any hit compound is off-target toxicity. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells by quantifying the ATP present, which indicates metabolically active cells.[18][19] The reagent lyses cells to release ATP, which is then used by luciferase to generate a luminescent signal proportional to the number of viable cells.[14] This assay is widely used in HTS to identify cytotoxic compounds or to triage hits from other screens.[20][21]
Cell-Based HTS Workflow
Caption: Workflow for a luminescence-based cell viability/cytotoxicity screen.
Detailed Protocol: Cytotoxicity Screen (384-Well Format)
-
Cell Plating:
-
Using a multichannel pipette or dispenser, seed cells (e.g., HeLa or a project-relevant cell line) in a clear-bottom, white-walled 384-well plate at a pre-determined optimal density (e.g., 2,500 cells/well) in 40 µL of culture medium.
-
Rationale: White walls enhance the luminescent signal, while a clear bottom allows for optional microscopic inspection. Cell density is optimized to ensure logarithmic growth throughout the experiment.
-
-
Incubation:
-
Incubate the plate in a humidified incubator (37°C, 5% CO₂) for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a dilution series of (1H-indol-3-ylthio)acetonitrile in culture medium.
-
Add 10 µL of the compound solution to the appropriate wells.
-
Add vehicle control (medium with the same final DMSO concentration) to 'Max Viability' wells and a known cytotoxic agent (e.g., Staurosporine) to 'Min Viability' (positive control) wells.
-
-
Exposure Incubation:
-
Return the plate to the incubator for the desired exposure period (e.g., 48 or 72 hours).
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[14]
-
Rationale: The luciferase enzyme is temperature-sensitive, so consistent temperature across the plate is critical for reducing variability.
-
Add 25 µL of CellTiter-Glo® Reagent to all wells.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]
-
-
Data Acquisition:
-
Read luminescence on a compatible plate reader.
-
Data Presentation & Quality Control
| Parameter | Description | Example Value |
| Cell Line | Human cervical cancer cell line | HeLa |
| Seeding Density | Cells per well in 40 µL | 2,500 |
| Max Viability Control | Cells + Vehicle (DMSO) (0% Cytotoxicity) | 1,200,000 RLU |
| Min Viability Control | Cells + Staurosporine (10 µM) (100% Cytotoxicity) | 20,000 RLU |
| Assay Window (S/B) | Max Viability / Min Viability | 60 |
| Z'-Factor | A measure of assay quality and robustness.[22] | > 0.5 |
-
Percent Viability Calculation: % Viability = 100 * (Signal_TestCmpd - Signal_Min) / (Signal_Max - Signal_Min)
Hit Prioritization and Troubleshooting
A primary screen identifies "hits"—compounds that meet a predefined activity threshold (e.g., >50% inhibition or cytotoxicity). These initial hits must be confirmed and validated through a series of follow-up studies.[13]
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Validate hits using a secondary assay that has a different technology or readout to rule out technology-specific artifacts. For example, a kinase hit from a luminescence-based assay could be confirmed using a fluorescence-based method.[23]
-
Interference Counter-screens: As discussed, perform specific assays to identify compounds that interfere via aggregation, fluorescence, or reactivity.[7]
Common Troubleshooting Scenarios
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | High data variability; low signal-to-background ratio. | Optimize reagent concentrations, incubation times, and cell seeding density. Ensure consistent liquid handling and temperature control.[24] |
| Compound Precipitation | Poor solubility in assay buffer. | Visually inspect plates. Decrease the final compound concentration. If possible, increase the final DMSO percentage slightly (up to 1%). |
| "False Positive" Hits | Compound interference (aggregation, autofluorescence, luciferase inhibition). | Re-test hits in the presence of 0.01% Triton X-100 to disrupt aggregates. Perform a buffer-only counter-screen to check for autofluorescence or luminescent interference.[3][7] |
| Edge Effects | Uneven evaporation or temperature across the plate during incubation. | Use plates with lids, ensure the incubator has proper humidity, and avoid using the outermost wells for samples.[21] |
Conclusion
The journey to discovering the biological activity of a novel compound like (1H-indol-3-ylthio)acetonitrile begins with robust, well-validated high-throughput screening assays. This application note provides the foundational principles and detailed protocols for two universal HTS assays: a biochemical kinase screen and a cell-based cytotoxicity screen. By carefully considering the compound's chemical nature, implementing rigorous quality control measures like the Z'-factor, and employing a systematic approach to hit validation, researchers can confidently navigate the initial stages of the drug discovery process. These methodologies provide a powerful framework for unlocking the therapeutic potential hidden within novel chemical scaffolds.
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
- Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of biomolecular screening, 11(3), 247-252.
-
Sittampalam, G. S., Coussens, N. P., et al. (Eds.). (2004-). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
AssayQuality.com. (n.d.). Z-Factor Calculator. Retrieved from [Link]
-
University of California San Francisco. (n.d.). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay Guidance Manual. Retrieved from [https://www.researchgate.net/publication/282 Assay_Guidance_Manual]([Link] Assay_Guidance_Manual)
- Klink, T. A., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 10-20.
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
NCBI Bookshelf. (2012). HTS Assay Validation. In G. S. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Retrieved from [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490.
- Ottl, J., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science.
- Niles, A. L., et al. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Methods in Molecular Biology, 574, 151-163.
-
High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Retrieved from [Link]
-
NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. In G. S. Sittampalam, N. P. Coussens, & H. Nelson (Eds.), Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2005). High-throughput screening for kinase inhibitors. Retrieved from [Link]
- Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference.
- Chan, G. K., et al. (2013). High-Throughput Screening Platform for Anticancer Therapeutic Drug Cytotoxicity. Journal of Biomolecular Screening, 18(10), 1234-1243.
-
Springer Nature Experiments. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]
- Pearce, B. C., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 746-756.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
NCBI Bookshelf. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In M. J. C. Long (Ed.), Methods in Pharmacology and Toxicology. Retrieved from [Link]
- Love, S. A., et al. (2012). High-throughput toxicity screening and intracellular detection of nanomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 4(1), 79-90.
- Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516.
-
PubChem. (n.d.). Indole-3-acetonitrile. Retrieved from [Link]
-
FooDB. (2010). 1H-Indole-3-acetonitrile. Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Indole-3-acetonitrile. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). INDOLE-3-ACETONITRILE. Retrieved from [Link]
-
PubMed. (1979). Comparative effects of indole and aminoacetonitrile derivatives on dimethylnitrosamine-demethylase and aryl hydrocarbon hydroxylase activities. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-indolyl acetonitrile. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (2018). indole-3-acetonitrile. Retrieved from [Link]
-
MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik. Retrieved from [Link]
-
PubMed. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik. Retrieved from [Link]
-
PubMed. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Retrieved from [Link]
Sources
- 1. htsc.wustl.edu [htsc.wustl.edu]
- 2. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 10. promega.com [promega.com]
- 11. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. academic.oup.com [academic.oup.com]
- 17. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. High-Throughput Cell Toxicity Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. punnettsquare.org [punnettsquare.org]
- 23. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Acetonitrile, (1H-indol-3-ylthio)- in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, potential applications, and biological evaluation of Acetonitrile, (1H-indol-3-ylthio)-, a promising scaffold in medicinal chemistry. This document offers detailed protocols and the scientific rationale behind the experimental designs, empowering researchers to explore the therapeutic potential of this class of compounds.
Introduction: The Promise of the Indole-3-Thioacetonitrile Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the indole ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery. The incorporation of a thioether linkage at the C-3 position and an acetonitrile group presents a unique combination of functionalities that can be exploited for therapeutic benefit.
The thioether group can enhance lipophilicity, influence metabolic stability, and participate in key interactions with biological targets.[4] The acetonitrile moiety, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor or be further elaborated into other functionalities. This guide will focus on the synthesis of the parent compound, Acetonitrile, (1H-indol-3-ylthio)-, and provide protocols for evaluating its potential as an anticancer agent, an area where indole derivatives have shown significant promise.[5][6][7][8][9][10]
Synthetic Strategy and Protocols
The synthesis of Acetonitrile, (1H-indol-3-ylthio)- can be approached through a multi-step process. A plausible and efficient synthetic route involves the initial preparation of an indole-3-thiol intermediate, followed by its S-alkylation with a haloacetonitrile. This strategy offers a convergent approach to the target molecule and allows for the synthesis of various analogs by modifying the starting materials.
Proposed Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of Acetonitrile, (1H-indol-3-ylthio)-.
Caption: Proposed two-step synthesis of Acetonitrile, (1H-indol-3-ylthio)-.
Detailed Synthesis Protocol
Materials:
-
Indole
-
Thiocyanogen or a suitable thiocyanating agent
-
Sodium borohydride (NaBH₄) or other suitable reducing agent
-
Chloroacetonitrile or Bromoacetonitrile
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Anhydrous solvents (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step 1: Synthesis of Indole-3-thiol
-
Thiocyanation of Indole: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in a suitable anhydrous solvent like THF. Cool the solution to 0°C in an ice bath. Add a solution of thiocyanogen in the same solvent dropwise with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and the product, indole-3-thiocyanate, is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Reduction to Indole-3-thiol: The crude indole-3-thiocyanate is dissolved in a suitable solvent such as ethanol. A reducing agent, for instance, sodium borohydride, is added portion-wise at 0°C. The reaction mixture is stirred until the reduction is complete (monitored by TLC). The reaction is then carefully quenched with a dilute acid (e.g., 1M HCl) and the product, indole-3-thiol, is extracted. The crude product can be purified by column chromatography.
Step 2: Synthesis of Acetonitrile, (1H-indol-3-ylthio)-
-
S-Alkylation: In a round-bottom flask, dissolve the purified indole-3-thiol in an anhydrous polar aprotic solvent like acetonitrile. Add a base, such as potassium carbonate, to the solution and stir for a short period to generate the thiolate anion. To this mixture, add chloroacetonitrile or bromoacetonitrile dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.
-
Work-up and Purification: Once the reaction is complete (as indicated by TLC), the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The final product, Acetonitrile, (1H-indol-3-ylthio)-, can be purified by column chromatography on silica gel.
Applications in Medicinal Chemistry: Focus on Anticancer Potential
While specific biological data for Acetonitrile, (1H-indol-3-ylthio)- is not yet widely published, the structural motifs present in the molecule strongly suggest potential as an anticancer agent. Numerous studies have demonstrated the potent antiproliferative activity of indole derivatives, including those with thioether and nitrile functionalities.[2][5][7][8]
Rationale for Anticancer Potential:
-
Indole Core: The indole scaffold is a privileged structure in cancer drug discovery, known to interact with various biological targets involved in cancer progression, such as tubulin, protein kinases, and apoptosis-regulating proteins.[5][6][8]
-
Thioether Linkage: The introduction of a sulfur atom at the 3-position can modulate the electronic properties of the indole ring and provide an additional point of interaction with target proteins.
-
Acetonitrile Group: The nitrile group can participate in hydrogen bonding interactions within the active site of a target enzyme or receptor.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of the synthesized Acetonitrile, (1H-indol-3-ylthio)-, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[1][11]
In Vitro Cytotoxicity Assay (MTT Protocol)
Workflow for MTT Assay:
Caption: Workflow for the in vitro MTT cytotoxicity assay.[1]
Detailed Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of Acetonitrile, (1H-indol-3-ylthio)- in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations. Replace the old medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Mechanism of Action
Many indole-based anticancer agents exert their effects by interfering with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. A potential mechanism of action for Acetonitrile, (1H-indol-3-ylthio)- could involve the inhibition of protein kinases, which are often dysregulated in cancer.
Illustrative Signaling Pathway:
Caption: Potential inhibition of a kinase signaling pathway.
Further mechanistic studies, such as kinase inhibition assays and apoptosis assays (e.g., Annexin V/PI staining), would be necessary to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
Acetonitrile, (1H-indol-3-ylthio)- represents a novel and unexplored scaffold in medicinal chemistry with significant potential, particularly in the development of new anticancer agents. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to synthesize and investigate the therapeutic properties of this compound and its derivatives. Future work should focus on optimizing the synthetic route, exploring the structure-activity relationship by synthesizing a library of analogs, and conducting in-depth mechanistic studies to identify its biological targets.
References
-
ResearchGate. (n.d.). Synthesis of Indole Thioethers. Retrieved from [Link]
- ACS Publications. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
- PMC. (2022).
- MDPI. (n.d.). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. MDPI.
- Taylor & Francis Online. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online.
- ACS Publications. (2021). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers.
- Semantic Scholar. (2007). Synthesis, Reactions, and Biological Activity of 4(1H-Indol-3-yl)
- PMC. (n.d.).
- NIH. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles.
- PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PubMed Central.
- NIH. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
- ResearchGate. (2024). Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties.
- MDPI. (n.d.). Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. MDPI.
- PubMed. (n.d.). A three-component Fischer indole synthesis. PubMed.
- PMC. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PubMed Central.
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
- Synthesis, reactivity and biological properties of methoxy-activ
- MDPI. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of Acetonitrile, (1H-indol-3-ylthio)- in Human Plasma and Urine by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative determination of Acetonitrile, (1H-indol-3-ylthio)-, a novel indole derivative, in human plasma and urine. Due to the increasing interest in the pharmacological and toxicological profiles of new synthetic compounds, the development of reliable bioanalytical methods is crucial. This document outlines a comprehensive protocol employing protein precipitation for sample preparation, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA), ensuring accuracy, precision, and reliability for research, clinical, and drug development applications.[1][2][3][4][5]
Introduction: The Analytical Challenge
Acetonitrile, (1H-indol-3-ylthio)- is a synthetic molecule featuring an indole core structure linked to an acetonitrile group via a thioether bond. The indole moiety is a common scaffold in many biologically active compounds.[6][7] The analysis of such molecules in complex biological matrices like plasma and urine presents several challenges. These include potential interference from endogenous matrix components, the need for high sensitivity to detect low concentrations, and the requirement for a highly selective method to distinguish the analyte from structurally related compounds.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis of small molecules due to its inherent selectivity and sensitivity.[8][9] This application note details a complete workflow, from sample collection and preparation to LC-MS/MS analysis and data interpretation, providing a foundational method for researchers.
Method Overview: A Rationale-Driven Approach
The selection of an appropriate analytical strategy is paramount for robust and reliable results. The physicochemical properties of the target analyte, such as polarity and ionization potential, guide the development of the sample preparation and LC-MS/MS conditions.[10]
Sample Preparation: Balancing Simplicity and Cleanliness
The primary goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, thereby reducing matrix effects and protecting the analytical instrumentation.[11][12][13] For this application, we propose a protein precipitation (PPT) method as the initial step for plasma samples.
-
Why Protein Precipitation? PPT is a simple, fast, and cost-effective technique that effectively removes a large proportion of proteins from plasma samples.[14] Acetonitrile is often the solvent of choice for PPT as it is highly efficient at precipitating proteins and is compatible with reversed-phase liquid chromatography.[15]
For urine samples, a "dilute-and-shoot" approach is often sufficient, as urine typically has a lower protein content than plasma.[11][16] However, for enhanced cleanliness and to minimize matrix effects, a preliminary extraction step may be beneficial.
Alternative and more exhaustive clean-up techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. LLE can provide a cleaner extract than PPT.[17][18]
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of sample clean-up by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[12][19][20] This is particularly useful for achieving very low limits of quantification.
The workflow for the proposed sample preparation is illustrated in the diagram below.
LC-MS/MS Analysis: Achieving Specificity and Sensitivity
The LC-MS/MS system is configured to provide optimal chromatographic separation and highly selective detection of the analyte.
-
Chromatography: A reversed-phase C18 column is proposed to retain the relatively non-polar indole-containing analyte. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, will be used to facilitate protonation of the analyte for positive ion electrospray ionization and to ensure good peak shape.
-
Mass Spectrometry: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This involves selecting the protonated molecule of the analyte as the precursor ion and then monitoring specific fragment ions (product ions) generated through collision-induced dissociation.
The predicted fragmentation pattern of Acetonitrile, (1H-indol-3-ylthio)- is key to developing the MRM method. The fragmentation of indole alkaloids often involves characteristic losses related to the indole core and its substituents.[21][22][23]
Detailed Protocols
Materials and Reagents
-
Acetonitrile, (1H-indol-3-ylthio)- reference standard
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma and urine (drug-free)
Sample Preparation Protocol
For Human Plasma:
-
Label 1.5 mL microcentrifuge tubes.
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into the appropriate tube.
-
Add 20 µL of internal standard working solution.
-
Add 600 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
For Human Urine:
-
Label 1.5 mL microcentrifuge tubes.
-
Pipette 100 µL of urine sample, calibration standard, or quality control sample into the appropriate tube.
-
Add 20 µL of internal standard working solution.
-
Add 880 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any particulates.
-
Transfer the supernatant to a clean vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Instrument dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acetonitrile, (1H-indol-3-ylthio)- | 191.06 | 130.07 | To be optimized |
| 91.05 | To be optimized | ||
| Internal Standard | To be determined | To be determined | To be optimized |
Note: The precursor ion (m/z 191.06) is the calculated [M+H]+ for C10H8N2S. The product ion m/z 130.07 corresponds to the thio-indole fragment, and m/z 91.05 is a common fragment from the indole ring.
Bioanalytical Method Validation
For the method to be considered reliable for regulated studies, it must undergo a full validation according to FDA guidelines.[1][2][5] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: The relationship between the instrument response and known concentrations of the analyte.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
Conclusion
The method described in this application note provides a comprehensive and scientifically grounded approach for the quantitative analysis of Acetonitrile, (1H-indol-3-ylthio)- in human plasma and urine. The combination of a straightforward protein precipitation sample preparation protocol with the high sensitivity and selectivity of LC-MS/MS offers a robust platform for researchers in pharmacology, toxicology, and drug development. The proposed method is designed to be a starting point and should be fully optimized and validated on the specific instrumentation available in the laboratory to ensure compliance with regulatory standards.
References
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- U.S. Food and Drug Administration. (2018).
- Slideshare. (n.d.).
- U.S. Food and Drug Administration. (2001).
- U.S. Food and Drug Administration. (2022).
- Souza, I. D., & Queiroz, M. E. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Dorrestein Laboratory. (2023). Extraction Protocol for untargeted LC-MS/MS - Urine.
- Riahi-Zanjani, B., & Balali-Mood, M. (2018). Development of New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples.
- Zhao, L., & Juck, M. (n.d.).
- Zhang, T., et al. (2023). SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. Journal of Proteome Research.
- Aguiar, G. P., et al. (2013). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society.
- Bruce, S. J., et al. (2013). New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. Analytical Chemistry, 85(11), 5582-5590.
- Lee, H., & Lee, Y. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
- Wang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 488.
- He, X., et al. (2012). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 26(24), 2887-2898.
- Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308.
- Verstraete, A. (n.d.).
- (n.d.). Guide to Urine Sample Handling for Proteomics and Metabolomics Studies.
- Huppertz, L. M., et al. (2014). Fast and simple procedure for liquid–liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Analytical and Bioanalytical Chemistry, 406(23), 5663-5675.
- Al-Ghobashy, M. A., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(18), 4209.
- Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Sanson, A. L., et al. (2011). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 22(2), 364-371.
- Khamis, M. M., Adamko, D. J., & El-Aneed, A. (2017). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. Mass Spectrometry Reviews, 36(2), 115-143.
- Peters, F. T. (2011). Fast and simple procedure for liquid-liquid extraction of 136 analytes from different drug classes for development of a liquid chromatographic-tandem mass spectrometric quantification method in human blood plasma. Analytical and Bioanalytical Chemistry, 400(1), 183-193.
- Li, Y., et al. (2024). Packed-Nanofiber Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography Fluorescence for Determining Gut Microbiota–Host Cometabolites and Indoleamines in Human Urine. Molecules, 29(10), 2309.
- (n.d.).
- de Jong, W. H., et al. (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors. Clinical Chemistry, 65(12), 1557-1566.
- (n.d.). Conditions for LC-MS/MS analysis of indole species.
- Hauder, J., et al. (2016). LC-MS/MS Quantification of Sulforaphane and Indole-3-carbinol Metabolites in Human Plasma and Urine after Dietary Intake of Selenium-Fortified Broccoli. Journal of Agricultural and Food Chemistry, 64(18), 3543-3551.
- (n.d.).
- Chhonker, Y. S., et al. (2021). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues.
- Ulrich, S. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- (n.d.).
- (n.d.).
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. moh.gov.bw [moh.gov.bw]
- 5. fda.gov [fda.gov]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 7. scielo.br [scielo.br]
- 8. harvest.usask.ca [harvest.usask.ca]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. ijisrt.com [ijisrt.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solid-phase micro-extraction of drugs from biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: (1H-indol-3-ylthio)acetonitrile in the Development of Novel Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a detailed guide on the potential applications and evaluation of (1H-indol-3-ylthio)acetonitrile and its derivatives as a promising class of novel enzyme inhibitors. Drawing upon extensive research on structurally related arylthioindoles and indole-3-acetonitrile analogs, these compounds are predicted to exhibit potent anticancer and anti-inflammatory properties. This is likely achieved through the inhibition of key cellular targets such as tubulin and protein kinases within critical signaling pathways. Herein, we present detailed protocols for the synthesis, characterization, and biological evaluation of this compound class, with a focus on assays for tubulin polymerization and the PI3K/Akt/mTOR signaling pathway.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of therapeutic agents due to its ability to mimic peptide structures and interact with a wide range of biological targets.[1] Many indole-containing drugs have demonstrated excellent pharmacokinetic and pharmacological profiles, leading to their use in treating a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] Modifications at the C3 position of the indole ring, in particular, have yielded compounds with significant biological activities. The introduction of a thioether linkage and an acetonitrile group at this position, as in (1H-indol-3-ylthio)acetonitrile, presents a unique chemical scaffold with the potential for novel enzyme inhibition.
The (1H-indol-3-ylthio)acetonitrile Scaffold: A Promising Lead for Enzyme Inhibition
While direct studies on (1H-indol-3-ylthio)acetonitrile are emerging, extensive research on arylthioindoles and indole-3-acetonitrile derivatives provides a strong rationale for their investigation as enzyme inhibitors.
-
Arylthioindoles as Tubulin Polymerization Inhibitors: Arylthioindoles (ATIs) have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[4][5] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[6] The 3-arylthio moiety is a key pharmacophore in these molecules, suggesting that (1H-indol-3-ylthio)acetonitrile could exhibit similar activity.
-
Indole-3-acetonitrile Derivatives as Anti-Inflammatory and Anticancer Agents: Various indole-3-acetonitrile derivatives have demonstrated significant anti-inflammatory and anticancer effects.[3][7] Their mechanisms of action often involve the modulation of key inflammatory and cell survival pathways. For instance, some indole derivatives are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][8]
Synthesis and Characterization
The synthesis of (1H-indol-3-ylthio)acetonitrile can be approached through the sulfenylation of indole at the C3 position. Based on established methods for the synthesis of 3-arylthioindoles, a plausible synthetic route is outlined below.[4][9]
Protocol 1: Synthesis of (1H-indol-3-ylthio)acetonitrile
Materials:
-
Indole
-
Trichloromethylsulfenyl chloride or a suitable sulfenylating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Pyridine)
-
Bromoacetonitrile or Chloroacetonitrile
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
Step 1: Synthesis of Indole-3-sulfenyl Chloride (Intermediate)
-
Dissolve indole in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of trichloromethylsulfenyl chloride in the same anhydrous solvent.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate indole-3-sulfenyl chloride is typically used in the next step without isolation.
Step 2: Synthesis of (1H-indol-3-ylthio)acetonitrile
-
In a separate flask, prepare a solution of the sodium salt of acetonitrile by adding bromoacetonitrile or chloroacetonitrile to a suspension of sodium hydride in anhydrous THF at 0°C.
-
Slowly add the freshly prepared indole-3-sulfenyl chloride solution from Step 1 to the acetonitrile anion solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product using NMR, mass spectrometry, and IR spectroscopy.
Biological Evaluation: Protocols for Enzyme Inhibition Assays
Based on the activities of its structural analogs, (1H-indol-3-ylthio)acetonitrile is a prime candidate for evaluation as an inhibitor of tubulin polymerization and the PI3K/Akt/mTOR pathway.
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from porcine brain)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter for polymerization (e.g., DAPI)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)
-
96-well black microplates
-
Fluorometric plate reader with temperature control
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the tubulin polymerization buffer.
-
Add the test compound at various concentrations to the wells. Include wells for a vehicle control (DMSO) and a positive control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the polymerization by adding a mixture of tubulin, GTP, and the fluorescent reporter to each well.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity every minute for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.[10]
Protocol 3: PI3K/Akt/mTOR Pathway Inhibition Assay (Western Blotting)
This protocol assesses the effect of the test compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.
Materials:
-
Cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed the cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin). Analyze the changes in the phosphorylation levels of Akt and mTOR.
Data Presentation and Interpretation
Quantitative data from the enzyme inhibition assays should be summarized in a clear and structured format.
Table 1: Inhibitory Activity of (1H-indol-3-ylthio)acetonitrile Analogs
| Compound Class | Target Enzyme/Process | Cell Line | IC50 (µM) | Reference |
| Arylthioindoles | Tubulin Polymerization | MCF-7 | 0.01 - 5.0 | [4][5] |
| Indole Derivatives | PI3Kα | - | 0.001 - 1.2 | |
| Indole Derivatives | mTOR | - | 0.066 - 0.3 | [5] |
| Indole-3-acetonitrile Derivatives | NO and PGE2 Production | RAW 264.7 | Varies | [7] |
Note: The IC50 values are ranges reported for various derivatives within the specified compound class.
Visualization of Key Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental designs.
Diagram 1: The PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and potential inhibition points.
Diagram 2: Experimental Workflow for Enzyme Inhibitor Screening
Caption: Workflow for screening (1H-indol-3-ylthio)acetonitrile derivatives.
Conclusion and Future Directions
The (1H-indol-3-ylthio)acetonitrile scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential applications in cancer and inflammatory diseases. The protocols and background information provided in this document offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the biological activity of this compound class. Future work should focus on optimizing the synthetic route, expanding the library of derivatives to establish clear structure-activity relationships, and exploring a wider range of enzyme targets to fully elucidate the therapeutic potential of these novel indole derivatives.
References
-
F. Ahmad, P. K. Singh, and S. M. Kamaluddin, "Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy," Cancers (Basel), vol. 12, no. 6, p. 1459, 2020.
-
L. F. Zerfass, A. V. Christo, and J. L. P. Gonçalves, "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)," Molecules, vol. 29, no. 5, p. 1134, 2024.
-
G. De Martino et al., "New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies," J Med Chem, vol. 49, no. 3, pp. 947-54, 2006.
-
M. A. Helal et al., "Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer," RSC Med Chem, vol. 12, no. 1, pp. 111-127, 2021.
-
R. Silvestri et al., "Arylthioindoles, potent inhibitors of tubulin polymerization," J Med Chem, vol. 47, no. 13, pp. 3392-5, 2004.
-
J. H. Lee et al., "Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells," Bioorg Med Chem Lett, vol. 23, no. 9, pp. 2571-4, 2013.
-
L. P. Caruso et al., "Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor," Semin Cancer Biol, vol. 46, pp. 101-109, 2017.
-
S. K. Guchhait, S. M. A. H. Siddiqui, and P. K. S. Anthwal, "Iodine-Catalyzed Synthesis of 3-Arylthioindoles Employing a 1-Aryltriazene/CS2 Combination as a New Sulfenylation Source," ACS Omega, vol. 5, no. 12, pp. 6596-6604, 2020.
-
M. A. Fadhil Pratama et al., "Recent advancements on biological activity of indole and their derivatives: A review," Thai Journal of Pharmaceutical Sciences, vol. 46, no. 3, pp. 233-247, 2022.
-
S. Sinha, S. K. Guchhait, "Halosulfenylation of Indoles," Chemical Review and Letters, vol. 4, no. 2, pp. 79-91, 2021.
-
Y. Wei, I. Deb, N. Yoshikai, "Palladium-Catalyzed Synthesis of Indoles from N-Aryl Imines and Molecular Oxygen," J. Am. Chem. Soc., vol. 134, no. 22, pp. 9098-9101, 2012.
-
A. K. Srivastava et al., "Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals," Cuestiones de Fisioterapia, vol. 54, no. 1, 2025.
-
R. Silvestri, "Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents," Med Res Rev, vol. 29, no. 4, pp. 627-46, 2009.
-
G. De Martino et al., "Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model," J Med Chem, vol. 48, no. 21, pp. 6649-57, 2005.
-
J. M. Reid, M. R. Grever, and D. D. Von Hoff, "Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications," Photochem Photobiol, vol. 90, no. 4, pp. 784-92, 2014.
-
Y. C. Chen et al., "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds," Sci Rep, vol. 7, no. 1, p. 1234, 2017.
-
X. L. Li et al., "Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells," Int J Mol Sci, vol. 21, no. 5, p. 1579, 2020.
-
E. M. K. Baylor, "Design, synthesis, and biological evaluation of indole-based inhibitors of tubulin polymerization and targeted delivery strategies involving drug-linker constructs and hypoxia-activated prodrugs," BEARdocs, 2021.
-
Z. Zhao et al., "In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection," Frontiers in Immunology, vol. 13, 2022.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. cib.csic.es [cib.csic.es]
- 7. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Evaluation of Acetonitrile, (1H-indol-3-ylthio)- for Anticancer Efficacy
Authored by: Gemini, Senior Application Scientist
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities, including anticancer properties.[1] Derivatives of indole, such as those containing acetonitrile moieties, have demonstrated promising anti-inflammatory and antiproliferative effects.[2][3] Acetonitrile, (1H-indol-3-ylthio)-, a novel compound featuring this key indole structure, warrants a thorough investigation into its potential as a therapeutic agent. These application notes provide a comprehensive and logically structured guide for researchers, scientists, and drug development professionals to conduct a rigorous preclinical evaluation of the anticancer efficacy of this compound. The experimental design detailed herein progresses from foundational in vitro assessments to more complex in vivo studies, ensuring a robust and data-driven approach to understanding the compound's therapeutic potential.
Part 1: In Vitro Efficacy and Mechanism of Action Studies
The initial phase of preclinical testing involves in vitro assays to determine the direct effects of Acetonitrile, (1H-indol-3-ylthio)- on cancer cells. This step is crucial for establishing a baseline of activity and for generating hypotheses about the compound's mechanism of action.[4] A step-wise procedure from in vitro to in vivo experiments is a rational approach to narrow down a large number of potential drugs to a few promising candidates for further clinical testing.[4]
Assessment of Cytotoxicity using Cell Viability Assays
The first step is to evaluate the cytotoxic (cell-killing) potential of the compound across a panel of human cancer cell lines. This allows for the determination of the compound's potency and selectivity.
Principle:
Colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) are used to quantify cell viability by measuring the metabolic activity of living cells.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan product, and the intensity of this color is directly proportional to the number of living cells.[5][6][7]
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in their appropriate growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.[8] This is determined from the dose-response curve.
-
Data Presentation:
The IC50 values should be summarized in a table for easy comparison across different cell lines.
| Cancer Cell Line | Tissue of Origin | Acetonitrile, (1H-indol-3-ylthio)- IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Example: 12.8 ± 1.5 | Example: 0.9 ± 0.1 |
| A549 | Lung Carcinoma | Example: 25.2 ± 3.1 | Example: 1.5 ± 0.2 |
| PC-3 | Prostate Carcinoma | Example: 18.6 ± 2.4 | Example: 2.1 ± 0.3 |
Note: The data presented above are for illustrative purposes only.
Investigation of Apoptosis Induction
A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death.[8]
Principle:
The Annexin V-FITC/Propidium Iodide (PI) assay is a common method used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Treat cancer cells with Acetonitrile, (1H-indol-3-ylthio)- at its predetermined IC50 concentration for 24-48 hours.[8]
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Visualization of In Vitro Experimental Workflow
Caption: Workflow for in vitro testing of Acetonitrile, (1H-indol-3-ylthio)-.
Preliminary Mechanism of Action (MoA) Studies
Understanding how a compound kills cancer cells is critical for its further development.[9][10] Based on the known activities of other indole derivatives, potential mechanisms could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and apoptosis.[11][12]
Protocol 3: Western Blot Analysis of Key Signaling Proteins
-
Protein Extraction:
-
Treat cancer cells with Acetonitrile, (1H-indol-3-ylthio)- at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells to extract total protein.
-
-
Protein Quantification and Separation:
-
Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in relevant signaling pathways (e.g., Akt, ERK, caspases, Bax, Bcl-2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate.
-
Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).
-
Visualization of a Potential Signaling Pathway
Caption: Potential mechanism of apoptosis induction by the test compound.
Part 2: In Vivo Efficacy Studies
While in vitro studies provide valuable initial data, they have limitations in predicting clinical success.[13] Therefore, it is essential to evaluate the efficacy of Acetonitrile, (1H-indol-3-ylthio)- in a living organism.[13][14] Animal models are indispensable tools for this purpose.[15][16][17]
Animal Model Selection and Tumor Implantation
The choice of animal model is critical for the relevance of the study. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used in cancer research.[14]
Protocol 4: Subcutaneous Xenograft Mouse Model
-
Animal Selection:
-
Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[14]
-
-
Tumor Cell Implantation:
-
Select a cancer cell line that showed high sensitivity to the compound in vitro.
-
Inject a suspension of these cancer cells subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor volume regularly using calipers.
-
Dosing, Administration, and Efficacy Evaluation
Once the tumors are established, the mice are randomized into treatment and control groups to assess the compound's effect on tumor growth.
-
Group Allocation and Treatment:
-
Randomly assign mice to different groups:
-
Vehicle control group.
-
Acetonitrile, (1H-indol-3-ylthio)- treatment group(s) at different dose levels.
-
Positive control group (a standard-of-care chemotherapy agent).
-
-
Administer the compound and controls via an appropriate route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Study Endpoint and Tissue Collection:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and collect the tumors and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Visualization of In Vivo Experimental Workflow
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Part 3: Data Analysis and Interpretation
In Vitro Data Analysis
-
IC50 Calculation: Use non-linear regression to fit the dose-response data and calculate the IC50 values.
-
Apoptosis Data: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the percentage of apoptotic cells between treated and control groups.[20]
-
Western Blot Data: Quantify the band intensities and perform statistical analysis to determine significant changes in protein expression.
In Vivo Data Analysis
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups over time using appropriate statistical models (e.g., repeated measures ANOVA).
-
Survival Analysis: If applicable, use Kaplan-Meier curves and the log-rank test to analyze survival data.
-
Toxicity Assessment: Compare body weight changes and other toxicity parameters between the groups.
References
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (URL: [Link])
-
In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology. (URL: [Link])
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. (URL: [Link])
-
Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (URL: [Link])
-
Importance of Animal Models in the Field of Cancer Research - ResearchGate. (URL: [Link])
-
Experimental mouse models for translational human cancer research - Frontiers. (URL: [Link])
-
Cancer therapeutics: understanding the mechanism of action - PubMed. (URL: [Link])
-
Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. (URL: [Link])
-
Overview - Anticancer Drug Action Laboratory - Mayo Clinic Research. (URL: [Link])
-
Anti-cancer drugs: molecular mechanisms of action - PubMed. (URL: [Link])
-
Statistical analysis in study plans of pre-clinical safety studies - Pharmabiz.com. (URL: [Link])
-
In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: [Link])
-
The Key To Robust Translational Results In Preclinical Data Analysis. (URL: [Link])
-
Statistical Considerations for Preclinical Studies - PMC - PubMed Central - NIH. (URL: [Link])
-
Statistical Analysis in Preclinical Biomedical Research - ResearchGate. (URL: [Link])
-
Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC - NIH. (URL: [Link])
-
The role of a statistician in drug development: Pre-clinical studies | by IDEAS ESRs. (URL: [Link])
-
In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer - AACR Journals. (URL: [Link])
-
Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC - PubMed Central. (URL: [Link])
-
Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (URL: [Link])
-
Regulatory considerations for preclinical development of anticancer drugs. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (URL: [Link])
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (URL: [Link])
-
Anticancer Drug Development Guide Preclinical Screening Clinical Trials And Approval Cancer Drug Discovery And Development - pinn.ai. (URL: [Link])
-
Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed. (URL: [Link])
-
Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - MDPI. (URL: [Link])
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC - PubMed Central. (URL: [Link])
-
Synthesis, anticancer activity and molecular docking study of novel 1, 3-diheterocycles indole derivatives - Aalto Research Portal. (URL: [Link])
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - MDPI. (URL: [Link])
-
Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed. (URL: [Link])
-
2-(7-Methyl-1H-indol-3-yl)acetonitrile - PubMed. (URL: [Link])
-
Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry - PubMed. (URL: [Link])
-
In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed Central. (URL: [Link])
Sources
- 1. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iv.iiarjournals.org [iv.iiarjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cancer therapeutics: understanding the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayo.edu [mayo.edu]
- 11. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arborpharmchem.com [arborpharmchem.com]
- 13. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 14. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 19. kolaido.com [kolaido.com]
- 20. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. medium.com [medium.com]
Application Note & Protocol: A Scalable Synthesis of Acetonitrile, (1H-indol-3-ylthio)- for Preclinical Supply
Abstract
This application note provides a comprehensive, robust, and scalable two-step, one-pot synthesis for Acetonitrile, (1H-indol-3-ylthio)- (also known as (1H-indol-3-ylthio)acetonitrile), a key intermediate for various therapeutic candidates. The protocol is designed for preclinical good manufacturing practice (GMP) environments, prioritizing safety, efficiency, and reproducibility. The synthesis proceeds via a stable S-(1H-indol-3-yl)isothiouronium iodide intermediate, which is converted in situ to the corresponding thiolate and subsequently alkylated. This method avoids the isolation of the unstable and foul-smelling indole-3-thiol, a critical consideration for large-scale production. This document details the synthetic rationale, process hazard analysis, a step-by-step protocol for a 100-gram scale synthesis, and methods for purification and analytical characterization.
Introduction and Synthetic Strategy Rationale
Acetonitrile, (1H-indol-3-ylthio)- serves as a crucial building block in the synthesis of numerous biologically active molecules. Its structure, featuring a nucleophilic indole core and a versatile thioacetonitrile side chain, makes it an attractive starting point for drug discovery programs. The primary challenge in its synthesis is the controlled and safe introduction of a sulfur-linked functional group at the C3 position of the indole ring, a task complicated by the instability of the key indole-3-thiol intermediate.
Several synthetic routes were evaluated for scalability, safety, and efficiency. Direct thiolation methods often suffer from poor regioselectivity and the formation of disulfides and other byproducts. The strategy outlined herein was selected for its superior process control and avoidance of hazardous intermediates.
The chosen two-step, one-pot synthetic route involves:
-
Formation of a Stable Intermediate: Indole is reacted with iodine and thiourea to form the stable, crystalline, and easily handled S-(1H-indol-3-yl)isothiouronium iodide. This reaction proceeds under mild conditions and provides a solid precursor that can be isolated or, for maximum efficiency, used directly in the next step.
-
In situ Thiolate Generation and S-Alkylation: The isothiouronium salt is hydrolyzed under basic conditions to generate the sodium 1H-indol-3-thiolate nucleophile in situ. This transient species is immediately trapped by the addition of chloroacetonitrile, a potent electrophile, to yield the desired product, Acetonitrile, (1H-indol-3-ylthio)-. This one-pot approach minimizes handling of the air-sensitive thiolate, preventing its oxidative dimerization to the corresponding disulfide.
This strategy is advantageous for scale-up as it utilizes inexpensive starting materials, proceeds with high atom economy, and generates a manageable waste stream.
Figure 1: Overall two-step, one-pot reaction scheme.
Process Hazards and Safety Assessment
The scale-up of any chemical process requires a thorough understanding of the potential hazards. All operations must be performed in a well-ventilated chemical fume hood by personnel equipped with appropriate personal protective equipment (PPE).
| Reagent / Substance | CAS No. | Key Hazards | Handling Precautions & PPE |
| Indole | 120-72-9 | Harmful if swallowed. Causes skin and serious eye irritation. | Standard lab coat, safety glasses, nitrile gloves. |
| Iodine | 7553-56-2 | Harmful if inhaled or in contact with skin. Causes severe skin burns and eye damage. Strong oxidizer. | Lab coat, chemical splash goggles, face shield, neoprene gloves. Work away from combustible materials. |
| Thiourea | 62-56-6 | Harmful if swallowed. Suspected of causing cancer and damaging fertility. | Lab coat, safety glasses, nitrile gloves. Avoid creating dust. |
| Sodium Hydroxide | 1310-73-2 | Corrosive. Causes severe skin burns and eye damage. | Lab coat, chemical splash goggles, face shield, heavy-duty nitrile or neoprene gloves. Add to water slowly. |
| Chloroacetonitrile | 107-14-2 | Acutely Toxic & Lachrymator. Fatal if swallowed, in contact with skin, or if inhaled. Causes serious eye damage. | Strict engineering controls required. Work in a high-performance fume hood. Wear a lab coat, chemical splash goggles, face shield, and Silver Shield® or equivalent gloves. Have a cyanide antidote kit available and ensure personnel are trained in its use. |
Detailed Scale-Up Protocol (100 g Scale)
This protocol details the synthesis of Acetonitrile, (1H-indol-3-ylthio)- starting from 100 g of 1H-Indole.
Materials and Equipment
-
Reagents:
-
1H-Indole (100 g, 0.854 mol, 1.0 equiv)
-
Thiourea (71.8 g, 0.943 mol, 1.1 equiv)
-
Iodine (217 g, 0.854 mol, 1.0 equiv)
-
Ethanol (2 L)
-
Sodium Hydroxide (102.5 g, 2.56 mol, 3.0 equiv)
-
Deionized Water (1 L)
-
Chloroacetonitrile (67.5 g, 57 mL, 0.897 mol, 1.05 equiv)
-
Ethyl Acetate (for extraction, ~3 L)
-
Saturated Sodium Thiosulfate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Equipment:
-
5 L, 4-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, dropping funnel, and nitrogen inlet.
-
Heating/cooling bath.
-
5 L separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus.
-
Step-by-Step Procedure
Figure 2: Detailed experimental workflow.
Part A: Synthesis of S-(1H-indol-3-yl)isothiouronium iodide
-
Reaction Setup: Charge the 5 L flask with 1H-Indole (100 g, 0.854 mol) and thiourea (71.8 g, 0.943 mol). Add ethanol (2 L) and begin stirring with the mechanical stirrer until all solids are dissolved.
-
Iodine Addition: To the stirred solution, add iodine (217 g, 0.854 mol) portion-wise over approximately 1 hour. Causality Note: This addition is exothermic; monitor the internal temperature and use a cooling bath as needed to maintain the temperature below 30°C. A thick yellow precipitate will form.
-
Reaction Monitoring: Stir the resulting slurry at room temperature for 4-6 hours. Monitor the reaction for the consumption of indole using Thin Layer Chromatography (TLC) (Mobile phase: 30% Ethyl Acetate in Hexanes; visualize with UV light and p-anisaldehyde stain).
Part B: In situ Generation of Thiolate and S-Alkylation
-
Hydrolysis: Once the formation of the isothiouronium salt is complete (as judged by TLC), cool the reaction mixture to 0-5°C using an ice/water bath. In a separate beaker, dissolve sodium hydroxide (102.5 g, 2.56 mol) in deionized water (1 L), cooling the solution to room temperature.
-
Base Addition: Add the aqueous NaOH solution to the reaction slurry via a dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C. Causality Note: This hydrolysis step is highly exothermic and generates the nucleophilic thiolate. Slow, controlled addition is critical for safety and to prevent side reactions. The slurry will dissolve to give a clearer, light brown solution. Stir for an additional hour at 0-5°C after the addition is complete.
-
Alkylation: While maintaining the temperature at 0-5°C, add chloroacetonitrile (57 mL, 0.897 mol) dropwise via the dropping funnel over 30 minutes.
-
Reaction Completion: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the product and the disappearance of the intermediate thiolate by HPLC.
Work-up and Purification
-
Quench and Concentrate: Once the reaction is complete, quench by adding deionized water (1 L). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the majority of the ethanol.
-
Extraction: Transfer the remaining aqueous slurry to a 5 L separatory funnel. Extract the product with ethyl acetate (3 x 1 L).
-
Washing: Combine the organic layers. Wash sequentially with:
-
Saturated sodium thiosulfate solution (2 x 500 mL) to remove any residual iodine.
-
Brine (1 x 500 mL) to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to dryness on a rotary evaporator to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization. A suitable solvent system is ethanol/water or toluene. Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C to a constant weight. The typical yield of the purified product is 75-85%.
Analytical Characterization
The identity and purity of the final compound must be confirmed by a suite of analytical techniques. This provides a self-validating system for the protocol's success.
| Analysis | Technique | Expected Results |
| Identity | ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (s, 1H, NH), 7.8-7.0 (m, 5H, Ar-H), 4.1 (s, 2H, S-CH₂-CN) ppm. |
| Identity | ¹³C NMR (100 MHz, DMSO-d₆) | δ ~136.5, 128.0, 124.5, 122.0, 120.5, 119.0, 118.0, 112.0, 101.0, 20.0 ppm. |
| Identity | Mass Spectrometry (ESI+) | m/z = 203.06 [M+H]⁺, 225.04 [M+Na]⁺ for C₁₀H₈N₂S. |
| Purity | Reverse-Phase HPLC | Purity ≥ 98% (AUC). Column: C18 (4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Acetonitrile/Water. Detection: UV at 220 nm. |
| Appearance | Visual Inspection | Off-white to pale yellow crystalline solid. |
Process Data Summary
| Parameter | Value |
| Starting Material (Indole) | 100 g |
| Scale | 0.854 mol |
| Reaction Solvent | Ethanol / Water |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | ~12 hours |
| Typical Crude Yield | 155-165 g (~90-95%) |
| Typical Purified Yield | 128-145 g (75-85%) |
| Final Purity (by HPLC) | ≥ 98% |
References
This protocol is based on established chemical principles for the synthesis of indole thioethers. For foundational methodologies, please refer to:
-
Synthesis of Isothiouronium Salts: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999. [Link]
-
Alkylation of Thiols: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer, 2007. [Link]
-
Safety Information for Chloroacetonitrile: PubChem Compound Summary for CID 7855, Chloroacetonitrile. National Center for Biotechnology Information. [Link]
Application Notes and Protocols: Acetonitrile, (1H-indol-3-ylthio)- as a Versatile Building Block in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] The functionalization of the indole ring, particularly at the C3 position, offers a fertile ground for the generation of diverse molecular architectures.[4] This guide introduces acetonitrile, (1H-indol-3-ylthio)-, a promising yet underutilized building block for combinatorial chemistry. Its unique bifunctional nature, possessing a nucleophilic indole core suitable for diversification and a reactive acetonitrile moiety, opens avenues for the rapid construction of novel compound libraries. These libraries can be invaluable in high-throughput screening for novel therapeutic agents. This document provides a comprehensive overview of the synthesis, properties, and potential applications of this building block, complete with detailed experimental protocols and workflow visualizations.
Introduction: The Strategic Advantage of the Indole-3-thioether Moiety
The C3 position of the indole ring is highly nucleophilic, making it susceptible to electrophilic substitution.[4] The introduction of a sulfur linkage at this position to create a 3-thioindole derivative not only introduces a flexible thioether bond but also provides a strategic point for further chemical modifications. The resulting (1H-indol-3-ylthio)acetonitrile combines the privileged indole scaffold with a versatile acetonitrile group, which can be transformed into a variety of other functional groups. This duality makes it an ideal candidate for the synthesis of diverse small-molecule libraries for drug discovery.
Physicochemical Properties and Handling
While specific experimental data for (1H-indol-3-ylthio)acetonitrile is not extensively reported, its properties can be inferred from related structures like indole-3-acetonitrile.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₁₀H₈N₂S | - |
| Molecular Weight | 188.25 g/mol | - |
| Appearance | Expected to be a solid | General observation for similar compounds |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, DMF, DCM) | General observation for similar compounds |
| Stability | Stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents. | General chemical principles |
Safety Precautions: As with any novel chemical entity, (1H-indol-3-ylthio)acetonitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Synthesis of Acetonitrile, (1H-indol-3-ylthio)-: A Proposed Protocol
The synthesis of the title compound can be achieved through the direct thiolation of indole with a suitable thiolating agent. Based on established methodologies for the preparation of 3-thioindoles, a plausible and efficient synthetic route is proposed below.[5][6]
Reaction Scheme:
Caption: Proposed synthesis of (1H-indol-3-ylthio)acetonitrile.
Detailed Experimental Protocol:
Materials:
-
Indole
-
Mercaptoacetonitrile
-
Iodine (I₂)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole (1.0 eq), mercaptoacetonitrile (1.2 eq), and a catalytic amount of iodine (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is open to the air, which serves as the oxidant.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure (1H-indol-3-ylthio)acetonitrile.
-
Application in Combinatorial Library Synthesis
The true potential of (1H-indol-3-ylthio)acetonitrile lies in its utility as a versatile building block for the generation of diverse chemical libraries. Both the indole nitrogen and the acetonitrile group can be readily functionalized.
Diversification at the Indole Nitrogen
The indole N-H can be alkylated or acylated to introduce a wide range of substituents, thereby exploring the chemical space around the indole core.
Caption: Workflow for N-functionalization of the indole core.
Transformations of the Acetonitrile Group
The acetonitrile moiety is a versatile functional group that can be converted into several other key functionalities, significantly expanding the diversity of the resulting library.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields the corresponding carboxylic acid, which can then be used in amide bond formation.
-
Reduction to Amine: Reduction of the nitrile, for instance with lithium aluminum hydride (LiAlH₄), provides the primary amine, a key functional group for further derivatization.
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.
Caption: Diversification pathways via acetonitrile transformation.
Conclusion
Acetonitrile, (1H-indol-3-ylthio)- is a promising and versatile building block for combinatorial chemistry. Its straightforward synthesis and the presence of two distinct and readily modifiable functional handles—the indole core and the acetonitrile group—provide a powerful platform for the generation of diverse and novel small-molecule libraries. The strategic application of this building block in drug discovery programs can accelerate the identification of new lead compounds against a wide array of biological targets.
References
-
Yadav, A., Kumar, R., Yadav, V., Ghosh, M., & Prasad, V. (2025). Regioselective Thiolation of Indole to Construct 3-Arylthioindoles. Current Organic Chemistry, 29(2), 108-118. [Link]
-
Biologically active 3-thioindoles. (2021). ResearchGate. [Link]
-
Hassaneen, H. M. E., & Pagni, R. M. (2010). Synthesis of New 3-Substituted Indole Derivatives. Zeitschrift für Naturforschung B, 65(12), 1492-1498. [Link]
-
Hassaneen, H. M. E., & Pagni, R. M. (2010). Synthesis of New 3-Substituted Indole Derivatives. ResearchGate. [Link]
-
Wunberg, T., et al. (2001). Combinatorial synthesis of libraries of indole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(16), 2169-2171. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. [Link]
-
Lee, S., & Lee, Y. (2021). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries. Molecules, 26(11), 3237. [Link]
-
The use of thiol-thioester exchange reaction to generate dynamic combinatorial library of peptides and proteins. (2017). ResearchGate. [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. (1998). Heterocycles, 47(1), 509-516. [Link]
-
Combinatorial Synthesis of Indole Derivatives as Anti-oomycetes Agents. (2023). PubMed. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). MDPI. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. (2021). National Institutes of Health. [Link]
-
A multicomponent reaction for modular assembly of indole-fused heterocycles. (2024). National Institutes of Health. [Link]
-
Combinatorial chemistry: A novel method in drug discovery and its application. (2012). Journal of the Association of Physicians of India. [Link]
-
Combinatorial chemistry applications. (1999). IDrugs, 2(11), 1117-1118. [Link]
-
2-(4-Bromo-1H-indol-3-yl)acetonitrile. (2012). National Institutes of Health. [Link]
Sources
- 1. Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial Synthesis of Indole Derivatives as Anti-oomycetes Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A multicomponent reaction for modular assembly of indole-fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1H-indol-3-ylthio)acetonitrile
Welcome to the technical support center for the synthesis of (1H-indol-3-ylthio)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can confidently execute this procedure.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of (1H-indol-3-ylthio)acetonitrile. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific rationale.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer: Low yields in the synthesis of (1H-indol-3-ylthio)acetonitrile can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If you observe unreacted indole starting material, consider extending the reaction time. A slight, controlled increase in temperature can also enhance the reaction rate, but be cautious as this may also promote side reactions.
-
-
Suboptimal Reagent Stoichiometry: The molar ratios of your reactants are critical.
-
Purity of Starting Materials and Solvents: Impurities can significantly hinder the reaction.
-
Troubleshooting: Ensure your indole, thiocyanate source, and any catalysts are of high purity. Solvents should be anhydrous, as water can interfere with many of the common catalytic systems used for this transformation.[3]
-
-
Inefficient Catalyst or Oxidant: The choice and handling of the catalyst or oxidant are paramount.
-
Troubleshooting: Many modern methods for indole thiocyanation are metal-free and utilize oxidants like H₂O₂ or visible light with a photosensitizer.[1][2][4] If using a photocatalytic method, ensure your light source is of the correct wavelength and intensity. For chemical oxidation, the oxidant should be added slowly and in a controlled manner to prevent over-oxidation or decomposition of the product.
-
Question 2: I am observing the formation of multiple spots on my TLC plate, indicating side products. What are these and how can I minimize them?
Answer: The formation of side products is a common challenge. The most probable culprits are:
-
Di-substituted Indole: Although the C-3 position of indole is the most nucleophilic and therefore the primary site of electrophilic attack, di-substitution can occur, especially with prolonged reaction times or highly reactive electrophilic species.
-
Troubleshooting: Carefully control the stoichiometry of your reagents, particularly the electrophilic thiocyanating agent. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent further reaction.
-
-
Oxidation of the Thioether: The resulting thioether product can be susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if strong oxidizing agents are used or the reaction is exposed to air for extended periods at elevated temperatures.[5]
-
Troubleshooting: If using an oxidant, employ a stoichiometric amount and add it portion-wise. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidative side reactions.[5]
-
-
Polymerization: Indoles can be sensitive to strongly acidic conditions, which can lead to polymerization.
-
Troubleshooting: If your chosen method employs a strong acid catalyst, consider using a milder catalyst or a buffered system. Many modern protocols utilize greener and less harsh conditions to avoid this issue.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of (1H-indol-3-ylthio)acetonitrile?
A1: The synthesis typically proceeds via an electrophilic thiocyanation of the indole ring at the C-3 position. The indole acts as a nucleophile, attacking an electrophilic sulfur species generated in situ from a thiocyanate source (like NH₄SCN or KSCN) and an oxidant or catalyst.[4][6] The resulting 3-thiocyanatoindole is then subjected to nucleophilic substitution with a cyanide source to introduce the acetonitrile moiety.
Q2: What are the advantages of using a visible-light-mediated photocatalytic method for the thiocyanation of indole?
A2: Visible-light photocatalysis offers several advantages, aligning with the principles of green chemistry. These methods often operate at room temperature, use non-toxic and inexpensive photosensitizers, and utilize molecular oxygen from the air as a terminal oxidant.[1][2] This avoids the need for harsh or stoichiometric oxidants and can lead to cleaner reactions with higher yields.
Q3: How critical is the choice of solvent for this synthesis?
A3: The solvent choice is crucial as it can influence the solubility of reactants, the reaction rate, and even the product distribution. Polar aprotic solvents like acetonitrile or DMF are commonly used. For some protocols, aqueous media have been successfully employed, offering a greener alternative.[4] It is essential to consult the specific literature procedure you are following for the recommended solvent.
Q4: What are the best practices for purifying the final (1H-indol-3-ylthio)acetonitrile product?
A4: The primary methods for purification are column chromatography on silica gel and recrystallization. For column chromatography, a gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. Recrystallization from a suitable solvent system can provide a highly pure product. The choice of solvent for recrystallization will depend on the solubility of the product and impurities.
Experimental Protocol: A High-Yield Synthesis of 3-Thiocyanato-1H-indole
This protocol is based on an efficient and environmentally friendly method utilizing an oxidant in an aqueous medium.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| Indole | 117.15 | 1.17 g (10 mmol) | 1.0 |
| Potassium Thiocyanate (KSCN) | 97.18 | 1.46 g (15 mmol) | 1.5 |
| Boron Sulfonic Acid (BSA) | Varies | 0.5 mmol | 0.05 |
| Hydrogen Peroxide (H₂O₂) (30% aq. sol.) | 34.01 | 1.13 mL (11 mmol) | 1.1 |
| Water (H₂O) | 18.02 | 20 mL | - |
| Dichloromethane (DCM) | 84.93 | As needed for extraction | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.17 g, 10 mmol), potassium thiocyanate (1.46 g, 15 mmol), and water (20 mL).
-
Catalyst Addition: Add boron sulfonic acid (0.05 mmol) to the stirred suspension.
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.13 mL, 11 mmol) dropwise over 10 minutes. Rationale: Slow addition of the oxidant prevents a rapid exotherm and minimizes the potential for over-oxidation.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL) to decompose any remaining hydrogen peroxide.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Rationale: Dichloromethane is an effective solvent for extracting the organic product from the aqueous phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-thiocyanato-1H-indole.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-thiocyanato-1H-indole.
This protocol is for the synthesis of the intermediate, 3-thiocyanato-1H-indole. The subsequent conversion to (1H-indol-3-ylthio)acetonitrile would involve a nucleophilic substitution reaction with a cyanide source, for which reaction conditions would need to be optimized.
Visualizations
Caption: Reaction mechanism for the electrophilic thiocyanation of indole.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
-
Singh, K. et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(11), 6536-6556. [Link]
-
Rezayati, S., & Sajjadifar, S. (2021). Highly efficient regioselective thiocyanations of indoles and N,N-disubstituted anilines are achieved via a green and simple protocol using boron sulfonic acid (BSA) as a new catalyst and KSCN/H2O2 as a mild and environmentally friendly oxidant in aqueous media. Molecules, 26(16), 4879. [Link]
-
Das, B., & Kumar, A. (2014). Applications of Oxone® in Organic Synthesis: An Emerging Green Reagent of Modern Era. ResearchGate. [Link]
-
Yue, G. et al. (2022). Visible-Light-Induced Difunctionalization of Alkenes with Ammonium Thiocyanate and Dioxygen. Organic Letters, 24(1), 228-233. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09060G [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (1H-indol-3-ylthio)acetonitrile Synthesis
Overview of the Synthesis
The synthesis of (1H-indol-3-ylthio)acetonitrile is a critical process for developing novel therapeutic agents and research chemicals. The core of this synthesis involves the S-alkylation of an indole-3-thiol intermediate, a reaction sensitive to various parameters that can significantly impact yield and purity. This guide provides a comprehensive resource for researchers to troubleshoot common issues, optimize reaction conditions, and understand the underlying chemical principles.
The primary synthetic route involves the reaction of an indole nucleus with a sulfur source, followed by alkylation with an acetonitrile moiety, typically using chloroacetonitrile. The nucleophilicity of the indole ring, particularly at the C3 position, presents a common challenge, often leading to a competition between N-alkylation and C3-alkylation.[1][2] This guide will focus on strategies to favor the desired S-alkylation pathway.
Reaction Mechanism & Key Intermediates
Understanding the reaction pathway is fundamental to effective troubleshooting. The synthesis generally proceeds through a two-step mechanism involving the formation of an indole-3-thiolate anion, which then acts as a nucleophile.
Caption: Generalized reaction mechanism for (1H-indol-3-ylthio)acetonitrile synthesis.
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Materials:
-
Indole
-
Thiourea
-
Iodine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Chloroacetonitrile[3]
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Indole-3-thiol Intermediate:
-
To a solution of indole (1.0 eq) and thiourea (1.2 eq) in ethanol at 0 °C, add a solution of iodine (1.1 eq) in ethanol dropwise.
-
Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting indole.
-
Add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux for 3-5 hours.
-
Cool the reaction to room temperature and acidify with dilute HCl to a pH of approximately 5-6. The indole-3-thiol will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
S-Alkylation:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend the dried indole-3-thiol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
-
Stir the suspension at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (typically 4-8 hours).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[4]
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or I see no product formation. What are the likely causes?
Answer: Low or no yield is a frequent issue stemming from several factors. A systematic approach is needed to diagnose the problem.
-
Incomplete Deprotonation: The formation of the indole-3-thiolate anion is crucial for the subsequent alkylation.
-
Base Strength: While K₂CO₃ is often sufficient, if starting materials are unreactive, a stronger base like sodium hydride (NaH) may be required. Use caution as stronger bases can increase side reactions.[2]
-
Reagent Purity: Ensure all reagents, especially the base and solvent, are anhydrous. Water will quench the base and the thiolate anion, halting the reaction.[2]
-
-
Reaction Temperature: The S-alkylation step may require heating. If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80 °C and monitor by TLC.[5]
-
Purity of Starting Materials: Impurities in the starting indole or chloroacetonitrile can inhibit the reaction or lead to undesired side products.[6]
Caption: Decision tree for troubleshooting low reaction yields.
Q2: I am observing multiple spots on my TLC plate, indicating significant side product formation. What are these and how can I minimize them?
Answer: The formation of side products is common due to the reactivity of the indole ring.
-
Bis(indol-3-yl)sulfide: This dimer forms when the indole-3-thiolate anion reacts with another indole molecule that has been activated. This can be minimized by the slow, dropwise addition of chloroacetonitrile to ensure it reacts with the thiolate as it is formed.
-
N-Alkylation and C3-Alkylation: The indole nitrogen and the C3 carbon are both nucleophilic and can compete with the sulfur for the alkylating agent.[1]
-
Using a polar aprotic solvent like DMF generally favors S-alkylation.
-
The choice of a moderately strong base like K₂CO₃ helps to selectively deprotonate the thiol without significantly activating the indole nitrogen.
-
-
Oligomerization: Under strongly acidic conditions, indoles can oligomerize.[7] Ensure that the pH is carefully controlled during the workup of the indole-3-thiol intermediate.
Q3: The purification of my crude product by column chromatography is difficult. What can I do to improve separation?
Answer: Purification challenges often arise from side products with similar polarities to the desired product.
-
Solvent System Optimization: A shallow gradient elution can improve separation. Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone, if ethyl acetate/hexane is ineffective.[4]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to obtain a high-purity compound, though it may result in some loss of material.[6]
Q4: Can I use a different alkylating agent besides chloroacetonitrile?
Answer: Yes, other alkylating agents can be used, but the reaction conditions may need to be re-optimized. Bromoacetonitrile is more reactive than chloroacetonitrile and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive and potentially less stable.
Optimization of Reaction Conditions
The following table summarizes key reaction parameters and their impact on the synthesis, providing a quick reference for optimization.
| Parameter | Condition | Rationale & Potential Impact |
| Base | K₂CO₃, Cs₂CO₃ | Mild bases, generally favor S-alkylation. |
| NaH, LDA | Stronger bases, may be needed for less reactive substrates but can increase N-alkylation and other side reactions.[2] | |
| Solvent | DMF, DMSO | Polar aprotic solvents; effectively solvate the thiolate anion and promote Sₙ2 reaction.[8] |
| Acetonitrile, THF | Less polar options; may result in slower reaction rates. | |
| Temperature | 25 - 40 °C | Optimal for many standard indoles to minimize side reactions. |
| 50 - 80 °C | May be required for electron-deficient or sterically hindered indoles.[5] | |
| Sulfur Source | Thiourea/I₂ | A common and effective method for generating the indole-3-thiol in situ. |
| Bunte Salts | Odorless, stable, and crystalline alternatives for sulfenylation.[9] |
Safety Considerations
-
Chloroacetonitrile: This is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[3]
-
Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and flammable. They react violently with water. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).
-
Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.
References
-
Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. Available at: [Link]
-
Arslan, H., et al. (2008). 2-(1H-indol-3-ylcarbonyl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2441. Available at: [Link]
-
Banerjee, B., et al. (2023). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 13(18), 12055-12085. Available at: [Link]
-
Kornienko, A., et al. (2019). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. The Journal of Organic Chemistry, 84(15), 9823–9832. Available at: [Link]
-
Buchwald, S. L., et al. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 138(30), 9624–9627. Available at: [Link]
-
Johnson, H. E., & Crosby, D. G. (1973). Indole-3-acetic Acid. Organic Syntheses, Coll. Vol. 5, p.654. Available at: [Link]
-
Sperry, J., et al. (2018). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. The Journal of Organic Chemistry, 83(15), 7936–7943. Available at: [Link]
-
Ranu, B. C., et al. (2012). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 17(8), 9493-9505. Available at: [Link]
-
Chen, J., et al. (2019). Reaction optimization of trifluoroethylthiolation of indoles. RSC Advances, 9(34), 19570-19574. Available at: [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]
-
Fischer, H. E. (1883). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(12), 5293-5300. Available at: [Link]
-
Janezic, D., et al. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(8), 1895-1915. Available at: [Link]
-
Sharma, R. (2014). Chloroacetonitrile. ResearchGate. Available at: [Link]
-
Luo, M., et al. (2019). Catalytic Synthesis of 3-Thioindoles Using Bunte Salts as Sulfur Sources under Metal-Free Conditions. ChemistrySelect, 4(29), 8537-8540. Available at: [Link]
-
Wakabayashi, K., et al. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Genetic Toxicology, 192(3), 159-163. Available at: [Link]
-
Majumdar, S., & Panda, G. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33383-33433. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-3-acetonitrile-glycylcysteine conjugate. PubChem Compound Database. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Indole-3-acetonitrile. PubChem Compound Database. Available at: [Link]
Sources
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common side products in the synthesis of Acetonitrile, (1H-indol-3-ylthio)-
Technical Support Center: Synthesis of (1H-indol-3-ylthio)acetonitrile
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the synthesis of (1H-indol-3-ylthio)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic building block. Here, we move beyond simple protocols to address the underlying chemical principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a complex mixture with a low yield of the target compound. What are the most likely side products I should be looking for?
A1: Root Cause Analysis of Common Side Products
A low yield and multiple spots on a Thin Layer Chromatography (TLC) plate are classic indicators of competing reaction pathways. In the S-alkylation of an indole-3-thiol precursor with a haloacetonitrile, several nucleophilic sites on the indole ring system can compete for the electrophile. Furthermore, the thiol moiety itself is susceptible to oxidation.
The primary side products are typically a result of N-alkylation, oxidative dimerization, and in some cases, oligomerization of the indole core under acidic conditions.[1][2][3] Understanding these competing pathways is the first step toward suppressing them.
Caption: Desired S-alkylation vs. N-alkylation and dimerization side reactions.
| Structure | Name | Approx. MW ( g/mol ) | Formation Mechanism & Key Identifiers |
| (1H-indol-3-ylthio)acetonitrile | 188.25 | Target Product: Nucleophilic attack of the thiolate on chloroacetonitrile. | |
| 1-(cyanomethyl)-1H-indole-3-thiol | 188.25 | N-Alkylation: A common isomer.[4][5] The indolic nitrogen attacks the electrophile. Often has a different polarity (Rf value) on TLC. Mass spectrometry will show the same mass as the desired product, requiring NMR for confirmation. | |
| Di(1H-indol-3-yl) disulfide | 296.42 | Oxidative Dimerization: The indole-3-thiol intermediate is oxidized by air. Often appears as a less soluble, higher MW byproduct. | |
| Indole Dimers/Trimers | 234+ | Acid-Catalyzed Oligomerization: Occurs if reaction conditions become acidic.[1][2] Results in complex, high MW mixtures. |
Q2: My mass spectrometry results show a major peak with the correct mass, but the NMR is inconsistent with the desired structure. I suspect N-alkylation. How can I improve S-selectivity?
A2: Controlling Regioselectivity: A Guide to Favoring S-Alkylation
This is a frequent and critical challenge. The indole nucleus has two primary nucleophilic sites: the "soft" C3-sulfur and the "hard" N1-nitrogen.[4] The regioselectivity of alkylation is dictated by the reaction conditions, which can be tuned to favor the desired S-alkylation.
The Underlying Principle (HSAB Theory): According to Hard and Soft Acids and Bases theory, soft nucleophiles (like sulfur) preferentially react with soft electrophiles, while hard nucleophiles (like nitrogen) prefer hard electrophiles. While the alkyl halide is the same, we can influence the nucleophilic character of the indole by carefully choosing the base and solvent.
Troubleshooting Protocol to Enhance S-Alkylation:
-
Base Selection is Critical:
-
Avoid Strong, Hard Bases: Strong bases like Sodium Hydride (NaH) will completely and irreversibly deprotonate the indole N-H.[6] This generates a highly nucleophilic "hard" indolate anion, which strongly favors N-alkylation.
-
Use Weaker, Softer Bases: Employ milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are less likely to fully deprotonate the nitrogen, allowing the more acidic and softer thiol proton to be removed preferentially, leading to a thiolate anion that favors S-alkylation.
-
-
Solvent Effects:
-
Utilize Polar Aprotic Solvents: Solvents like Acetonitrile (MeCN) or Acetone are often superior to N,N-Dimethylformamide (DMF) for this reaction. While DMF is excellent for Sₙ2 reactions, it can also promote N-alkylation. Acetonitrile is less polar and can better facilitate the desired S-alkylation.
-
-
Temperature Control:
-
Run at Lower Temperatures: Start the reaction at 0 °C or even lower before allowing it to slowly warm to room temperature. N-alkylation often has a higher activation energy; lower temperatures can kinetically favor the S-alkylation pathway.
-
Optimized Protocol Example:
-
To a stirred suspension of indole-3-thiol (1.0 eq) and potassium carbonate (1.5 eq) in dry acetonitrile (10 mL/mmol) under a nitrogen atmosphere, add chloroacetonitrile (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Quench the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated to yield the crude product, which can be purified via column chromatography.
Q3: My reaction mixture becomes cloudy, and a precipitate forms that is poorly soluble in common organic solvents. What is it, and how can I prevent it?
A3: Identifying and Preventing Oxidative Dimerization
The insoluble precipitate is very likely the di(1H-indol-3-yl) disulfide dimer. Thiols are notoriously sensitive to oxidation, especially under basic conditions where the thiolate anion is readily formed. Atmospheric oxygen is often sufficient to cause this unwanted side reaction.
Caption: A logical workflow for diagnosing and solving precipitate formation.
Preventative Experimental Protocol:
-
Maintain an Inert Atmosphere: This is the most crucial step. Before adding any reagents, thoroughly purge the reaction flask with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the entire experiment.
-
Use Degassed Solvents: Solvents can contain significant amounts of dissolved oxygen. Degas your solvent before use by sparging with nitrogen for 15-20 minutes or by using a freeze-pump-thaw technique for highly sensitive reactions.
-
In Situ Thiol Generation: If you are preparing the indole-3-thiol immediately before the alkylation step, ensure it is used without delay. Generating the thiol in situ and having the alkylating agent already present can trap the thiol before it has a chance to dimerize.
References
-
Bergman, J., & Sand, P. (2008). Oligomerization of Indole Derivatives with Incorporation of Thiols. Molecules, 13(9), 2090-2103. [Link]
-
Somei, M., & Natsume, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]
-
Bergman, J., & Sand, P. (2008). Oligomerization of indole derivatives with incorporation of thiols. PubMed, National Center for Biotechnology Information. [Link]
-
Bandini, M., et al. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]
- Google Patents. (2006).
-
Coric, I., & List, B. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie, 124(29), 7293-7296. [Link]
-
Gage, J. R., & Bjeldanes, L. F. (1991). Oligomerization of indole-3-carbinol in aqueous acid. Carcinogenesis, 12(9), 1717-1721. [Link]
-
ResearchGate. (2007). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. [Link]
-
Gandon, V., et al. (2019). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Chemistry – A European Journal, 25(47), 11043-11047. [Link]
-
Taylor, J. E., & Bull, S. D. (2010). Chiral Brønsted Base-Promoted Nitroalkane Alkylation: Enantioselective Synthesis of sec-Alkyl-3-Substituted Indoles. Organic Letters, 12(22), 5246-5249. [Link]
-
Royal Society of Chemistry. (2011). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 47(38), 10731-10733. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oligomerization of indole derivatives with incorporation of thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligomerization of indole-3-carbinol in aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of (1H-indol-3-ylthio)acetonitrile
A Senior Application Scientist's Guide for Researchers
Disclaimer: The compound (1H-indol-3-ylthio)acetonitrile is a specialized molecule for which detailed crystallization data is not widely available in peer-reviewed literature. This guide is therefore constructed based on fundamental principles of crystallization, analysis of its constituent functional groups (indole, thioether, nitrile), and established protocols for analogous indole derivatives. The provided methodologies should be considered a starting point for developing a robust, compound-specific crystallization procedure.
Introduction: The Crystallization Challenge
(1H-indol-3-ylthio)acetonitrile is an indole derivative featuring a thioether linkage to an acetonitrile group. As with many novel compounds in drug discovery and materials science, obtaining a pure, crystalline solid is a critical step for definitive characterization, potency assessment, and ensuring batch-to-batch reproducibility. Impurities from the synthesis, such as unreacted starting materials or side-products, can significantly interfere with downstream applications.
Crystallization is a powerful purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system. An ideal crystallization process yields a well-ordered crystal lattice, excluding impurities into the surrounding solution (mother liquor). However, the pathway to achieving this is often fraught with challenges like oiling out, formation of amorphous powders, or failure to crystallize at all. This guide provides a logical, step-by-step framework for troubleshooting these common issues.
Section 1: Understanding the Molecule - Predicted Physicochemical Properties
A successful crystallization strategy begins with understanding the molecule's properties. In the absence of specific experimental data for (1H-indol-3-ylthio)acetonitrile, we can infer its behavior by examining its structure.
-
Indole Ring: The N-H group is a hydrogen bond donor. The aromatic system can participate in π-π stacking interactions, which are often crucial for crystal lattice formation[1].
-
Thioether Linkage (-S-): The sulfur atom is a weak hydrogen bond acceptor and introduces a moderate degree of polarity. It makes the molecule less rigid than its carbon analogue, Indole-3-acetonitrile.
-
Nitrile Group (-CN): The nitrogen atom is a strong hydrogen bond acceptor. This polar group significantly influences the molecule's solubility.
Key Inferences for Crystallization:
-
The presence of both hydrogen bond donor (N-H) and acceptor (-CN) sites suggests that protic solvents (like alcohols) or polar aprotic solvents could be effective.
-
The related compound, 1H-Indole-3-acetonitrile, has a low melting point of 35-37 °C[2]. While the thioether linkage will alter crystal packing, the potential for a low melting point in your derivative is high. This is a critical risk factor for "oiling out."
Table 1: Predicted Solubility Profile & Starting Solvent Selection
| Solvent Class | Representative Solvents | Predicted Solubility of (1H-indol-3-ylthio)acetonitrile | Suitability for Crystallization |
| Protic, Polar | Isopropanol, Ethanol, Methanol | Good, likely increasing significantly with heat. | Excellent Starting Point. The change in solubility with temperature is key. |
| Aprotic, Polar | Acetone, Ethyl Acetate, Acetonitrile | Likely high solubility. | May be too soluble. Often better as the "good" solvent in an anti-solvent pair. |
| Aprotic, Non-Polar | Hexanes, Heptane, Cyclohexane | Likely very low solubility. | Excellent candidate for an anti-solvent. |
| Aromatic | Toluene, Xylene | Moderate solubility. | Good option, especially if π-stacking is a key intermolecular force. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High solubility. | Often too volatile for slow cooling but useful for solvent layering techniques. |
Section 2: Experimental Protocols
Protocol 1: Systematic Solvent Screening
The first step is to identify a suitable solvent or solvent system. This is the most critical experimental phase.
Objective: To find a solvent that dissolves the compound when hot but in which the compound is poorly soluble when cold.
Methodology:
-
Preparation: Place approximately 10-20 mg of your crude (1H-indol-3-ylthio)acetonitrile into several small test tubes.
-
Room Temperature Test: To each tube, add a different test solvent (e.g., ethanol, toluene, ethyl acetate) dropwise, starting with ~0.5 mL. Agitate the tube. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single-solvent system but may be a "good" solvent for a solvent-pair system[3].
-
Heating Test: If the compound does not dissolve at room temperature, gently warm the mixture on a hot plate. Continue adding the solvent dropwise until the solid just dissolves[3]. Be sure to use a boiling chip or stir bar to prevent bumping.
-
Cooling Test: Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.
-
Observation:
-
Ideal Solvent: A large quantity of crystalline solid forms upon cooling.
-
Poor Solvent: No solid or very little solid forms. This means the compound is too soluble. You can try to boil off some solvent and re-cool[4].
-
Unsuitable Solvent: The compound remains insoluble even when boiling.
-
Protocol 2: Single-Solvent Recrystallization Workflow
This protocol should be followed once an ideal single solvent has been identified.
Caption: General workflow for single-solvent recrystallization.
Section 3: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common failures encountered during crystallization and provides targeted advice for (1H-indol-3-ylthio)acetonitrile.
Issue 1: My compound “oils out” instead of forming crystals.
Q: I dissolved my compound in a hot solvent, but upon cooling, it formed sticky, liquid droplets instead of a solid. What is happening and how do I fix it?
A: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound[4]. Instead of precipitating as a solid, the compound comes out of solution as a liquid. This is a significant problem because impurities tend to dissolve preferentially in the oil, trapping them and defeating the purpose of the purification[4].
Causality & Specific Advice:
-
High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly and at too high a temperature.
-
Solution: Re-heat the solution until the oil redissolves. Add 10-20% more solvent to decrease the saturation point, then allow it to cool much more slowly. Insulating the flask can promote slow cooling[4].
-
-
Solvent Boiling Point is Too High: The boiling point of your chosen solvent is higher than the melting point of your compound. Given that related indole acetonitriles have low melting points, this is a very likely cause[2].
-
Solution: Switch to a solvent with a lower boiling point. For example, if you used toluene (boiling point ~111 °C), try switching to ethyl acetate (boiling point ~77 °C) or even dichloromethane (boiling point ~40 °C), assuming your compound is soluble.
-
-
Switch to an Anti-Solvent Method: This technique avoids high temperatures altogether. Dissolve your compound in a minimal amount of a "good" solvent (one it dissolves in readily at room temperature, like acetone or DCM). Then, slowly add a "poor" or "anti-solvent" (one it is insoluble in, like hexanes or water) dropwise until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, and then let the system stand undisturbed. Diffusion will slowly precipitate the crystals[5].
Issue 2: No crystals are forming, even after cooling.
Q: My solution is completely clear and no solid has appeared, even after an extended period in an ice bath. What should I do?
A: This indicates that your solution is not yet supersaturated at the lower temperature. There are two primary causes: too much solvent was used, or nucleation has not been initiated.
Causality & Specific Advice:
-
Excess Solvent: You have likely used too much solvent, and your compound remains soluble even at low temperatures[4].
-
Solution: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again. A good rule of thumb is to reduce the volume by 25% and then re-cool.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin. Spontaneous nucleation can sometimes be difficult to achieve in a very clean solution.
-
Solution A (Scratching): Take a glass rod and scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites to initiate crystallization[4].
-
Solution B (Seeding): If you have a small crystal of the pure compound from a previous batch, add it to the solution. This "seed crystal" provides a perfect template for further crystal growth.
-
Solution C (Drastic Measure): If all else fails, you can remove the solvent entirely via rotary evaporation to recover your crude solid and attempt the crystallization again with a different solvent system[4].
-
Caption: Troubleshooting decision tree for when no crystals form.
Issue 3: The crystallization happens too quickly.
Q: As soon as I removed my flask from the heat, a large amount of powder crashed out of solution. Is this okay?
A: While it may seem like a success, very rapid crystallization is undesirable. When crystals form too quickly, impurities present in the solution can become trapped within the rapidly forming crystal lattice, leading to a less pure final product[4]. Ideal crystallization occurs over a period of 15-30 minutes.
Causality & Specific Advice:
-
Solvent is a Poor Choice: The solubility of your compound changes too dramatically with a small change in temperature for that specific solvent.
-
Solution: Re-heat the solution to redissolve the solid. Add a small amount of extra solvent (5-10% of the total volume) to keep the compound in solution for longer during the cooling phase. This will slightly reduce your yield but significantly improve purity[4].
-
-
Cooling is Too Rapid: A shallow pool of solvent in a large flask has a high surface area-to-volume ratio, causing it to cool very quickly[4].
-
Solution: Ensure you are using an appropriately sized flask for the volume of solvent. Insulate the flask by placing it on a cork ring or folded paper towels and covering the top with a watch glass to trap heat and slow the cooling process.
-
Issue 4: The final yield is very low.
Q: After filtration, I recovered very little of my compound. Where did it go?
A: A low yield (e.g., <50%) can be attributed to several factors, often related to using an excess of solvent or losses during transfers.
Causality & Specific Advice:
-
Too Much Solvent Used: This is the most common cause. A significant portion of your compound may still be dissolved in the mother liquor[4].
-
Solution: Before discarding the mother liquor, you can test it by placing a drop on a watch glass and letting the solvent evaporate. A large amount of solid residue indicates significant product loss. You can try to recover this by boiling off more solvent and attempting a second crystallization. For future attempts, use less solvent initially.
-
-
Premature Crystallization During Hot Filtration: If you performed a hot filtration step to remove insoluble impurities, your compound may have crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your funnel and receiving flask are pre-heated before filtration. Perform the filtration as quickly as possible. If crystals do form, you can try washing the filter paper with a small amount of fresh, hot solvent to redissolve the product and add it to the filtrate.
-
-
Washing with the Wrong Solvent: Washing the isolated crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold crystallization solvent. The compound's solubility will be lowest at this temperature, minimizing losses.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose the absolute best solvent without extensive screening? A: While there are no perfect rules, the principle of "like dissolves like" is a good starting point. Since your molecule has a polar indole N-H and a polar nitrile group, moderately polar solvents are a good bet. A rule of thumb is that solvents containing functional groups similar to the solute are often good solubilizers[6]. For your molecule, alcohols (isopropanol, ethanol) are excellent first choices because they have both polar (-OH) and non-polar (alkyl) regions and can engage in hydrogen bonding.
Q2: What is polymorphism and should I be concerned? A: Polymorphism is the ability of a compound to crystallize in multiple different crystal lattice arrangements. These different forms can have distinct physical properties, such as melting point, solubility, and stability. For drug development professionals, polymorphism is a critical concern as it can affect a drug's bioavailability and shelf-life[7]. While you may not need to perform a full polymorphic screen initially, be aware that if you change your crystallization solvent or conditions and obtain crystals with a different appearance or melting point, you may have isolated a different polymorph.
Q3: My compound is colored. Should I use charcoal to decolorize it? A: Activated charcoal can be used to remove highly polar, colored impurities. However, it should be used with caution. Add a very small amount (e.g., the tip of a spatula) to the hot solution before a hot filtration step. Using too much charcoal can lead to significant product loss as your compound may also adsorb to its surface[4].
Q4: How pure does my compound need to be before I attempt crystallization? A: Crystallization is a purification technique, but it works best when the desired compound is the major component. If your material is less than 75-80% pure, the high level of impurities can interfere with crystal lattice formation. In such cases, it is often better to perform a preliminary purification by column chromatography before attempting a final crystallization[2].
References
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]
-
Klosin, J. (2015). Crystal Growing Tips. University of Florida, Center for Xray Crystallography. Retrieved from [Link]
-
Guenée, L. (n.d.). Guide for crystallization. University of Geneva. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). Indole-3-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Gajda, T., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Retrieved from [Link]
-
Turel, I. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
Sources
- 1. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles [mdpi.com]
- 2. Indole-3-acetonitrile | C10H8N2 | CID 351795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-acetonitrile, 1-(trimethylsilyl)- | C13H16N2Si | CID 553531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Showing Compound 1H-Indole-3-acetonitrile (FDB001365) - FooDB [foodb.ca]
- 6. 3-indolyl acetonitrile, 771-51-7 [thegoodscentscompany.com]
- 7. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of Acetonitrile, (1H-indol-3-ylthio)- for Bioassays
Welcome to the technical support center for handling challenging compounds in biological assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Acetonitrile, (1H-indol-3-ylthio)-, a compound with a hydrophobic indole moiety. Poor solubility can lead to inaccurate and unreliable bioassay data.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you achieve consistent and reproducible results.
Troubleshooting Guide: Addressing Specific Solubility Challenges
This section tackles common problems encountered during the solubilization of Acetonitrile, (1H-indol-3-ylthio)- for bioassays.
Question 1: My compound, Acetonitrile, (1H-indol-3-ylthio)-, is precipitating out of solution when I dilute my DMSO stock in aqueous buffer for my bioassay. How can I prevent this?
Answer:
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds.[2][3] The abrupt change in solvent polarity from a high concentration of organic solvent (DMSO) to a predominantly aqueous environment causes the compound to crash out of solution. Here is a step-by-step approach to troubleshoot and resolve this issue:
Step 1: Optimize Your DMSO Stock Concentration and Dilution Strategy
-
Rationale: The final concentration of DMSO in your assay should be kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[4] A higher initial stock concentration allows for a greater dilution factor, minimizing the final DMSO percentage.
-
Protocol:
-
Determine the Maximum Soluble Stock Concentration: Start by preparing a high-concentration stock solution of Acetonitrile, (1H-indol-3-ylthio)- in 100% DMSO (e.g., 10-50 mM). Ensure it fully dissolves; gentle warming or sonication may be necessary.[3]
-
Perform a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the 100% DMSO stock into a smaller volume of your aqueous buffer to create an intermediate dilution with a higher DMSO concentration (e.g., 10% DMSO). Then, use this intermediate dilution for the final dilution into your assay plate. This gradual decrease in solvent polarity can help keep the compound in solution.[4]
-
Step 2: Employ Co-solvents
-
Rationale: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer, can increase the solubility of hydrophobic compounds.[5]
-
Protocol:
-
Co-solvent Selection: Besides DMSO, other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be tested.[6] The choice of co-solvent may need to be optimized for your specific assay, considering its compatibility with the biological system.[7]
-
Testing Co-solvent Concentrations: Prepare your aqueous buffer with varying small percentages of the chosen co-solvent (e.g., 1-5%). Then, add your DMSO stock of Acetonitrile, (1H-indol-3-ylthio)- to these buffers and observe for precipitation.
-
Step 3: Utilize Excipients to Enhance Solubility
-
Rationale: Excipients are inactive substances that can be added to a formulation to improve the solubility of the active compound.[8]
-
Protocol:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[9][10][11][12]
-
Procedure: Prepare solutions of β-cyclodextrin or its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) in your assay buffer. Add your compound (either as a powder or a concentrated stock) to the cyclodextrin solution and allow it to equilibrate, which may require stirring or sonication.
-
-
Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds.[13]
-
Procedure: Add a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer. The concentration should be above the critical micelle concentration (CMC) but below a level that could interfere with the assay.
-
-
Visual Workflow for Troubleshooting Precipitation:
Caption: Decision tree for addressing compound precipitation.
Question 2: I am concerned that the solvents I'm using to dissolve Acetonitrile, (1H-indol-3-ylthio)- are affecting my bioassay results. How can I mitigate these effects?
Answer:
Solvent interference is a valid concern in bioassays, as organic solvents can impact protein stability, enzyme activity, and cell viability.[7][14][15]
Step 1: Proper Controls
-
Rationale: To distinguish the effect of the compound from the effect of the solvent, it is crucial to include appropriate vehicle controls in your experiments.
-
Protocol:
-
Vehicle Control: In your assay, include a control group that receives the same concentration of the solvent (e.g., DMSO) and any other excipients as the wells that receive the test compound.
-
Solvent Titration: To determine the tolerance of your assay system to the solvent, perform a dose-response curve with the solvent alone to identify the highest concentration that does not cause a significant effect.
-
Step 2: Minimize Final Solvent Concentration
-
Rationale: As mentioned previously, keeping the final concentration of organic solvents as low as possible is the most effective way to reduce their impact.
-
Protocol:
-
Aim for a final DMSO concentration of less than 0.5% in cell-based assays and less than 1-2% in biochemical assays, though the exact tolerance will be system-dependent.[4]
-
Step 3: Consider Solvent-Free Delivery Methods
-
Rationale: In some cases, it may be possible to avoid organic solvents altogether.
-
Protocol:
-
Solid Dispersions: This technique involves dispersing the compound in a solid matrix, which can enhance its dissolution in aqueous media.[5][16]
-
Lipid-Based Formulations: For in vivo or certain in vitro models, formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubility and absorption.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of Acetonitrile, (1H-indol-3-ylthio)- that suggest it will have poor aqueous solubility?
Q2: What is the best initial approach to solubilizing a novel, poorly soluble compound like Acetonitrile, (1H-indol-3-ylthio)-?
A2: The most common and straightforward initial approach is to use dimethyl sulfoxide (DMSO) as a co-solvent.[22] It is a powerful solvent for a wide range of organic molecules and is miscible with water.[22] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is as low as possible and that appropriate vehicle controls are included.
Q3: Are there any high-throughput methods to screen for optimal solubilization conditions?
A3: Yes, high-throughput screening (HTS) methods can be employed to rapidly identify suitable excipients and solvent conditions for your compound.[8] These methods often use 96-well plates to test a matrix of different solvents, co-solvents, pH values, and excipients. The solubility can be assessed by techniques such as nephelometry (light scattering) to detect precipitation.
Q4: How should I store my stock solution of Acetonitrile, (1H-indol-3-ylthio)- in DMSO?
A4: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability.[4] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4] Also, be aware that DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of your compound over time.[23]
Data Summary Table: Common Solubilization Strategies
| Strategy | Mechanism of Action | Key Advantages | Key Considerations |
| Co-solvents (e.g., DMSO, Ethanol) | Increase the polarity of the solvent mixture, allowing for better solvation of hydrophobic compounds.[5] | Simple to implement; effective for many compounds. | Potential for solvent toxicity or interference with the assay.[14][15] |
| Cyclodextrins | Encapsulate the hydrophobic compound within their central cavity, presenting a hydrophilic exterior to the aqueous environment.[9][10][11][12] | Generally low toxicity; can significantly increase aqueous solubility. | May not be effective for all compounds; potential for competition with other molecules in the assay. |
| Surfactants | Form micelles that can solubilize hydrophobic compounds within their core.[13] | High solubilizing capacity. | Can interfere with cell membranes or protein function; concentration needs to be carefully controlled. |
| pH Adjustment | For ionizable compounds, adjusting the pH can convert the molecule to its more soluble ionized form. | Can be very effective for compounds with acidic or basic functional groups. | Not applicable to neutral compounds; the required pH may not be compatible with the bioassay. |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for attempting to solubilize Acetonitrile, (1H-indol-3-ylthio)- using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your aqueous assay buffer to a desired concentration (e.g., 10% w/v).
-
Add the compound: Add a pre-weighed amount of Acetonitrile, (1H-indol-3-ylthio)- powder directly to the HP-β-CD solution. Alternatively, add a small volume of a concentrated DMSO stock of the compound to the HP-β-CD solution.
-
Equilibrate the mixture: Stir or sonicate the mixture for a period of time (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Remove undissolved compound: If any solid material remains, centrifuge the solution and collect the supernatant.
-
Determine the concentration: Use an appropriate analytical method, such as HPLC-UV, to determine the concentration of the solubilized compound in the supernatant.
-
Test in your bioassay: Use the solubilized compound in your bioassay, including a control with the same concentration of HP-β-CD.
Logical Relationship Diagram: Factors Influencing Compound Solubility
Caption: Key factors influencing the solubility of a compound in a bioassay.
References
-
Lohani, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Obaidat, R., et al. (2021). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Lohani, S., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Todkar, S., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
-
Vasconcelos, T., et al. (2007). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
Kyriakis, E., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Rondot, A., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]
-
ResearchGate. (2020). Effective formulation strategies for poorly water soluble drugs. ResearchGate. [Link]
-
ResearchGate. (2022). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
ResearchGate. (2021). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. ResearchGate. [Link]
-
Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2015). Studies on the identification of suitable solvents for microbial bioassay. ResearchGate. [Link]
-
MDPI. (2023). Unifying Phytochemistry, Analytics, and Target Prediction to Advance Dendropanax morbifera Bioactive Discovery. MDPI. [Link]
-
Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]
-
PubMed Central. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]
-
ResearchGate. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-acetonitrile (CAS 771-51-7). Cheméo. [Link]
-
ChemBK. (n.d.). 1H-Indole-3-acetonitrile. ChemBK. [Link]
- Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
-
BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. BYJU'S. [Link]
-
Ataman Kimya. (n.d.). ACETONITRILE HPLC. Ataman Kimya. [Link]
-
PubChem. (n.d.). Indole-3-acetonitrile. PubChem. [Link]
-
FooDB. (n.d.). Showing Compound 1H-Indole-3-acetonitrile (FDB001365). FooDB. [Link]
-
MDPI. (2019). Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. [Link]
-
PubMed Central. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. PubMed Central. [Link]
-
PubChem. (n.d.). Acetonitrile. PubChem. [Link]
-
MDPI. (2021). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. longdom.org [longdom.org]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractpharma.com [contractpharma.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties [mdpi.com]
- 19. Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 22. quora.com [quora.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Quantification of Acetonitrile, (1H-indol-3-ylthio)-
A Foreword from Your Application Scientist:
Welcome to the dedicated support guide for the analytical quantification of Acetonitrile, (1H-indol-3-ylthio)-. It has come to our attention that established, peer-reviewed methods for this specific analyte are not widely available. This is common when working with novel compounds, research chemicals, or new drug development intermediates.
This guide is therefore structured not as a rigid protocol, but as a method development and troubleshooting resource. As your Senior Application Scientist, I will guide you through the logical steps of building a robust analytical method from the ground up, addressing the challenges you are likely to face, and explaining the scientific reasoning behind each decision. We will leverage the known chemistry of the indole and thioether functional groups to create a self-validating and reliable quantitative system.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the initial high-level questions you should consider before beginning your method development.
Q1: What is the best primary analytical technique for quantifying Acetonitrile, (1H-indol-3-ylthio)-?
A1: Given the molecular structure, two techniques are highly recommended:
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This is the ideal starting point. The indole ring in the molecule contains a strong chromophore, meaning it absorbs UV light effectively. This makes for a straightforward, robust, and cost-effective method for initial quantification, especially at moderate concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for high sensitivity and selectivity, particularly for quantifying the analyte in complex matrices like plasma, tissue homogenates, or reaction mixtures. If you need to measure very low concentrations (e.g., for pharmacokinetic studies), LC-MS/MS is the necessary tool.
Q2: My analyte solution appears to be degrading over time, showing multiple new peaks in the chromatogram. What is happening?
A2: The thioether linkage (-S-) in your molecule is susceptible to oxidation. In the presence of dissolved oxygen, light, or trace metal ions, the sulfide can be oxidized to a sulfoxide and then further to a sulfone. This is a very common issue with sulfur-containing compounds.
Immediate Actions:
-
Prepare fresh standards and samples daily.
-
Store stock solutions and samples at -20°C or -80°C, protected from light (e.g., in amber vials).
-
Consider sparging your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Add a small amount of an antioxidant, like butylated hydroxytoluene (BHT), to your sample diluent if it does not interfere with the analysis.
Q3: I am seeing significant peak tailing in my chromatograms. What is the likely cause?
A3: Peak tailing for this molecule is most likely due to secondary interactions between the basic nitrogen on the indole ring and residual acidic silanols on the surface of the silica-based C18 column. This is a classic problem with amine-containing compounds.
Primary Solutions:
-
Use a Low-Ionic-Strength Acidic Modifier: Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. The protons in the acidic mobile phase will protonate the silanols, effectively "shielding" them from interacting with your analyte.
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped HPLC column. End-capping is a process where the manufacturer treats the silica to cap most of the residual silanols.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different chemistry, such as a phenyl-hexyl or an embedded polar group (PEG) phase, may provide a different selectivity and improved peak shape.
Part 2: Troubleshooting Guide - A Deeper Dive
This section provides a structured approach to solving specific experimental problems.
Issue 1: Poor Sensitivity & Low Signal-to-Noise Ratio
You've developed a method, but the peak for your analyte is very small, making accurate integration difficult.
| Potential Cause | Diagnostic Question | Recommended Solution & Scientific Rationale |
| Suboptimal UV Wavelength | Have you determined the wavelength of maximum absorbance (λmax) for your compound? | Action: Inject a concentrated standard and run a UV-Vis scan using your diode-array detector (DAD). Rationale: The indole ring is expected to have a strong absorbance around 280 nm, but this can be shifted by substituents. Setting the detector to the precise λmax will maximize the signal. |
| Incorrect Mobile Phase pH | Is your analyte ionized or neutral at the current mobile phase pH? | Action: For LC-MS, an acidic mobile phase (e.g., with 0.1% formic acid) is generally required to promote protonation and achieve good ionization in positive electrospray mode (ESI+). Rationale: Efficient ionization is critical for generating a strong signal in the mass spectrometer. |
| Poor Ionization in MS | Are you using the optimal ionization source and polarity? | Action: Infuse a standard solution directly into the mass spectrometer and test both ESI positive and negative modes, as well as Atmospheric Pressure Chemical Ionization (APCI). Rationale: While ESI+ is most likely for this molecule due to the indole nitrogen, confirming the best ionization pathway empirically is a crucial step in method development. |
| Inefficient Sample Extraction | Are you losing analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction)? | Action: Spike a blank matrix with a known concentration of your analyte and process it alongside a neat standard of the same concentration. Calculate the recovery. Rationale: A low recovery (<85%) indicates that your extraction procedure needs to be optimized. Test different extraction solvents or SPE cartridges. |
Troubleshooting Workflow: Improving Sensitivity
Caption: A decision tree for troubleshooting low analytical sensitivity.
Issue 2: Inconsistent Results & Poor Reproducibility
Your retention times are shifting between injections, or the peak areas are not consistent for the same concentration.
| Potential Cause | Diagnostic Question | Recommended Solution & Scientific Rationale |
| Column Equilibration | Is the column fully equilibrated with the mobile phase before each run? | Action: Ensure your method includes a column equilibration step of at least 5-10 column volumes before the first injection and between gradient runs. Rationale: A non-equilibrated column will have an inconsistent surface chemistry, leading to fluctuating retention times. |
| Mobile Phase Preparation | Are you preparing your mobile phase fresh and mixing it consistently? | Action: Prepare fresh mobile phase daily. If using an isocratic mixture, pre-mix the solvents instead of relying on the pump to mix them online, which can introduce variability. Rationale: Evaporation of the more volatile organic component (e.g., acetonitrile) can change the mobile phase composition over time, causing retention shifts. |
| Sample Matrix Effects (LC-MS) | Are co-eluting compounds from your sample matrix suppressing or enhancing the ionization of your analyte? | Action: Use an internal standard, preferably a stable isotope-labeled version of your analyte (e.g., containing ¹³C or ²H). Rationale: An internal standard co-elutes with the analyte and experiences the same matrix effects. By using the ratio of the analyte peak area to the internal standard peak area, you can correct for these variations, dramatically improving reproducibility. |
Part 3: Foundational Experimental Protocols
These protocols provide a robust starting point for your method development.
Protocol 1: HPLC-UV Starting Method
This method is designed for initial purity assessments and quantification in simple matrices.
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both phases through a 0.22 µm filter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at 280 nm, and collect a full spectrum from 200-400 nm to confirm λmax.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Acetonitrile, (1H-indol-3-ylthio)- in acetonitrile.
-
Create a calibration curve by serially diluting the stock solution in a 50:50 mixture of water and acetonitrile.
Protocol 2: LC-MS/MS Starting Method for High Sensitivity
This method is for trace-level quantification in complex biological or environmental samples.
1. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.
2. LC Conditions (Optimized for MS):
-
Column: A C18 column with a smaller diameter for better sensitivity (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A shorter, faster gradient can be developed based on the retention time found in the HPLC-UV method.
3. Mass Spectrometer Conditions (Hypothetical - Requires Optimization):
-
First, determine the precursor ion. The molecular weight of Acetonitrile, (1H-indol-3-ylthio)- is approximately 190.25 g/mol . The protonated molecule [M+H]⁺ would be m/z 191.1.
-
Ionization Mode: ESI Positive.
-
Precursor Ion (Q1): m/z 191.1.
-
Product Ion Scanning (Q3): Infuse a standard solution and fragment the precursor ion to find stable, high-intensity product ions. A likely fragmentation would be the loss of the acetonitrile group, resulting in a major product ion.
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Quantifier 191.1 To be determined To be determined | Qualifier | 191.1 | To be determined | To be determined |
Workflow: From HPLC-UV to LC-MS/MS Method Development
Caption: The logical progression from a basic HPLC-UV to a sensitive LC-MS/MS method.
Part 4: Benchmarking Your Method
Once your method is developed, it must be validated to ensure it is fit for purpose. The table below shows typical acceptance criteria for a validated bioanalytical method according to regulatory guidance.
| Validation Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy | 85-115% of nominal value (80-120% at LLOQ) | How close the measured value is to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the method when repeated on the same sample. |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ratio ≥ 10; must be accurate and precise. | The lowest concentration that can be reliably quantified. |
| Matrix Effect | Internal standard-normalized factor should be consistent across different lots of matrix. | Assesses the impact of the sample matrix on ionization efficiency. |
| Stability | Analyte concentration within ±15% of initial after storage under various conditions (freeze-thaw, bench-top, long-term). | Ensures the analyte is not degrading during sample storage and processing. |
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
The Use of Internal Standards in Analytical Chemistry. Ellison, S. L. R., & Williams, A. (Eds.). (2012). LGC Ltd. [Link]
-
Bioanalytical Method Validation: Guidance for Industry. U.S. Food and Drug Administration (FDA). (2018). [Link]
Resolving Peak Tailing in HPLC Analysis of Acetonitrile, (1H-indol-3-ylthio)-: A Technical Troubleshooting Guide
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Acetonitrile, (1H-indol-3-ylthio)-. Peak tailing, a common chromatographic challenge, can significantly compromise resolution, quantification accuracy, and overall method reliability. This document provides in-depth troubleshooting strategies, rooted in the physicochemical properties of the analyte and fundamental chromatographic principles, to help you achieve symmetrical, sharp, and reproducible peaks.
Understanding the Culprit: Why Does Acetonitrile, (1H-indol-3-ylthio)- Exhibit Peak Tailing?
Acetonitrile, (1H-indol-3-ylthio)- possesses a unique chemical structure that presents specific challenges in reversed-phase HPLC. The primary contributor to peak tailing for this and similar basic compounds is secondary interactions with the stationary phase.[1]
-
The Basic Nature of the Indole Moiety: The indole ring system, while not strongly basic in the classical sense due to the delocalization of the nitrogen's lone pair of electrons in the aromatic system, can still participate in undesirable interactions.[2][3] The lone pair on the nitrogen atom of the indole ring can interact with acidic sites on the stationary phase.
-
Secondary Silanol Interactions: Silica-based stationary phases, ubiquitous in reversed-phase HPLC, possess residual silanol groups (Si-OH) on their surface.[1] These silanols can be acidic and, in their ionized form (Si-O⁻), can strongly interact with basic analytes like our indole derivative. This secondary retention mechanism leads to a portion of the analyte molecules being held more strongly by the column, resulting in a delayed elution and a "tailing" peak shape.[1]
-
The Role of the Thioether Linkage: The thioether group (-S-) in the molecule is generally considered electronically neutral. However, the sulfur atom has lone pairs of electrons and can be a site for potential hydrogen bonding or other weak interactions with the stationary phase, which may contribute to peak asymmetry under certain conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides a structured, question-and-answer approach to diagnosing and resolving peak tailing for Acetonitrile, (1H-indol-3-ylthio)-. We will progress from simple, common issues to more complex method development strategies.
Q1: My peak for Acetonitrile, (1H-indol-3-ylthio)- is tailing. What is the first thing I should check?
A1: Start with the Mobile Phase pH.
The pH of your mobile phase is the most critical factor influencing the peak shape of ionizable compounds.[4]
The Rationale: At a low pH (typically ≤ 3), the ionization of the residual silanol groups on the silica stationary phase is suppressed.[1] By keeping the silanols in their neutral form (Si-OH), you minimize the strong ionic interactions with your basic analyte, thereby reducing peak tailing.
Actionable Steps:
-
Prepare a mobile phase with a pH between 2.5 and 3.0. A common and effective choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases.
-
Ensure consistent pH across your gradient if you are using one.
-
Equilibrate your column thoroughly with the new mobile phase before injecting your sample.
| Mobile Phase Additive | Typical Concentration | Recommended Use |
| Formic Acid | 0.1% (v/v) | Good for general use and MS-compatibility. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Can provide sharper peaks but may cause ion suppression in MS. |
Q2: I've lowered the mobile phase pH, but I still see some tailing. What's my next step?
A2: Evaluate Your HPLC Column.
Not all C18 columns are created equal. The choice of stationary phase is crucial for analyzing basic compounds.
The Rationale: Modern HPLC columns are often "end-capped" to reduce the number of accessible free silanol groups.[1] End-capping involves reacting the residual silanols with a small silylating agent. For particularly challenging basic compounds, a standard end-capped column may not be sufficient.
Actionable Steps:
-
Use a "base-deactivated" or "high-purity silica" column. These columns are specifically designed with minimal silanol activity.
-
Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivities and reduce silanol interactions.
-
Check for column degradation. If the column has been used extensively, especially with high pH mobile phases, the stationary phase may be compromised. Try a new column of the same type to see if performance improves.
Q3: I'm using a suitable column and low pH mobile phase, but the peak tailing persists. What other mobile phase modifications can I try?
A3: Consider Mobile Phase Additives and Organic Modifier.
Fine-tuning your mobile phase composition can further mitigate secondary interactions.
The Rationale: In some cases, simply lowering the pH is not enough to completely eliminate peak tailing. The addition of a competing base or increasing the ionic strength of the mobile phase can help to mask the residual silanol groups.
Actionable Steps:
-
Add a competing base (use with caution). In older methods, a small amount of an amine like triethylamine (TEA) was added to the mobile phase to compete with the analyte for interaction with the silanol groups. However, this can be difficult to remove from the system and is generally not recommended with modern columns.
-
Increase the buffer concentration. A higher buffer concentration can help to maintain a consistent pH at the surface of the stationary phase and can also help to mask silanol interactions.
-
Evaluate the organic modifier. Acetonitrile and methanol have different solvent properties. While acetonitrile is a common choice, methanol can sometimes provide better peak shapes for certain compounds due to its different hydrogen bonding capabilities. Try a mobile phase with methanol instead of, or in combination with, acetonitrile.
Q4: Could my sample preparation be causing the peak tailing?
A4: Absolutely. Sample Overload and Solvent Mismatch are Common Culprits.
The Rationale: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Additionally, if the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause band broadening and poor peak shape.
Actionable Steps:
-
Check for mass overload. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Dissolve your sample in the initial mobile phase composition. If this is not possible due to solubility issues, use a solvent that is weaker than your initial mobile phase.
-
Ensure your sample is fully dissolved. Any particulate matter can clog the column frit and lead to peak distortion. Filter your samples before injection.
Q5: What if all the peaks in my chromatogram are tailing, not just the Acetonitrile, (1H-indol-3-ylthio)- peak?
A5: This points to a system-wide issue, likely related to extra-column dead volume or a column void.
The Rationale: If all peaks are affected, the problem is likely not chemical in nature but rather a physical issue within the HPLC system.
Actionable Steps:
-
Check all tubing and connections. Ensure that you are using tubing with the smallest possible internal diameter and that all connections are made properly to minimize dead volume.
-
Inspect the column for a void. A void at the head of the column can cause band spreading and peak tailing. This can sometimes be rectified by reversing and flushing the column (check the manufacturer's instructions first).
-
Use a guard column. A guard column can protect the analytical column from contamination and can also help to mitigate the effects of a poorly formed injection profile.
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Mobile Phases:
-
Mobile Phase A1: 0.1% Formic Acid in Water
-
Mobile Phase A2: Water (for comparison)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Equilibrate the System:
-
Flush the system with a 50:50 mixture of Mobile Phase A1 and B for 10 minutes.
-
Equilibrate the column with your initial gradient conditions for at least 10 column volumes.
-
-
Inject Standard:
-
Inject a standard solution of Acetonitrile, (1H-indol-3-ylthio)-.
-
-
Analyze and Compare:
-
Compare the peak shape obtained with the acidic mobile phase to a run using a neutral aqueous phase (Mobile Phase A2).
-
Protocol 2: Diagnosing Column Overload
-
Prepare a Stock Solution:
-
Prepare a stock solution of your analyte at a known concentration.
-
-
Create a Dilution Series:
-
Prepare a series of dilutions from the stock solution (e.g., 1:2, 1:5, 1:10, 1:100).
-
-
Inject and Analyze:
-
Inject each dilution and observe the peak shape.
-
-
Evaluate Results:
-
If peak tailing decreases significantly with dilution, you are likely experiencing mass overload.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting peak tailing for Acetonitrile, (1H-indol-3-ylthio)-.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Mechanism of Secondary Silanol Interaction
The diagram below illustrates the interaction between a basic analyte and residual silanol groups on the stationary phase, which is a primary cause of peak tailing.
Caption: Interaction of a basic analyte with the stationary phase at different pH values.
By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of Acetonitrile, (1H-indol-3-ylthio)-, leading to more accurate and reliable results.
References
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
Química Organica.org. (n.d.). indole acidity. Retrieved from [Link]
-
Vedantu. (n.d.). Indole in Chemistry: Structure, Properties & Uses Explained. Retrieved from [Link]
-
PubChem. (n.d.). Indole. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]
-
LCGC International. (n.d.). Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from [Link]
-
Química Organica.org. (n.d.). Thiols. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Retrieved from [Link]
- Kütt, A., et al. (2021). Strengths of Acids in Acetonitrile. Eur. J. Org. Chem., 2021, 1407-1419.
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. Retrieved from [Link]
-
Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Retrieved from [Link]
-
FULIR. (2022, September 12). Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of mobile phase pH on basic, acidic and neutral compounds.... Retrieved from [Link]
-
Agilent. (n.d.). Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from [Link]
Sources
- 1. Item - Prediction of pKa from chemical structure using free and open-source tools - figshare - Figshare [figshare.com]
- 2. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 3. reddit.com [reddit.com]
- 4. Elemental sulfur accelerated the reactivity of the 3-position of indole for the construction of chromeno[2,3-b]indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the Analysis of (1H-indol-3-ylthio)acetonitrile and its Analogs
A Senior Application Scientist's Perspective on the Characterization of Novel Indole Derivatives
This guide is tailored for researchers, scientists, and drug development professionals, providing not only spectral data but also the underlying scientific rationale for experimental design and data interpretation.
The Challenge: Characterizing a Novel Thioether-Linked Indole
(1H-indol-3-ylthio)acetonitrile presents a unique analytical challenge. The introduction of a sulfur atom, forming a thioether linkage between the indole ring and the acetonitrile moiety, is expected to significantly influence the molecule's electronic environment and, consequently, its spectroscopic signature. Understanding these anticipated shifts is crucial for any future synthetic and analytical endeavors.
A Tale of Two Molecules: Spectroscopic Comparison
As no direct experimental NMR or mass spectrometry data for (1H-indol-3-ylthio)acetonitrile could be located in publicly accessible databases, we will first delve into the established spectral data for Indole-3-acetonitrile. This will serve as our baseline for a detailed comparative analysis with the predicted data for our target molecule.
Indole-3-acetonitrile: The Known Analog
Indole-3-acetonitrile is a well-documented compound with readily available spectroscopic data.[1][2] It is a nitrile compound where an acetonitrile group is attached to the C3 position of an indole ring.[1]
The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for Indole-3-acetonitrile.
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Assignment |
| H-1 (NH) | 8.10 | br s | Indole NH |
| H-5 | 7.65 | d | Ar-H |
| H-4 | 7.38 | d | Ar-H |
| H-2 | 7.27 | s | Ar-H |
| H-6 | 7.21 | t | Ar-H |
| H-7 | 7.14 | t | Ar-H |
| -CH₂- | 3.79 | s | Methylene |
Source: ChemicalBook, 3-Indoleacetonitrile(771-51-7) 1H NMR spectrum[3]
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |
| C-7a | 136.1 | Aromatic C |
| C-3a | 127.4 | Aromatic C |
| C-2 | 123.8 | Aromatic C |
| C-6 | 122.5 | Aromatic C |
| C-5 | 119.9 | Aromatic C |
| -CN | 117.5 | Nitrile C |
| C-4 | 111.4 | Aromatic C |
| C-7 | 107.8 | Aromatic C |
| C-3 | 102.8 | Aromatic C |
| -CH₂- | 14.9 | Methylene C |
Note: ¹³C NMR data is compiled from various sources and may show slight variations based on experimental conditions.
The electron ionization (EI) mass spectrum of Indole-3-acetonitrile is characterized by a prominent molecular ion peak and a base peak resulting from the stable indolyl cation.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 156 | 65 | [M]⁺ |
| 130 | 100 | [M - CN]⁺ (Indolyl-CH₂⁺) |
| 117 | 15 | [Indole]⁺ |
| 103 | 10 | [C₈H₇]⁺ |
| 77 | 15 | [C₆H₅]⁺ |
Source: NIST WebBook, 1H-Indole-3-acetonitrile[2]
The fragmentation pattern is dominated by the loss of the nitrile group to form the highly stable indolylmethyl cation (m/z 130), which is the base peak.
(1H-indol-3-ylthio)acetonitrile: The Predicted Spectroscopic Profile
To provide a predictive framework for the analysis of (1H-indol-3-ylthio)acetonitrile, we utilized established NMR prediction algorithms and an understanding of mass spectral fragmentation patterns.
The introduction of the sulfur atom is expected to cause notable shifts in the NMR spectrum. Sulfur, being less electronegative than carbon and nitrogen, will influence the electron density distribution across the molecule.
| Predicted ¹H NMR | Predicted Chemical Shift (ppm) | Expected Multiplicity | Rationale for Shift |
| H-1 (NH) | ~8.2 | br s | Minimal change expected. |
| Aromatic Protons | ~7.0 - 7.8 | m | The thioether linkage will likely cause some deshielding of the indole protons, particularly H-2 and H-4. |
| -S-CH₂- | ~3.5 | s | The methylene protons adjacent to the sulfur will be deshielded compared to the methylene in Indole-3-acetonitrile due to the electronegativity of the sulfur and the nitrile group. |
| Predicted ¹³C NMR | Predicted Chemical Shift (ppm) | Rationale for Shift |
| Aromatic Carbons | ~110 - 140 | The thioether group will influence the chemical shifts of the indole carbons, with C-3 experiencing a significant downfield shift due to direct attachment to sulfur. |
| -CN | ~115 - 120 | Minimal change expected for the nitrile carbon. |
| -S-CH₂- | ~20 - 30 | The methylene carbon will be shielded compared to a carbon directly bonded to a more electronegative atom like oxygen, but deshielded relative to an alkyl chain. |
These predictions are based on established principles of NMR spectroscopy and can be refined using specialized prediction software.[4]
The mass spectrum of (1H-indol-3-ylthio)acetonitrile is anticipated to show characteristic fragmentation patterns influenced by the thioether bond.
-
Molecular Ion ([M]⁺): Expected at m/z 188.
-
Key Fragment Ions:
-
[M - CN]⁺ (m/z 162): Loss of the nitrile group to form the (1H-indol-3-ylthio)methyl cation.
-
[Indole-3-thiol]⁺ (m/z 149): Cleavage of the S-CH₂ bond.
-
[Indolyl]⁺ (m/z 117): Further fragmentation of the indole ring.
-
The fragmentation will likely be initiated by cleavage of the relatively weaker C-S and S-CH₂ bonds.
Experimental Protocols
For researchers aiming to synthesize and characterize (1H-indol-3-ylthio)acetonitrile, the following general protocols for NMR and MS analysis are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlated Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize an HRMS instrument (e.g., Q-TOF or Orbitrap) to determine the accurate mass of the molecular ion. This is essential for confirming the elemental composition.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.
-
This fragmentation data is invaluable for structural elucidation and comparison with the predicted fragmentation pathways.
-
Visualizing the Workflow
The following diagram illustrates a typical workflow for the characterization of a novel compound like (1H-indol-3-ylthio)acetonitrile.
Caption: Workflow for the synthesis and characterization of novel compounds.
Conclusion
While experimental data for (1H-indol-3-ylthio)acetonitrile remains elusive, this guide provides a robust framework for its future characterization. By leveraging the known spectroscopic data of the analogous Indole-3-acetonitrile and employing predictive methodologies, researchers are well-equipped to identify and structurally elucidate this novel thioether-linked indole derivative. The detailed protocols and workflow presented herein serve as a practical resource for scientists engaged in the synthesis and analysis of new chemical entities, ensuring scientific rigor and accelerating the pace of discovery.
References
-
Photoredox Cyanomethylation of Indoles: Catalyst Modification and Mechanism. PMC. [Link]
-
2-(1H-indol-3-ylcarbonyl)acetonitrile. PMC. [Link]
-
One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles. [Link]
-
Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. NIH. [Link]
-
indole-3-acetonitrile (PAMDB120247). P. aeruginosa Metabolome Database. [Link]
-
Indole-3-acetonitrile, TMS derivative. NIST WebBook. [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]
-
(f)-1,3-Dimethyl-3-cyanomethyl-5-methoxyoxindole (8), or (3s). HETEROCYCLES. [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]
-
Predict 1H proton NMR spectra. NMRDB.org. [Link]
-
Replica Mass Spectra of Indole-3-acetonitrile (1TMS). the Golm Metabolome Database. [Link]
-
In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central. [Link]
-
2-(7-Methyl-1H-indol-3-yl)acetonitrile. PubMed. [Link]
-
1H-Indole-3-acetonitrile. NIST WebBook. [Link]
-
Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. RSC Publishing. [Link]
-
New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. PMC. [Link]
-
Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]
-
Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
-
3-(Cyanomethyl)indole. MassBank. [Link]
Sources
A Comparative Analysis of the Biological Activity of (1H-indol-3-ylthio)acetonitrile as a Potential Tubulin Polymerization Inhibitor
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its versatile structure allows for diverse chemical modifications, leading to the development of therapeutic agents with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] A significant number of indole derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms, such as the inhibition of kinases, topoisomerases, and, notably, tubulin polymerization.[4][5][6] The disruption of microtubule dynamics through the inhibition of tubulin polymerization is a clinically validated strategy in cancer chemotherapy, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
This guide introduces a novel indole-containing compound, (1H-indol-3-ylthio)acetonitrile, and provides a framework for evaluating its biological activity in comparison to established tubulin polymerization inhibitors. We will detail the necessary experimental protocols to characterize its potential as an anticancer agent, focusing on its effects on tubulin polymerization, cancer cell viability, and cell cycle progression. The objective is to provide researchers with a comprehensive methodology for assessing the therapeutic potential of this and similar novel chemical entities.
Comparative Compounds
To benchmark the activity of (1H-indol-3-ylthio)acetonitrile, it is essential to compare it with well-characterized tubulin inhibitors. For this guide, we will use the following reference compounds:
-
Combretastatin A-4 (CA-4): A potent natural product that binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization.
-
Vincristine: A vinca alkaloid that inhibits microtubule formation by binding to tubulin at a distinct site from colchicine, leading to mitotic arrest.
-
Indole-based Inhibitor (Reference): A known synthetic indole derivative with documented tubulin polymerization inhibitory activity, providing a direct structural and functional comparison.[6]
Experimental Methodologies
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the formation of microtubules from tubulin monomers.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (absorbance) at 340 nm as microtubules form. Inhibitors of polymerization will prevent or reduce this increase in absorbance.
Protocol:
-
Reagents and Materials:
-
Tubulin (≥99% pure, from bovine brain)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Test compound: (1H-indol-3-ylthio)acetonitrile
-
Reference inhibitors: Combretastatin A-4, Vincristine
-
96-well microplate reader with temperature control
-
-
Procedure:
-
Prepare a 2 mg/mL solution of tubulin in General Tubulin Buffer.
-
Prepare serial dilutions of the test and reference compounds in the same buffer.
-
In a 96-well plate, add 10 µL of the compound dilutions to each well. Include a vehicle control (DMSO).
-
Add 100 µL of the tubulin solution to each well.
-
Incubate the plate at 37°C for 5 minutes to allow the compounds to interact with tubulin.
-
Initiate polymerization by adding 10 µL of 10 mM GTP to each well.
-
Immediately begin monitoring the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The rate of polymerization is calculated from the linear portion of the absorbance curve.
-
The concentration of the compound that inhibits polymerization by 50% (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
-
Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow of the in vitro tubulin polymerization assay.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Reagents and Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of (1H-indol-3-ylthio)acetonitrile and the reference inhibitors for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
This analysis determines if the compound induces cell cycle arrest at a specific phase, which is a hallmark of tubulin inhibitors.
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is measured by flow cytometry, which is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Reagents and Materials:
-
Cancer cell line
-
Test compound and reference inhibitors
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the IC₅₀ concentration of the test compound and reference inhibitors for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined using appropriate software.
-
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate how the results of these experiments would be presented for a comparative analysis.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| (1H-indol-3-ylthio)acetonitrile | 5.2 |
| Combretastatin A-4 | 0.8 |
| Vincristine | 2.5 |
| Indole-based Inhibitor | 3.1 |
Table 2: Cytotoxicity against HeLa Cancer Cells (MTT Assay)
| Compound | IC₅₀ (µM) |
| (1H-indol-3-ylthio)acetonitrile | 12.8 |
| Combretastatin A-4 | 0.05 |
| Vincristine | 0.01 |
| Indole-based Inhibitor | 8.5 |
Table 3: Cell Cycle Analysis in HeLa Cells (% of cells in G2/M phase after 24h treatment)
| Treatment | % of Cells in G2/M |
| Vehicle Control | 15% |
| (1H-indol-3-ylthio)acetonitrile | 65% |
| Combretastatin A-4 | 75% |
| Vincristine | 80% |
| Indole-based Inhibitor | 70% |
Discussion and Mechanistic Insights
The hypothetical results suggest that (1H-indol-3-ylthio)acetonitrile exhibits inhibitory activity against tubulin polymerization, albeit with a higher IC₅₀ value compared to the established inhibitors. This in vitro activity translates to a cytotoxic effect on HeLa cancer cells and a significant accumulation of cells in the G2/M phase of the cell cycle. This pattern is consistent with the mechanism of action of tubulin polymerization inhibitors.
The lower potency of (1H-indol-3-ylthio)acetonitrile compared to CA-4 and Vincristine could be attributed to several factors, including differences in binding affinity to the tubulin protein or variations in cell permeability. Further structure-activity relationship (SAR) studies would be necessary to optimize the structure of (1H-indol-3-ylthio)acetonitrile to enhance its potency.
Signaling Pathway of Tubulin Polymerization and its Inhibition
Caption: Simplified pathway of microtubule dynamics and inhibition.
Conclusion
This guide provides a comprehensive framework for the initial biological evaluation of a novel indole derivative, (1H-indol-3-ylthio)acetonitrile, as a potential anticancer agent targeting tubulin polymerization. The described methodologies, from in vitro enzymatic assays to cell-based functional assays, allow for a robust comparison with known inhibitors and provide critical insights into the compound's mechanism of action. The indole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, and systematic evaluations, as outlined here, are crucial for identifying promising lead compounds for further development in cancer therapy.[4]
References
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. ChemInform.
- Chemical structures of some indole derivatives showing anticancer activity.
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
- Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
- Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. PubMed Central.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Acetonitrile, (1H-indol-3-ylthio)-
An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for Acetonitrile, (1H-indol-3-ylthio)- and Related Indole Derivatives
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical development, the reliability of analytical data is the bedrock upon which product quality and safety are built. An analytical method is not merely a procedure; it is a lens through which we assess the identity, purity, strength, and stability of a drug substance. The validation of this method ensures our lens is clear and true. However, when methods evolve, are transferred between laboratories, or when we seek a higher degree of certainty, a single validation is not enough. We turn to cross-validation.
This guide provides a comprehensive framework for the cross-validation of analytical methods for a specific class of molecules: indole derivatives, exemplified by Acetonitrile, (1H-indol-3-ylthio)-. While this specific compound may not be widely documented, its core structure—an indole ring system—is common in pharmaceutical agents and their impurities. The principles and protocols detailed herein are therefore broadly applicable. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale (the why) behind our experimental choices. We will establish a primary method, validate it rigorously, and then cross-validate it against an orthogonal technique to build a self-validating system of analytical control.
The Foundational Pillar: Primary Method Validation (HPLC-UV)
The journey begins with establishing and validating a primary analytical method. For indole-containing molecules, which possess a strong chromophore, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a logical and robust starting point.
Rationale for Method Selection
The indole ring system exhibits significant UV absorbance, typically around 280 nm, making HPLC-UV a highly suitable technique.[1][2] It offers a balance of sensitivity, specificity, and cost-effectiveness, establishing it as a workhorse in quality control laboratories. Our objective is to develop a method capable of quantifying the principal component and detecting potential impurities.
Experimental Protocol: Full Validation of an HPLC-UV Method
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a global standard for analytical method validation.[3][4][5][6]
Objective: To demonstrate that the HPLC-UV method is fit for its intended purpose of quantifying Acetonitrile, (1H-indol-3-ylthio)- and related impurities.
Step 1: System Suitability
-
Procedure: Before any validation run, inject a standard solution of the analyte five or six times.
-
Acceptance Criteria: The relative standard deviation (RSD) of the peak area and retention time should be ≤ 2%.[4] This confirms the chromatographic system is performing adequately.
-
Causality: This initial check ensures that any variability observed during the validation experiments is due to the method itself, not the instrument's performance on that day.
Step 2: Specificity/Selectivity
-
Procedure:
-
Analyze a blank sample (diluent only) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a sample of the analyte spiked with known, related impurities and potential degradation products (obtained from forced degradation studies).
-
Perform peak purity analysis using a photodiode array (PDA) detector if available.
-
-
Acceptance Criteria: The analyte peak should be free of co-elution from other components.[7] All known impurities must be well-resolved from the main analyte peak.
-
Causality: Specificity proves the method can "unequivocally assess an analyte in the presence of components that can be expected to be present."[7] This is critical for accurately quantifying the drug substance without interference.
Step 3: Linearity and Range
-
Procedure: Prepare a series of at least five concentrations of the analyte, typically spanning 50% to 150% of the expected working concentration. Analyze each concentration and plot the detector response (peak area) against the concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.998. The plot should be visually linear.
-
Causality: Linearity demonstrates a proportional relationship between concentration and response over a defined range, which is fundamental for accurate quantification.[3][8]
Step 4: Accuracy
-
Procedure: Perform spike-recovery experiments. Add known amounts of the pure analyte to a blank matrix (or placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
-
Causality: Accuracy measures the closeness of the experimental value to the true value, ensuring there is no systematic bias in the method.[4]
Step 5: Precision
-
Procedure:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.
-
Causality: Precision demonstrates the degree of scatter between a series of measurements, proving the method is reliable and reproducible under various conditions.
Step 6: Limits of Detection (LOD) and Quantitation (LOQ)
-
Procedure: Determine LOD and LOQ based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The LOQ must be precise and accurate. This is the lowest concentration that can be reliably quantified.
-
Causality: Establishing these limits is crucial for impurity analysis, defining the sensitivity of the method.[8]
Visualization: Standard Validation Workflow
The Corroborating Pillar: Cross-Validation with an Orthogonal Method
Cross-validation is a comparative process that ensures two different analytical methods yield equivalent and reliable results for the same sample.[9] A powerful approach is to use an "orthogonal" method—one that relies on a different scientific principle for separation or detection. This provides a more robust confirmation of the analytical results.
Rationale for Orthogonal Method Selection (HPLC-FLD)
Many indole derivatives are naturally fluorescent.[1][10] High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) offers a detection mechanism fundamentally different from UV absorbance.
-
Increased Specificity: Not all UV-active compounds are fluorescent. An HPLC-FLD method will only detect fluorescent analytes, providing an excellent confirmatory analysis and potentially revealing impurities that were hidden under the main peak in the UV chromatogram.
-
Enhanced Sensitivity: Fluorescence detection is often orders of magnitude more sensitive than UV detection, allowing for the quantification of trace-level impurities that may have been below the LOQ of the primary UV method.
Experimental Protocol: Cross-Validation Study
Objective: To compare the performance of the newly developed HPLC-FLD method against the fully validated HPLC-UV method.
Step 1: Partial Validation of the HPLC-FLD Method
-
Procedure: The new method must undergo a partial validation to demonstrate it is reliable. This typically includes specificity, precision, linearity, and range. A full validation as described in Section 1.2 is not always necessary if the goal is purely comparative.
-
Causality: You cannot compare results to a method that is itself not proven to be reliable. This step establishes the baseline performance of the orthogonal method.
Step 2: Analysis of Common Samples
-
Procedure: Select a set of at least 6 to 12 representative samples. These should include the pure drug substance, samples with known impurities, and potentially, stability samples. Analyze each sample using both the validated HPLC-UV method and the new HPLC-FLD method.
-
Causality: Using a range of real-world samples challenges both methods and provides a basis for a meaningful comparison of their performance in quantifying the analyte and its impurities.
Step 3: Statistical Comparison of Results
-
Procedure: For the main analyte (assay value), compare the results obtained from both methods using appropriate statistical tests, such as the Student's t-test or an F-test, to check for significant differences in means and variances. For impurity levels, directly compare the profiles.
-
Acceptance Criteria: The results should be statistically equivalent. There should be no significant difference between the assay values obtained by the two methods. Any differences in impurity profiles should be investigated and understood. For example, the FLD method may detect an impurity not seen by UV, which is a valid and important outcome.
Data Presentation: Comparative Performance Summary
| Performance Characteristic | HPLC-UV Method | HPLC-FLD Method (Orthogonal) | Rationale for Comparison |
| Specificity | High (based on chromophore) | Very High (based on fluorescence) | FLD confirms peak identity and can resolve co-eluting non-fluorescent impurities. |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 | Both methods must demonstrate linearity for accurate quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Ensures both methods are free from systematic bias. |
| Precision (RSD) | ≤ 2.0% | ≤ 1.5% | FLD often provides cleaner baselines, potentially leading to better precision. |
| LOQ | ~0.05 µg/mL (Typical) | ~0.005 µg/mL (Typical) | Demonstrates the superior sensitivity of the FLD method for trace analysis. |
Visualization: Cross-Validation Logic
The Final Pillar: Inter-Laboratory Cross-Validation (Method Transfer)
The final test of a method's robustness is its transfer to another laboratory. This process, also a form of cross-validation, is essential when manufacturing or testing is outsourced or moved to a different site.[9] It demonstrates that the method is not dependent on specific instruments or analysts at the originating site.
Rationale for Inter-Laboratory Validation
An analytical method must be transferable. If a second laboratory cannot reproduce the validation results of the originating lab, the method is not robust and is unsuitable for widespread use in a regulated environment. This process ensures consistency across the entire product lifecycle.
Experimental Protocol: Method Transfer Study
Objective: To demonstrate that a receiving laboratory can achieve comparable results to the originating laboratory using the same analytical method.
Step 1: Method and Protocol Transfer
-
Procedure: The originating lab must provide the receiving lab with the complete, validated analytical method, the validation report, and a clear method transfer protocol.
-
Causality: Comprehensive documentation is critical to prevent ambiguity and ensure the receiving lab executes the method exactly as intended.
Step 2: Training and Familiarization
-
Procedure: The analyst(s) at the receiving lab must be trained on the method. They should perform familiarization runs until they can consistently meet the system suitability requirements.
-
Causality: This step mitigates operator error as a variable in the transfer study.
Step 3: Comparative Testing
-
Procedure: The originating lab sends a set of well-characterized samples (the same ones used for the initial validation are ideal) to the receiving lab. The receiving lab analyzes these samples, and the results are sent back to the originating lab for comparison.
-
Acceptance Criteria: The results for assay and impurities from both labs must be statistically comparable, meeting pre-defined acceptance criteria outlined in the transfer protocol.
By successfully completing this three-pillar approach—full primary validation, orthogonal method cross-validation, and inter-laboratory transfer—a high degree of confidence is established in the analytical data. This comprehensive strategy ensures that the methods used to assess product quality are robust, reliable, and reproducible, satisfying the stringent requirements of researchers, drug developers, and regulatory agencies.
References
- Title: ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: Vertex AI Search URL
- Title: ICH Q2(R2)
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Understanding ICH Q2(R2)
- Title: Validation of Impurity Methods, Part II Source: LCGC North America URL
- Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: Profound Pharma URL
- Source: U.S. Food and Drug Administration (FDA)
- Title: Cross-Validation of Analytical Methods for Indole-3-Pyruvic Acid: A Comparative Guide Source: BenchChem URL
- Title: Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval Source: Chemical Engineering Transactions URL
- Title: A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid Source: PubMed URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cetjournal.it [cetjournal.it]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. youtube.com [youtube.com]
- 9. fda.gov [fda.gov]
- 10. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Acetonitrile, (1H-indol-3-ylthio)-
Introduction
Acetonitrile, (1H-indol-3-ylthio)-, is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring an indole nucleus linked to an acetonitrile moiety via a thioether bridge at the C3 position, makes it a precursor for a variety of tryptamine analogs and other biologically active molecules. The efficiency, scalability, and robustness of its synthesis are therefore of critical importance to researchers in the field.
This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for preparing this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, practical challenges, and strategic advantages of each approach. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal synthetic route for their specific laboratory and developmental needs.
The two core strategies we will compare are:
-
Route A: Direct S-Alkylation of Indole-3-thiol. A classical approach involving the nucleophilic substitution reaction between a pre-formed or in situ-generated indole-3-thiolate and a haloacetonitrile.
-
Route B: Electrophilic Thiocyanation of Indole. A modern, multi-step approach beginning with the direct C3-thiocyanation of the indole ring, followed by reduction and alkylation to furnish the final product.
Route A: Direct S-Alkylation of Indole-3-thiol
This strategy represents the most direct disconnection, relying on the formation of a carbon-sulfur bond between the indole-3-thiol nucleophile and an acetonitrile electrophile. While conceptually straightforward, the practical execution of this route is dominated by the properties of the key intermediate, indole-3-thiol.
Strategic Overview & Mechanistic Rationale
The core of this route is a standard Williamson ether synthesis-type reaction, applied to a thioether. A base is used to deprotonate the weakly acidic thiol (pKa ≈ 10-11), generating a potent thiolate nucleophile. This thiolate then readily attacks an electrophilic haloacetonitrile, such as chloroacetonitrile, in an SN2 reaction to displace the halide and form the desired C-S bond.
The primary challenge is not the alkylation step itself, but the preparation and handling of indole-3-thiol. This intermediate is notoriously unstable and prone to rapid aerobic oxidation to the corresponding diindolyl disulfide, a common impurity that can complicate purification and reduce yields.
Workflow for Route A
Validating the Mechanism of Action of Indole-3-Acetonitrile: A Comparative Guide
In the dynamic landscape of drug discovery, particularly in the pursuit of novel antiviral and anti-inflammatory agents, indole-3-acetonitrile (IAN) and its derivatives have emerged as promising candidates. This guide provides an in-depth, experimentally grounded comparison of the mechanisms of action of IAN, offering researchers, scientists, and drug development professionals a comprehensive framework for its validation and comparison with other relevant compounds.
Introduction to Indole-3-Acetonitrile (IAN)
Indole-3-acetonitrile is a naturally occurring compound found in cruciferous vegetables.[1][2] Beyond its role in plant biology, IAN has garnered significant attention for its potent biological activities, including broad-spectrum antiviral and anti-inflammatory effects.[1][3][4] Understanding and validating its precise mechanism of action is paramount for its development as a potential therapeutic agent.
Recent studies have elucidated that IAN's antiviral properties are not directed at the virus itself but rather at the host's intrinsic defense mechanisms.[1] This host-centric approach offers the potential for broad-spectrum efficacy against a range of viruses.[1][2][5]
The Dual Antiviral and Anti-inflammatory Mechanism of IAN
The therapeutic potential of IAN appears to stem from its ability to modulate key host signaling pathways involved in both innate immunity and inflammation. The primary proposed mechanisms are:
-
Activation of the Interferon (IFN) Signaling Pathway: IAN promotes the host's interferon response, a critical component of the innate immune system against viral infections.[1][2]
-
Inhibition of Autophagic Flux: IAN has been shown to interfere with the cellular process of autophagy, which some viruses can hijack for their replication.[1][2]
-
Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of both inflammatory responses and antiviral gene expression. IAN's influence on this pathway contributes to its dual activities.[1]
The following sections will delve into the experimental validation of these mechanisms, comparing IAN's performance with relevant alternatives.
Experimental Validation of IAN's Mechanism of Action: A Comparative Approach
To rigorously validate the proposed mechanisms of IAN, a series of well-defined cellular and molecular assays are essential. This section outlines these experimental workflows, explaining the rationale behind each step and comparing the expected outcomes for IAN with alternative indole derivatives and established drugs.
Validating Antiviral Activity
The initial step is to confirm the broad-spectrum antiviral efficacy of IAN.
Experimental Workflow: Antiviral Efficacy Assessment
Caption: Workflow for assessing in vitro antiviral activity.
Causality Behind Experimental Choices:
-
Cell Lines: A549 (human lung carcinoma), Vero E6 (monkey kidney epithelial), and Caco-2 (human colorectal adenocarcinoma) are commonly used for their susceptibility to a wide range of viruses.[1]
-
Viruses: Using a panel of viruses, such as SARS-CoV-2, Influenza A, and Herpes Simplex Virus-1 (HSV-1), allows for the assessment of broad-spectrum activity.[1][5]
-
Quantification Methods:
-
Plaque assays provide a functional measure of infectious viral particles.
-
qRT-PCR offers a sensitive quantification of viral genetic material.
-
Reporter viruses (e.g., expressing Green Fluorescent Protein) allow for high-throughput screening and visualization of viral replication.[5]
-
Comparative Performance:
For comparison, other indole derivatives like Indole-3-carboxaldehyde , and the established antiviral drug Arbidol can be used.
| Compound | Target Virus | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| Indole-3-acetonitrile (IAN) | SARS-CoV-2 | ~38.79 | >640 | >16.5 | [1] |
| Influenza A (H5N6) | Potent | >1.5 mM | High | [4][5] | |
| Indole-3-carboxaldehyde | Influenza A (H5N6) | Less potent than IAN | >1.5 mM | Moderate | [4] |
| Arbidol | Influenza A (H5N6) | Similar to Indole-3-carboxaldehyde | ~12 µM | Lower | [4] |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
These data suggest that IAN exhibits potent antiviral activity with low cytotoxicity, making it a promising candidate.[1][4]
Deconvoluting the Host-Targeted Mechanism
The next phase of validation involves dissecting the specific host pathways modulated by IAN.
A. Activation of the Interferon Signaling Pathway
The interferon response is the first line of defense against viral infections.
Experimental Workflow: Interferon Pathway Activation
Caption: Workflow for assessing the inhibition of autophagic flux.
Causality Behind Experimental Choices:
-
GFP-LC3: LC3 is a protein that gets recruited to autophagosome membranes. A GFP-tagged LC3 allows for the visualization of autophagosome formation as fluorescent puncta. An accumulation of these puncta indicates a blockage in the later stages of autophagy (autophagic flux). [1]* Chloroquine: A known inhibitor of autolysosome formation, used as a positive control. [1][6]* Western Blot: An increase in the lipidated form of LC3 (LC3-II) and the accumulation of the autophagy substrate SQSTM1/p62 are biochemical markers of autophagy inhibition. [1][7] Expected Outcome for IAN: IAN treatment leads to a dose-dependent increase in GFP-LC3 puncta and elevated levels of LC3-II and SQSTM1, indicating an inhibition of autophagic flux. [1] C. Modulation of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation and immunity.
Experimental Workflow: NF-κB Activation Assay
Caption: Proposed integrated signaling pathway for IAN's antiviral action.
IAN's inhibition of autophagy may reduce the degradation of MAVS. Furthermore, it is proposed that IAN inhibits the interaction between MAVS and the selective autophagy receptor SQSTM1, further preventing MAVS degradation. T[1][2]he resulting accumulation of MAVS leads to a more robust activation of downstream IRF3 and NF-κB signaling, culminating in a potent antiviral state.
Conclusion
The validation of indole-3-acetonitrile's mechanism of action reveals a sophisticated, host-centric approach to combating viral infections and modulating inflammation. By promoting the MAVS-mediated interferon and NF-κB pathways while simultaneously inhibiting autophagic flux, IAN orchestrates a multi-pronged cellular defense. The experimental workflows and comparative data presented in this guide provide a robust framework for researchers to further investigate and harness the therapeutic potential of this promising indole derivative.
References
-
In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed Central. Available at: [Link]
-
3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo. MDPI. Available at: [Link]
-
In vitro and in vivo effects of 3-indoleacetonitrile-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. PubMed. Available at: [Link]
-
In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection. ResearchGate. Available at: [Link]
-
Type I interferon pathway assays in studies of rheumatic and musculoskeletal diseases: a systematic literature review informing EULAR points to consider. PubMed Central. Available at: [Link]
-
Assays to Monitor Autophagy Progression in Cell Cultures. PubMed Central. Available at: [Link]
-
IFN-γ Signaling Pathway ELISA Kit Pack. Assay Genie. Available at: [Link]
-
Transcription - NF-kB signaling pathway. Bio-Rad. Available at: [Link]
-
Autophagy: assays and artifacts. PubMed Central. Available at: [Link]
-
A sensitive assay for measuring whole-blood responses to type I IFNs. PNAS. Available at: [Link]
-
Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins. NIH. Available at: [Link]
-
NF-kappaB Signaling Pathway. RayBiotech. Available at: [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. NCBI. Available at: [Link]
-
Methods to Determine Mechanism of Action of Anti-influenza Inhibitors. Springer Protocols. Available at: [Link]
-
The indole-3-acetonitrile/indole-3-acetaldoxime pathway. ResearchGate. Available at: [Link]
-
Indole-3-Acetonitrile Production from Indole Glucosinolates Deters Oviposition by Pieris rapae. Plant Physiology. Available at: [Link]
-
Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. MDPI. Available at: [Link]
-
Antiviral Drug Research Innovations. Canadahealthjournal.ca. Available at: [Link]
-
The NF-kB Signaling Pathway. Creative Diagnostics. Available at: [Link]
-
A review on recent developments of indole-containing antiviral agents. PubMed Central. Available at: [Link]
-
Drug discovery and pharmacology of antivirals targeting drug-resistant influenza viruses. YouTube. Available at: [Link]
-
In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Available at: [Link]
-
Antiviral Drug Resistance: Mechanisms and Clinical Implications. PubMed Central. Available at: [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. PubMed. Available at: [Link]
-
Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. MDPI. Available at: [Link]
-
Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. MDPI. Available at: [Link]
Sources
- 1. In vitro and in vivo effects of 3-indoleacetonitrile—A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of 3-indoleacetonitrile-A potential new broad-spectrum therapeutic agent for SARS-CoV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Indole Derivatives in Cancer Research: Profiling Acetonitrile, (1H-indol-3-ylthio)- Against Key Anticancer Agents
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets. This versatility has made it a fertile ground for the development of anticancer therapeutics, leading to a spectrum of agents ranging from natural dietary compounds to FDA-approved targeted therapies.[1][2]
This guide provides an in-depth comparison of the anticancer potential of the emerging indole-3-thioether scaffold, represented by Acetonitrile, (1H-indol-3-ylthio)-, against a panel of well-characterized indole derivatives. While direct experimental data on this specific thioacetonitrile compound is nascent, we will analyze data from structurally related molecules to frame its potential. This analysis will be contextualized by comparing it with four benchmark indole classes: the natural chemopreventive agent Indole-3-Carbinol (I3C) , the classic microtubule-disrupting chemotherapeutic Vinblastine , the endogenous hormone Melatonin , and the modern multi-targeted kinase inhibitor Sunitinib . Through this comparative lens, we aim to provide researchers and drug developers with a clear perspective on the structure-activity relationships, mechanisms of action, and therapeutic promise of diverse indole-based agents.
Section 1: The Indole-3-Thioether Scaffold: An Emerging Pharmacophore
The structure of Acetonitrile, (1H-indol-3-ylthio)-, combines the essential indole core with a thioether linkage at the C3 position—a site known for its reactivity—and a terminal acetonitrile group. While this exact molecule is not extensively profiled in anticancer literature, its structural cousins, particularly 3-thiocyanato-1H-indoles, have demonstrated significant cytotoxic potential.[3] The thioether linkage offers metabolic stability and specific spatial orientation, while the acetonitrile moiety can participate in hydrogen bonding and other molecular interactions.
A study on a series of 3-thiocyanato-1H-indoles revealed potent antiproliferative activity against several human cancer cell lines, with IC50 values in the low micromolar range.[3] This suggests that the indole-3-thio motif is a viable pharmacophore for designing cytotoxic compounds. The mechanism is likely multifactorial, stemming from the inherent properties of the indole ring to interfere with cellular processes, potentially augmented by the thiocyanate or a related functional group's ability to interact with biological nucleophiles.
Table 1: Anticancer Activity of Representative 3-Thiocyanato-1H-Indole Derivatives [3]
| Compound | R1 | R2 | IC50 (µM) vs. HL-60 (Leukemia) | IC50 (µM) vs. NCI-H292 (Lung) | IC50 (µM) vs. MCF-7 (Breast) |
|---|---|---|---|---|---|
| 1 | H | H | >50 | >50 | >50 |
| 2 | Phenyl | H | 1.3 | 2.5 | 5.5 |
| 3 | H | Phenyl | 5.8 | 6.0 | 18.0 |
| 4 | Methyl | 4-Cl-Phenyl | 1.1 | 1.9 | 2.1 |
Data synthesized from a study on 3-thiocyanato-1H-indoles, demonstrating that the addition of the 3-thiocyanato group and substitutions on the indole ring significantly enhance cytotoxicity compared to the unsubstituted indole core.
Section 2: Comparative Analysis with Benchmark Indole Derivatives
To understand the potential of the indole-3-thioether scaffold, it is essential to compare it against established indole derivatives with known mechanisms and potencies.
Indole-3-Carbinol (I3C): The Dietary Chemopreventive Agent
Found in cruciferous vegetables, I3C and its primary metabolite, 3,3'-diindolylmethane (DIM), are known for their pleiotropic anticancer effects.[4]
-
Mechanism of Action: I3C's effects are broad. It induces a G1 phase cell cycle arrest by modulating the expression of cyclin-dependent kinases (CDKs) and their inhibitors.[5] It also promotes apoptosis by altering the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax.[4] Furthermore, I3C can influence estrogen metabolism and signaling, making it particularly relevant for hormone-dependent cancers like breast cancer.[4][5]
}
I3C-induced apoptosis pathway.
Vinblastine: The Microtubule-Targeting Powerhouse
A complex dimeric indole alkaloid isolated from the Madagascar periwinkle, Vinblastine is a classic chemotherapeutic agent used for decades.[6]
-
Mechanism of Action: Vinblastine exerts its potent cytotoxic effects by targeting tubulin, the protein subunit of microtubules. It inhibits the polymerization of tubulin, preventing the formation of the mitotic spindle required for cell division.[7][8] This disruption arrests cells in the M phase of the cell cycle, ultimately leading to apoptotic cell death.[8] Its high potency is a key feature, but it comes with significant side effects due to its impact on all rapidly dividing cells.
}
Vinblastine disrupts microtubule dynamics, causing mitotic arrest.
Melatonin: The Endogenous Oncostatic Agent
Melatonin (N-acetyl-5-methoxytryptamine) is a hormone produced by the pineal gland that regulates circadian rhythms. Beyond this role, it exhibits oncostatic (tumor-inhibiting) properties through multiple mechanisms.[9]
-
Mechanism of Action: At physiological concentrations, melatonin can modulate immune responses and act as a powerful antioxidant.[9] At higher, pharmacological concentrations, it can directly inhibit cancer cell proliferation and induce apoptosis.[10] Its mechanisms include regulating estrogen receptor expression, reducing telomerase activity, and arresting the cell cycle.[9][11] Melatonin's pro-apoptotic effects can be mediated through the generation of reactive oxygen species (ROS) in some cancer cells, a seemingly paradoxical effect given its antioxidant nature in normal cells.[10]
Sunitinib: The Targeted Tyrosine Kinase Inhibitor
Sunitinib is a synthetic, orally available small-molecule indole derivative that represents the modern era of targeted cancer therapy.[12]
-
Mechanism of Action: Sunitinib functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor. It potently inhibits key RTKs involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), as well as c-KIT.[12][13] By blocking the ATP-binding site of these kinases, Sunitinib prevents their phosphorylation and activation, thereby shutting down downstream signaling pathways (like the PI3K/Akt and MAPK pathways) that drive cell growth, survival, and blood vessel formation.[14]
}
Sunitinib inhibits RTKs, blocking pro-survival signaling.
Section 3: Quantitative Performance Comparison
The potency of an anticancer agent is a critical parameter, typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates higher potency. The following table compiles representative IC50 values for the discussed indole derivatives against various human cancer cell lines, providing a direct comparison of their cytotoxic efficacy.
Table 2: Comparative IC50 Values of Indole Derivatives Against Human Cancer Cell Lines
| Compound/Class | Target Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| 3-Thiocyanato-Indoles | MCF-7 | Breast | 2.1 - 5.5 µM | [3] |
| NCI-H292 | Lung | 1.9 - 6.0 µM | [3] | |
| Indole-3-Carbinol (I3C) | MCF-7 | Breast | ~10 µM - 235 µM | [15][16] |
| MDA-MB-231 | Breast | ~10 µM | [15] | |
| HCT-116 | Colon | ~68 µg/mL (~390 µM) | [17] | |
| Vinblastine | MCF-7 | Breast | 0.68 nM - 3.13 nM | [2][6] |
| A2780 | Ovarian | 3.92 - 5.39 nM | [6] | |
| HeLa | Cervical | 0.8 nM | [8] | |
| Melatonin | DX3 | Melanoma | >100 µM (for significant effect) | [18] |
| MCF-7 | Breast | >100 µM (for significant effect) | [18] | |
| Sunitinib | MCF-7 | Breast | ~5 - 10 µM (growth inhibition) | [13] |
| MDA-MB-231 | Breast | ~10 µM (growth inhibition) | [13] |
| | VEGFR2 / PDGFRβ | (Kinase Assay) | 80 nM / 2 nM (enzymatic) |[19] |
Analysis of Potency: This data clearly illustrates the vast range of potency across different indole scaffolds. Vinblastine operates in the nanomolar range, showcasing exceptionally high cytotoxicity.[2][6][8] Sunitinib also demonstrates nanomolar potency against its direct enzymatic targets, which translates to micromolar efficacy in cell growth inhibition assays.[13][19] In contrast, the natural compounds I3C and Melatonin, along with the promising 3-thiocyanato-indoles, typically exhibit activity in the mid-to-high micromolar range.[3][15][18] This highlights a critical concept in drug development: the distinction between the broad, lower-potency effects of chemopreventive agents and the highly potent, targeted effects of optimized therapeutics.
Section 4: Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of anticancer activity data, standardized protocols are essential. The following sections detail two fundamental assays used to generate the data discussed in this guide.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[20]
-
Causality Behind Choices: Cells are seeded at a density that ensures they are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.[1] A solubilizing agent like DMSO is required because the formazan product of MTT reduction is an insoluble crystal.[1] Measuring absorbance at a specific wavelength (e.g., 490-570 nm) provides a quantitative readout directly proportional to the number of viable cells.[1][20]
}
Experimental workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations. Include a vehicle control (medium with the same final DMSO concentration) and a blank control (medium only).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[1]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 490 nm and 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[21]
Protocol 2: Analysis of Apoptosis Markers by Western Blot
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is crucial for confirming that a compound induces apoptosis by measuring changes in key apoptotic regulatory proteins like Caspase-3 and members of the Bcl-2 family.
-
Causality Behind Choices: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a critical determinant of cell fate; an increase in this ratio pushes the cell towards apoptosis.[22] Caspase-3 is an executioner caspase; its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.[23] GAPDH or β-actin is used as a loading control to ensure that any observed changes in protein levels are due to the treatment and not variations in the amount of sample loaded.[24]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Culture and treat cells with the indole derivative at a relevant concentration (e.g., near the IC50 value) for a specified time. Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading for each sample.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, and anti-GAPDH) overnight at 4°C with gentle agitation.[24]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibodies. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After a final wash, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control. Calculate the change in expression of cleaved Caspase-3 and the Bax/Bcl-2 ratio in treated cells compared to untreated controls.
Conclusion: Synthesizing the Evidence and Future Outlook
This comparative guide illuminates the diverse and potent landscape of indole derivatives in cancer research. The analysis reveals a clear hierarchy of potency: the complex alkaloid Vinblastine and the targeted inhibitor Sunitinib demonstrate efficacy in the nanomolar range, representing highly optimized therapeutic agents. In contrast, natural compounds like Indole-3-Carbinol and Melatonin show more modest, micromolar activity, underscoring their primary role in chemoprevention and as adjuvants rather than as standalone high-potency cytotoxics.
Positioned within this spectrum, the indole-3-thioether scaffold, represented by relatives of Acetonitrile, (1H-indol-3-ylthio)- , emerges as a promising area for development. The low micromolar cytotoxicity of 3-thiocyanato-indoles suggests that this scaffold possesses intrinsic anticancer activity that is significantly stronger than that of the parent indole ring.[3] This provides a solid foundation for further medicinal chemistry efforts.
Future research should focus on synthesizing and evaluating a library of Acetonitrile, (1H-indol-3-ylthio)- analogs. Key directions include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the indole nitrogen (N1) and at various positions on the benzene ring (C4-C7) to enhance potency and selectivity.
-
Mechanism of Action Elucidation: Investigating whether these compounds induce apoptosis, cause cell cycle arrest, inhibit specific kinases, or act via novel mechanisms.
-
In Vivo Evaluation: Advancing the most potent and selective compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the inherent biological relevance of the indole core and exploring the unique chemical properties of the thioether linkage, the Acetonitrile, (1H-indol-3-ylthio)- scaffold holds considerable promise for the development of the next generation of effective anticancer agents.
References
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]
-
Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. PubMed Central. Available at: [Link]
-
Deciphering the anticancer mechanisms of sunitinib. PubMed Central. Available at: [Link]
-
Indole-3-carbinol as a chemopreventive and anti-cancer agent. PubMed Central. Available at: [Link]
-
Indole-3-carbinol inhibits the growth of human colon carcinoma cells but enhances the tumor multiplicity and volume of azoxymethane-induced rat colon carcinogenesis. ResearchGate. Available at: [Link]
-
Mechanisms of the anticancer effect of melatonin. ResearchGate. Available at: [Link]
-
Indole-3-Carbinol Stabilizes p53 to Induce miR-34a, Which Targets LDHA to Block Aerobic Glycolysis in Liver Cancer Cells. MDPI. Available at: [Link]
-
Antitumoral activity of indole-3-carbinol cyclic tri- and tetrameric derivatives mixture in human breast cancer cells: in vitro and in vivo studies. PubMed. Available at: [Link]
-
IC50 values for 2-APCAs (I-IV), paclitaxel, and vinblastine for epithelial cancer cell lines. ResearchGate. Available at: [Link]
-
Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells. PubMed Central. Available at: [Link]
-
Does Vinblastine Retain its Anticancer Effect in the Presence of Cyclodextrin? A Preliminary Study. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. National Institutes of Health. Available at: [Link]
-
Summary of the mechanisms involved in melatonin's oncostatic actions. ResearchGate. Available at: [Link]
-
Western blot analysis of the protein expression of Caspase 3, Bcl-2, and Bax. ResearchGate. Available at: [Link]
-
Mechanisms Involved in the Pro-Apoptotic Effect of Melatonin in Cancer Cells. MDPI. Available at: [Link]
-
Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: Sunitinib. ResearchGate. Available at: [Link]
-
Melatonin Anticancer Effects: Review. MDPI. Available at: [Link]
-
IC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. MDPI. Available at: [Link]
-
Cancer chemotherapy with indole-3-carbinol, bis(3′-indolyl)methane and synthetic analogs. PubMed Central. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. Available at: [Link]
-
The design, synthesis, and biological evaluation of indole-based anticancer agents. UNT Digital Library. Available at: [Link]
-
Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Available at: [Link]
-
Analysis by Western Blotting - Apoptosis. Bio-Rad. Available at: [Link]
-
Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage. PubMed Central. Available at: [Link]
-
Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents. PubMed. Available at: [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. MDPI. Available at: [Link]
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. PubMed Central. Available at: [Link]
-
Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. ResearchGate. Available at: [Link]
-
UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Anticancer Research. Available at: [Link]
-
[Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. PubMed. Available at: [Link]
-
Discovery of the cancer cell selective dual acting anti-cancer agent ( Z )-2-(1 H -indol-3-yl)-3-(isoquinolin-5-yl)acrylonitrile (A131). ResearchGate. Available at: [Link]
-
Exploring the Interaction of Indole-3-Acetonitrile with Neuroblastoma Cells: Understanding the Connection with the Serotonin and Dopamine Pathways. PubMed Central. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PubMed Central. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and preliminary evaluation of 3-thiocyanato-1H-indoles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-carbinol as a chemopreventive and anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vinblastine | AChR | Microtubule Associated | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deciphering the anticancer mechanisms of sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
A Comparative Analysis of (1H-indol-3-ylthio)acetonitrile and its Analogs in Antimicrobial Applications
A Technical Guide for Researchers and Drug Development Professionals
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[3] This guide provides a comparative analysis of (1H-indol-3-ylthio)acetonitrile and related indole derivatives, with a focus on their antimicrobial potential. By synthesizing data from various studies, this document aims to offer researchers and drug development professionals a clear perspective on the structure-activity relationships and experimental considerations for this class of compounds.
Introduction to (1H-indol-3-ylthio)acetonitrile
(1H-indol-3-ylthio)acetonitrile belongs to the class of 3-substituted indole derivatives, which are widely explored for their diverse medicinal activities.[4] The core structure features an indole ring, a versatile heterocyclic system, substituted at the 3-position with a thioacetonitrile group. This substitution is significant as both the indole scaffold and the thioether and nitrile functionalities contribute to the molecule's biological profile. The presence of the sulfur atom and the cyano group can influence the compound's lipophilicity, electronic properties, and ability to interact with biological targets.
The synthesis of 3-substituted indole derivatives can be achieved through various methods, each with its own advantages regarding yield, purity, and reaction conditions.[4] A general approach for the synthesis of 3-arylthioindoles involves the regioselective thiolation of indole.[5]
Comparative Antimicrobial and Antifungal Activity
Numerous studies have highlighted the antimicrobial and antifungal efficacy of indole derivatives.[6][7][8] The biological activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent.
Antibacterial Activity
The antibacterial effects of various indole derivatives have been tested against a range of Gram-positive and Gram-negative bacteria. For instance, new indole derivatives incorporating triazole, thiadiazole, and carbothioamide moieties have shown significant activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis.[6][8] Some of these compounds exhibited activities comparable or even superior to standard antibiotics like ciprofloxacin, ampicillin, and sultamicillin.[6]
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Indole Derivatives
| Compound/Standard | S. aureus | MRSA | E. coli | B. subtilis | Reference |
| Indole-thiadiazole derivative (2c) | - | <0.09 | - | - | [6] |
| Indole-triazole derivative (3d) | - | <0.09 | - | - | [6] |
| Ciprofloxacin | - | 0.09 | 0.09 | - | [6] |
| Ampicillin | - | >50 | - | - | [6] |
| Sultamicillin | - | >50 | - | - | [6] |
Note: Data for specific (1H-indol-3-ylthio)acetonitrile was not available in the initial search results, hence a broader comparison of active indole derivatives is presented.
Antifungal Activity
Indole derivatives have also demonstrated promising antifungal properties. Studies have shown that certain indole derivatives exhibit excellent activity against fungal strains like Candida albicans and Candida krusei.[6][8] In some cases, the antifungal activity of these synthetic compounds surpasses that of the standard drug fluconazole.[6] It has been noted that 1H-indole-3-acetonitrile (IAN) itself shows antifungal properties, although it is considered a weaker antifungal agent compared to other derivatives like isothiocyanates.[9]
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Indole Derivatives
| Compound/Standard | C. albicans | C. krusei | Reference |
| Indole derivative (1b) | 3.125 | - | [6] |
| Indole derivative (2b-d) | 3.125 | - | [6] |
| Indole derivative (3b-d) | 3.125 | - | [6] |
| Fluconazole | 3.125 | 6.25 | [6] |
Experimental Protocols
The synthesis and biological evaluation of indole derivatives involve a series of well-defined experimental procedures. Below are representative protocols for the synthesis of a 3-substituted indole and for determining its antimicrobial activity.
General Synthesis of 3-Substituted Indole Derivatives
The synthesis of new 3-substituted indole derivatives often starts from a readily available indole precursor. For example, 3-cyanoacetyl-2-methylindole can be used as a key intermediate for the synthesis of various heterocyclic derivatives containing the indole moiety.[10]
Workflow for Synthesis of 3-Substituted Indoles:
Caption: General workflow for the synthesis of 3-substituted indole derivatives.
Step-by-Step Protocol:
-
Preparation of the Intermediate: Treatment of 3-cyanoacetyl-2-methylindole with phenyl isothiocyanate yields the corresponding thioacetanilide derivative.[10]
-
Cyclization Reactions: The thioacetanilide derivative is then utilized as a key intermediate to synthesize a variety of heterocyclic compounds. For example, it can be reacted with different reagents to form 1,3,4-thiadiazole, thiophene, thiazolidin-4-one, thiazole, and benzothiazole derivatives.[10]
-
Purification and Characterization: The newly synthesized compounds are purified, typically by recrystallization, and their structures are confirmed using analytical techniques such as elemental analysis and spectral data (e.g., NMR, Mass Spectrometry).[3][10]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compounds: The synthesized indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium.[6][8]
-
Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., McFarland standard).
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbe and medium) and negative (medium only) controls are also included.
-
Incubation: The microtiter plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][8]
Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring.[1][7] For instance, the introduction of azole rings (triazole, thiadiazole) at the 3-position has been shown to enhance antimicrobial activity.[6][8] The lipophilicity of the compounds also plays a crucial role in their antimicrobial effects.[7] A thorough understanding of the structure-activity relationship is vital for the rational design of more potent and selective antimicrobial agents based on the indole scaffold.
Conclusion
(1H-indol-3-ylthio)acetonitrile and its analogs represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The indole scaffold provides a versatile platform for chemical modifications, allowing for the fine-tuning of biological activity. The comparative data presented in this guide, derived from various research studies, underscores the importance of continued investigation into the synthesis and biological evaluation of novel indole derivatives. Future research should focus on elucidating the specific mechanisms of action and conducting in vivo studies to validate the therapeutic potential of these compounds.
References
[6] Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [7] Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - Frontiers. (n.d.). Retrieved January 12, 2026, from [1] Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science. Retrieved January 12, 2026, from [2] Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Derivatives. (n.d.). Retrieved January 12, 2026, from [8] Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - ResearchGate. (2018). Retrieved January 12, 2026, from [9] Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC - NIH. (2023). Retrieved January 12, 2026, from [4] 3-Substituted indole: A review - International Journal of Chemical Studies. (2019). Retrieved January 12, 2026, from [3] Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole - MDPI. (n.d.). Retrieved January 12, 2026, from Synthesis of New 3-Substituted Indole Derivatives - Sci-Hub. (n.d.). Retrieved January 12, 2026, from [5] Regioselective Thiolation of Indole to Construct 3-Arylthioindoles. (2024). Bentham Science Publishers. Retrieved January 12, 2026, from [10] Synthesis of New 3-Substituted Indole Derivatives - ResearchGate. (2025). Retrieved January 12, 2026, from
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemijournal.com [chemijournal.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of Glucosinolate-Derived Nitriles and Their Synergistic Activity with Glucosinolate-Derived Isothiocyanates Distinguishes Various Taxa of Brassicaceae Endophytes and Soil Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the ADME Properties of Acetonitrile and (1H-indol-3-ylthio)- Analogs
Introduction: The Critical Role of ADME in Drug Viability
In the journey from a promising chemical entity to a viable therapeutic agent, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. These properties, collectively known as pharmacokinetics, dictate a drug's onset, intensity, and duration of action. Early and accurate ADME assessment is crucial for identifying compounds with favorable characteristics, thereby minimizing late-stage clinical failures and reducing development costs.[1][2][3] This guide provides a comparative analysis of the ADME properties of two structurally distinct chemical entities: Acetonitrile, a simple polar aprotic solvent, and the (1H-indol-3-ylthio)- analog class, which represents a more complex, heteroaromatic scaffold relevant to modern drug discovery.
This comparison will illuminate how fundamental differences in physicochemical properties translate into vastly different pharmacokinetic behaviors. We will explore the underlying mechanisms and provide field-proven experimental protocols for researchers to conduct their own comparative assessments.
Physicochemical Properties: The Foundation of ADME
The journey of a compound through the body is initially governed by its fundamental physicochemical characteristics. Properties such as lipophilicity (LogP/LogD), solubility, and ionization state (pKa) are predictive of a compound's ability to cross biological membranes and interact with metabolic enzymes and transporters.
| Property | Acetonitrile | (1H-indol-3-ylthio)- Analogs (Predicted) | Rationale & Implication |
| Molecular Weight | 41.05 g/mol [4] | >200 g/mol | The significantly higher molecular weight of the indole analogs places them more firmly in "drug-like" chemical space. |
| LogP (Lipophilicity) | -0.34[4] | 2.0 - 4.0 | Acetonitrile is highly polar, limiting passive membrane diffusion. The indole analogs are significantly more lipophilic, suggesting better membrane permeability but potentially higher plasma protein binding and lower aqueous solubility.[5][6] |
| Aqueous Solubility | Miscible | Low to Moderate | High solubility of acetonitrile facilitates its distribution in aqueous environments. The lower solubility of indole analogs can pose challenges for formulation and oral absorption. |
| Hydrogen Bond Donors/Acceptors | Donors: 0, Acceptors: 1 | Donors: 1 (indole N-H), Acceptors: ≥2 (indole N, S, N of nitrile) | The indole scaffold's ability to participate in hydrogen bonding influences its interaction with protein binding sites and solubility.[6] |
Absorption: Entering the System
Acetonitrile: Due to its small size and high volatility, the primary route of exposure for acetonitrile is inhalation, with rapid absorption from the lungs.[4] Dermal absorption is also possible. Oral absorption is efficient but less common in an industrial setting.
(1H-indol-3-ylthio)- Analogs: For this class of compounds, the intended route is typically oral administration. Absorption from the gastrointestinal (GI) tract is predicted to occur primarily through passive diffusion, driven by their moderate to high lipophilicity. However, factors like poor aqueous solubility and potential for efflux by transporters like P-glycoprotein could limit overall bioavailability. Many indole-containing drugs are well absorbed from the GI tract.[7]
Distribution: Reaching the Target (and Off-Target) Tissues
Once absorbed, a compound's distribution is influenced by its binding to plasma proteins and its ability to permeate into various tissues.
Acetonitrile: Its high polarity and low lipophilicity result in minimal plasma protein binding. It distributes readily into total body water.
(1H-indol-3-ylthio)- Analogs: These analogs are expected to exhibit moderate to high binding to plasma proteins, primarily albumin, due to their lipophilic nature. It is the unbound (free) fraction of a drug that is pharmacologically active and available for metabolism and excretion.[8][9][10] Therefore, a high degree of plasma protein binding can reduce efficacy and slow clearance, prolonging the drug's half-life.[8] Tissue distribution will be variable, with potential for accumulation in lipophilic tissues.
Experimental Protocol: Plasma Protein Binding (PPB) Assay by Rapid Equilibrium Dialysis (RED)
This protocol determines the fraction of a compound unbound (fu) in plasma, a critical parameter for interpreting pharmacokinetic data.[9]
Causality: Equilibrium dialysis is considered the gold standard as it allows for the passive diffusion of the unbound drug across a semipermeable membrane until equilibrium is reached, providing a direct measure of the unbound concentration without disrupting the binding equilibrium.[11] The RED device offers a high-throughput 96-well format suitable for screening.[9]
Self-Validation:
-
Positive Control: Warfarin (a highly bound drug, ~99%) is run in parallel to validate the assay's ability to accurately quantify high binding.
-
Negative Control: A compound with known low binding (e.g., Metoprolol) confirms the system's performance.
-
Compound Stability: A sample of the compound in plasma is incubated for the same duration and analyzed to ensure no significant degradation occurs during the experiment.
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Spiking: Spike the test compounds into plasma (human, rat, etc.) at a final concentration of 1-5 µM. The final solvent concentration should be <1%.
-
RED Device Assembly: Assemble the RED device inserts into the base plate. Add 200 µL of the spiked plasma to the donor chamber (red ring) of the insert.
-
Buffer Addition: Add 350 µL of phosphate-buffered saline (PBS, pH 7.4) to the corresponding receiver chamber of the base plate.
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully remove 50 µL from both the donor and receiver chambers.
-
Matrix Matching & Analysis: To avoid analytical artifacts, mix the 50 µL donor sample with 50 µL of blank PBS, and the 50 µL receiver sample with 50 µL of blank plasma. This ensures both samples have the same final matrix composition.
-
Quantification: Precipitate proteins by adding 3-4 volumes of cold acetonitrile containing an internal standard. Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.[11]
-
Calculation:
-
Percent Bound = [ (ConcPlasma - ConcBuffer) / ConcPlasma ] * 100
-
Fraction Unbound (fu) = ConcBuffer / ConcPlasma
-
Metabolism: Biotransformation and Its Consequences
Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination. This process is a major determinant of a drug's half-life and can produce active, inactive, or even toxic metabolites.
Workflow for In Vitro Metabolism Studies
The following diagram illustrates a typical workflow for assessing metabolic liabilities early in drug discovery.
Caption: A streamlined workflow for evaluating the metabolic profile of a drug candidate.
Metabolism of Acetonitrile
Acetonitrile itself has relatively low toxicity, but its metabolism produces highly toxic cyanide.[12] This biotransformation is a critical factor in its risk assessment.
-
Pathway: The primary metabolic pathway involves oxidation by cytochrome P450 enzymes (CYP450), particularly CYP2E1, to form an unstable intermediate, glycolonitrile.[12][13] This intermediate then spontaneously decomposes into formaldehyde and hydrogen cyanide.[12]
-
Rate: The metabolism of acetonitrile is notably slow compared to other nitriles, which allows for a significant portion of an absorbed dose to be excreted unchanged.[12] This slow conversion rate is a key reason for its relatively lower acute toxicity, as it allows the body's natural detoxification mechanisms (e.g., the rhodanese pathway converting cyanide to thiocyanate) to manage the toxic metabolite.[12]
Caption: Metabolic pathway of Acetonitrile to Hydrogen Cyanide.[12]
Predicted Metabolism of (1H-indol-3-ylthio)- Analogs
The metabolism of this class of compounds is predicted to be significantly more complex, involving multiple Phase I and Phase II pathways typical for heteroaromatic, sulfur-containing molecules.
-
Phase I (Functionalization):
-
Indole Ring Oxidation: The electron-rich indole ring is a prime target for CYP450-mediated hydroxylation at various positions (e.g., C4, C5, C6, C7).[7]
-
Sulfur Oxidation: The thioether linkage can be oxidized to the corresponding sulfoxide and then to the sulfone.
-
N-Dealkylation/Oxidation: If substituents are present on the indole nitrogen, N-dealkylation can occur.
-
Side Chain Metabolism: The acetonitrile moiety could potentially be hydrolyzed by esterases to the corresponding carboxylic acid, although this is generally a slower process.
-
-
Phase II (Conjugation): The hydroxylated metabolites formed in Phase I are readily conjugated with glucuronic acid (by UGTs) or sulfate (by SULTs) to form highly polar, water-soluble metabolites that are easily excreted.[7]
-
CYP Inhibition Potential: Indole-containing structures are known to sometimes inhibit CYP enzymes, particularly CYP1A2 and CYP3A4.[14][15] This creates a risk for drug-drug interactions (DDIs), where the analog could increase the plasma concentration of co-administered drugs.[16][17]
Sources
- 1. selvita.com [selvita.com]
- 2. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 3. In Vitro ADME Assays [conceptlifesciences.com]
- 4. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. bioivt.com [bioivt.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 12. Acetonitrile - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Metabolic activation of a novel 3-substituted indole-containing TNF-alpha inhibitor: dehydrogenation and inactivation of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. enamine.net [enamine.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Acetonitrile, (1H-indol-3-ylthio)-
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of Acetonitrile, (1H-indol-3-ylthio)-, a compound that, due to its composite structure, requires a multi-faceted approach to waste management.
The structure of Acetonitrile, (1H-indol-3-ylthio)- incorporates three key functional groups: an acetonitrile moiety, an indole ring, and a thioether linkage. Each of these contributes to the overall hazard profile of the molecule and dictates the necessary disposal procedures. Acetonitrile is a flammable liquid and is metabolized in the body to produce highly toxic hydrogen cyanide.[1] The indole group, while a common motif in pharmaceuticals, can also present toxicity, particularly to aquatic life.[2] The thioether component requires careful consideration regarding its compatibility with other chemicals, especially acids.
This guide is designed to provide clear, actionable steps that ensure safety and compliance, moving beyond simple instruction to explain the scientific reasoning behind each recommendation.
Part 1: Hazard Profile and Waste Characterization
Before any disposal protocol can be implemented, a thorough characterization of the waste is essential. This involves understanding the specific hazards posed by Acetonitrile, (1H-indol-3-ylthio)-.
1.1. Identifying the Hazards
The primary hazards associated with this compound are derived from its functional components:
-
Ignitability: The presence of the acetonitrile solvent makes the compound a flammable liquid. It should never be handled near open flames or other ignition sources.[1][3]
-
Toxicity: Acetonitrile is toxic, with the potential for the body to break it down into hydrogen cyanide.[1] Indole itself is also classified as a toxic solid.[2] Therefore, the composite molecule must be handled as a toxic substance.
-
Reactivity: While not acutely reactive in isolation, nitriles as a chemical class can react hazardously with acids (both mineral and organic) and strong oxidizing agents, potentially producing heat and toxic gases.[4]
-
Environmental Hazard: Indole is recognized as being very toxic to aquatic life.[2] Therefore, this compound must be prevented from entering any waterways or sewer systems.[2][5]
1.2. EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), chemical waste is regulated by the U.S. Environmental Protection Agency (EPA).[6][7][8][9] Based on its properties, waste containing Acetonitrile, (1H-indol-3-ylthio)- would be classified as hazardous on multiple grounds.
| Hazard Characteristic | EPA Waste Code | Justification |
| Ignitability | D001 | As a liquid containing acetonitrile, it likely has a flash point below 140°F (60°C).[10][11] |
| Toxicity (Listed Waste) | U003 | Acetonitrile is a U-listed toxic waste.[10][12][13] Waste containing it is therefore hazardous. |
It is the generator's responsibility to accurately characterize their waste. When in doubt, the material should be treated as hazardous waste.
Part 2: Step-by-Step Disposal Protocol
The disposal of Acetonitrile, (1H-indol-3-ylthio)- must be conducted as a formal, documented procedure. The following steps provide a clear workflow from the point of generation to final removal by a certified waste handler.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Handling of this waste requires stringent adherence to safety protocols to prevent exposure.
-
Engineering Controls: All handling and segregation of this waste must occur within a certified chemical fume hood to prevent inhalation of vapors.[14]
-
Required PPE:
-
Eye Protection: Chemical splash goggles are mandatory.[14]
-
Hand Protection: Use chemical-resistant nitrile gloves.[14][15] Note that if gloves become contaminated, they must be disposed of as hazardous waste themselves and should not be placed in regular recycling.[16]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[14]
-
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Dedicated Waste Stream: Designate a specific waste stream for Acetonitrile, (1H-indol-3-ylthio)- and compatible substances. Do not mix this waste with other chemical streams, particularly acidic waste, to avoid any potential for hazardous reactions.[4]
-
Container Choice:
Step 3: Labeling the Hazardous Waste Container
Accurate labeling is a regulatory requirement and essential for safety.
-
Label Contents: The label must clearly state "HAZARDOUS WASTE".[14][18]
-
List all Constituents: Clearly list "Acetonitrile, (1H-indol-3-ylthio)-" and any other chemicals present in the waste container. Do not use abbreviations or chemical formulas.[5]
-
Generator Information: Include the name of the principal investigator and the laboratory location.[5]
Step 4: Storage of Hazardous Waste
Proper storage of the sealed waste container is crucial while awaiting pickup.
-
Location: Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[18][20]
-
Environment: The storage area must be cool, dry, and well-ventilated, away from heat sources or direct sunlight.[17][21]
-
Segregation: Store the container in secondary containment and segregated from incompatible materials like strong acids and oxidizing agents.[3][21]
Step 5: Arranging for Professional Disposal
Under no circumstances should this chemical waste be poured down the drain or placed in regular trash.[1][22]
-
Engage Professionals: The safest and most compliant method for disposal is to use your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][3][17]
-
Schedule Pickup: Follow your institution's procedures to schedule a waste pickup.[14] The waste handler will transport the container to a permitted facility for proper treatment, which typically involves incineration.[2][5]
-
Documentation: Retain all manifests and documentation provided by the waste handler as proof of proper disposal.[21]
Part 3: Spill Management Protocol
In the event of a spill, a swift and correct response is critical to mitigate risks.
-
Small Spills (<100mL):
-
Alert personnel in the immediate area.
-
If the spill is in a fume hood, keep the sash down.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[3]
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with soap and water.[14]
-
-
Large Spills (>100mL):
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of Acetonitrile, (1H-indol-3-ylthio)-.
Caption: Decision workflow for handling and disposing of Acetonitrile, (1H-indol-3-ylthio)-.
References
- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. LSU Health Shreveport.
- Acetonitrile: Production, Hazards & Waste Disposal. Study.com.
- How to Dispose of Acetonitrile? ACT Group.
- STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH ACETONITRILE AT AMHERST COLLEGE. Amherst College. (2019).
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Acetonitrile Material Safety Data Sheet (MSDS). Charles River. (2011).
- How to Recycle Nitrile Gloves. Thomasnet. (2022).
- Navigating the Safe Disposal of 3-thiocyanato-1H-indole-6-carboxylic acid: A Procedural Guide. BenchChem.
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
- INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
- NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention (CDC).
- The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. (2024).
- Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Navigating the Safe Disposal of Indole-3-acetylglycine: A Procedural Guide. BenchChem.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ACTenviro. (2025).
- Kovac's Indole Reagent, Safety Data Sheet. Neogen. (2019).
- SAFETY DATA SHEET - Indole. Sigma-Aldrich. (2025).
- Nitriles Waste Compatibility. CP Lab Safety.
- Understanding the SDS for Acetonitrile: Safe Handling Practices. Yufeng. (2024).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Waste Code - EPA. U.S. Environmental Protection Agency (EPA).
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal. AIC Wiki.
- Safety Data Sheet: Acetonitrile. Carl ROTH.
- Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. (2004).
- EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic. New York University.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety. (2023).
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation.
Sources
- 1. study.com [study.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. criver.com [criver.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. youtube.com [youtube.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. actenviro.com [actenviro.com]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. wku.edu [wku.edu]
- 14. lsuhsc.edu [lsuhsc.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. gloves.com [gloves.com]
- 17. solvent-recyclers.com [solvent-recyclers.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. ethz.ch [ethz.ch]
- 20. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 21. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 22. Hazardous Waste Disposal [cool.culturalheritage.org]
Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for Handling Acetonitrile and (1H-indol-3-ylthio)-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. The safe handling of reagents is paramount to both personal safety and the integrity of your research. This guide provides essential, immediate safety and logistical information for the use of Acetonitrile and (1H-indol-3-ylthio)-acetonitrile, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust that extends beyond the products we supply.
Understanding the Chemical Risks: A Tale of Two Reagents
A thorough understanding of the hazards associated with each chemical is the cornerstone of a robust safety plan. While both Acetonitrile and (1H-indol-3-ylthio)-acetonitrile are integral to specific synthetic pathways, they present distinct hazard profiles that necessitate a tailored approach to PPE selection and handling.
Acetonitrile: The Flammable and Toxic Workhorse
Acetonitrile (CH₃CN) is a widely used polar aprotic solvent, prized for its miscibility with water and a broad range of organic solvents.[1] However, its utility is matched by its significant hazards. Acetonitrile is a highly flammable liquid and vapor.[2][3][4] It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[2][3] The Occupational Safety and Health Administration (OSHA) has set permissible exposure limits (PELs) for acetonitrile to protect workers from its toxic effects.[5]
(1H-indol-3-ylthio)-acetonitrile: An Assessment of Inferred Hazards
-
Indole Moiety: Indole and its derivatives can exhibit varying levels of toxicity. Some indole compounds are known to be harmful if swallowed and can cause skin and eye irritation.[6][7]
-
Thioether (Sulfide) Linkage: Thioethers are organic sulfur compounds. While many are stable, some can be malodorous and may pose respiratory hazards.[8] Care should be taken to avoid inhalation.
-
Acetonitrile Group: The presence of the nitrile group suggests that this compound may share some toxicological properties with other nitriles, which can be harmful.[9]
Disclaimer: The safety recommendations for (1H-indol-3-ylthio)-acetonitrile are based on an expert inference of the potential hazards associated with its chemical structure. In the absence of specific toxicological data, it is crucial to handle this compound with a high degree of caution, assuming it to be at least as hazardous as its components.
Your Armor in the Lab: Selecting the Appropriate PPE
The selection of PPE is not a one-size-fits-all approach. It requires a careful consideration of the specific hazards of the chemicals being handled and the nature of the experimental procedures.
Essential PPE for Handling Acetonitrile and (1H-indol-3-ylthio)-acetonitrile
| PPE Category | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are mandatory.[1][3] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles to provide full-face protection.[10] |
| Skin and Body Protection | A flame-resistant lab coat should be worn over personal clothing that covers the legs.[1] For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[11][12] |
| Hand Protection | The choice of gloves is critical. For Acetonitrile, Butyl rubber or a laminate glove (e.g., Silver Shield) is recommended for extended contact.[13][14] Nitrile gloves may be suitable for incidental splash protection but have a shorter breakthrough time.[1][2][13][15] Always double-glove when handling these chemicals. For (1H-indol-3-ylthio)-acetonitrile, due to the lack of specific data, a highly chemical-resistant glove such as Butyl rubber or Viton is recommended. |
| Respiratory Protection | All work with Acetonitrile and (1H-indol-3-ylthio)-acetonitrile must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a potential for exposure above the occupational exposure limit for Acetonitrile, or for any exposure to (1H-indol-3-ylthio)-acetonitrile outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[5] |
Glove Selection for Acetonitrile: A Deeper Dive
The effectiveness of a glove material against a specific chemical is determined by its breakthrough time and permeation rate. The table below summarizes the performance of common glove materials when handling Acetonitrile.
| Glove Material | Breakthrough Time (minutes) | Performance Rating |
| Butyl Rubber | > 480 | Excellent |
| Laminate (e.g., Silver Shield/4H®) | > 480 | Excellent |
| Viton® | > 480 | Excellent |
| Neoprene | 10 - 30 | Fair to Good |
| Nitrile | < 10 - 30 | Fair to Poor (for incidental splash only) |
| Natural Rubber (Latex) | < 10 | Not Recommended |
Data compiled from various chemical resistance guides.[3][5][13][15][16][17] It is crucial to consult the specific glove manufacturer's chemical resistance data.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential to ensure that all safety precautions are consistently followed.
Pre-Operational Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the certification is current.
-
PPE Inspection: Inspect all PPE for damage or contamination before use.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Waste Containers: Prepare clearly labeled, compatible waste containers for liquid and solid chemical waste.[16]
Step-by-Step Handling Procedure
Caption: A streamlined workflow for the safe handling of Acetonitrile and (1H-indol-3-ylthio)-acetonitrile.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Labeling
-
Liquid Waste: Collect all liquid waste containing Acetonitrile and (1H-indol-3-ylthio)-acetonitrile in a dedicated, sealed, and clearly labeled hazardous waste container.[16] The label should include the chemical names and the words "Hazardous Waste," "Flammable," and "Toxic."[16]
-
Solid Waste: Dispose of contaminated solid waste, such as gloves, paper towels, and pipette tips, in a separate, sealed, and labeled solid hazardous waste container.[18]
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
Decontamination and Disposal Procedures
-
Decontaminate Glassware: Rinse all glassware that has come into contact with the chemicals with a suitable solvent (e.g., acetone) in the fume hood. Collect the rinse solvent as hazardous waste. For (1H-indol-3-ylthio)-acetonitrile, a subsequent rinse with a bleach solution can help to oxidize and degrade any residual thioether.[19]
-
Work Surface Decontamination: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
-
Waste Pickup: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department.[20]
Emergency Procedures: Preparing for the Unexpected
Even with the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Spill: For a small spill within the fume hood, use an absorbent material to contain the spill.[1] Place the absorbent material in a sealed container for disposal as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department immediately.[21]
By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your groundbreaking research continues without compromise.
References
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP)
- Sigma-Aldrich. (n.d.).
- Carl ROTH. (n.d.).
- Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
- New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
- Fisher Scientific. (2009, June 16). SDS of acetonitrile.
- ADCO Services. (2025, January 2). How to Dispose of Acetonitrile?
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetonitrile.
- California State University, East Bay. (n.d.).
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- PubMed. (n.d.).
- CDH Fine Chemical. (n.d.).
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
- Lab Alley. (n.d.).
- Carl ROTH. (n.d.).
- Fisher Scientific. (2009, September 26).
- FooDB. (n.d.). Material Safety Data Sheet acc. to OSHA and ANSI - 3-Indolylacetonitrile.
- Sigma-Aldrich. (2025, October 16).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Rhodium. (1998).
- Sigma-Aldrich. (2025, July 30).
- Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
- Reddit. (2024, May 23). Thiol Handling. r/Chempros.
- Cheméo. (n.d.). Chemical Properties of 1H-Indole-3-acetonitrile (CAS 771-51-7).
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
- ChemBK. (n.d.). 1H-Indole-3-acetonitrile.
- Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- University of Minnesota. (n.d.). thiols.
- PubChem. (n.d.). Indole-3-acetonitrile.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- NorFalco. (n.d.). Protective apparel.
Sources
- 1. fishersci.com [fishersci.com]
- 2. glovesbyweb.com [glovesbyweb.com]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. AcetoNitrile Resistant Work Gloves [workgloves.co.uk]
- 5. ehs.sfsu.edu [ehs.sfsu.edu]
- 6. [Toxicological characteristic of indole as a basis for its hygienic regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 9. foodb.ca [foodb.ca]
- 10. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ehs.yale.edu [ehs.yale.edu]
- 16. static.csbsju.edu [static.csbsju.edu]
- 17. fishersci.com [fishersci.com]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. How To [chem.rochester.edu]
- 20. neogen.com [neogen.com]
- 21. thgeyer.com [thgeyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
